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8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine Documentation Hub

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  • Product: 8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine
  • CAS: 20914-71-0

Core Science & Biosynthesis

Foundational

Technical Guide: 8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine

Executive Summary & Core Identity 8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a fused bicyclic heterocycle belonging to the aza-indolizine class.[1] It serves as a high-value scaffold in medicinal chemistry, prim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Identity

8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a fused bicyclic heterocycle belonging to the aza-indolizine class.[1] It serves as a high-value scaffold in medicinal chemistry, primarily utilized as a purine bioisostere for developing kinase inhibitors, adenosine receptor antagonists, and anti-infective agents.

The core features a highly electrophilic chlorine atom at the C-8 position, activated by the adjacent bridgehead nitrogen and the pyrazine ring nitrogen. This unique electronic environment makes it an ideal "privileged structure" for rapid library generation via Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-couplings.

Physicochemical Profile
PropertySpecification
IUPAC Name 8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine
CAS Number 74803-32-0 (Generic parent/analog ref) / 20914-71-0 (Specific)
Molecular Formula C₆H₅ClN₄
Molecular Weight 168.58 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water
Melting Point 138–142 °C (Typical range for this class)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated

Structural Analysis & Numbering System

Understanding the atom numbering is critical for predicting reactivity. The [1,2,4]triazolo[1,5-a]pyrazine system is fused across the N1-C2 bond of the pyrazine.

Structure cluster_legend Reactivity Hotspots N1 N1 C2 C2 (Me) N1->C2 N3 N3 C2->N3 N4 N4 (Bridge) N3->N4 C5 C5 N4->C5 C6 C6 C5->C6 N7 N7 C6->N7 C8 C8 (Cl) N7->C8 C8->N4 Bridgehead Legend1 C8: Highly Electrophilic (SnAr / Suzuki) Legend2 C2: Methyl Group (Metabolic Stability)

Figure 1: Numbering system and reactivity hotspots. The C-8 position is the primary site for functionalization.

Synthetic Routes

The most robust synthesis involves the condensation of a hydrazine-substituted pyrazine with an orthoester. This method is preferred for its scalability and avoidance of hazardous chlorinating agents in the final step.

Route A: Cyclocondensation (Primary Method)
  • Precursor: 3-Chloro-2-hydrazinopyrazine.

  • Reagent: Triethyl orthoacetate (provides the C-2 methyl and cyclizes).

  • Conditions: Reflux in Ethanol or Dioxane/AcOH.

Route B: Oxidative Chlorination (Alternative)
  • Precursor: 2-Methyl-[1,2,4]triazolo[1,5-a]razin-8-ol (or 8-one tautomer).

  • Reagent: POCl₃ (Phosphorus oxychloride) + N,N-Dimethylaniline.

  • Mechanism: Activation of the lactam/enol to a chloro-imidate.

Synthesis cluster_alt Alternative Route (POCl3) Start 3-Chloro-2-hydrazinopyrazine Intermediate Hydrazone Intermediate (In situ) Start->Intermediate Condensation Reagent + Triethyl Orthoacetate (Solvent: EtOH/Dioxane, Reflux) Reagent->Intermediate Product 8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine (Target Core) Intermediate->Product Cyclization (-EtOH) AltStart 8-Hydroxy-2-methyl-triazolo[1,5-a]pyrazine AltStep POCl3, Reflux AltStart->AltStep AltStep->Product

Figure 2: Synthetic workflow for the generation of the 8-chloro core.

Chemical Reactivity & Functionalization

The C-8 Chlorine is the defining feature of this scaffold. It is positioned alpha to the ring nitrogen (N7) and gamma to the bridgehead nitrogen (N4), creating a significant electron deficiency.

Nucleophilic Aromatic Substitution (SNAr)
  • Mechanism: Addition-Elimination via a Meisenheimer complex.

  • Scope: Primary/Secondary amines, Alkoxides, Thiols.

  • Conditions: Mild base (DIEA, K₂CO₃) in polar aprotic solvent (DMF, DMSO, NMP) at 25–80°C.

  • Yields: Typically >85% due to the high activation of the pyrazine ring.

Palladium-Catalyzed Coupling[3]
  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

    • Base: Cs₂CO₃ or K₃PO₄.

  • Buchwald-Hartwig: For difficult amines or anilines.

C-H Activation (Advanced)
  • C-5/C-6 Positions: These protons are less acidic but can be functionalized via direct C-H activation or lithiation (using TMPMgCl·LiCl) at low temperatures (-78°C) if the C-8 position is blocked or already substituted.

Experimental Protocols

Protocol 1: General Synthesis of the Core
  • Charge a round-bottom flask with 3-chloro-2-hydrazinopyrazine (1.0 eq) and Triethyl orthoacetate (5.0 eq).

  • Add Ethanol (10 mL/g) and a catalytic amount of acetic acid (0.1 eq).

  • Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Cool to room temperature. The product often precipitates.

  • Isolate by filtration.[2] Wash the solid with cold ethanol and diethyl ether.

  • Purify (if necessary) by recrystallization from EtOH or flash chromatography (DCM/MeOH gradient).

Protocol 2: SNAr Displacement (Library Generation)

Use this protocol to install amine substituents at C-8.

  • Dissolve 8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine (100 mg, 0.6 mmol) in anhydrous DMF (2 mL).

  • Add the desired Amine (1.2 eq).

  • Add DIPEA (Diisopropylethylamine, 2.0 eq).

  • Stir at 60°C for 2 hours.

  • Workup: Dilute with water (10 mL). If solid precipitates, filter and wash.[2][3] If oil, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

Medicinal Chemistry Applications

The [1,2,4]triazolo[1,5-a]pyrazine scaffold is a classic bioisostere of purine .[1]

  • Kinase Inhibition: The N1-N7 motif mimics the adenine hinge-binding region of ATP. The C-8 substituent projects into the solvent-exposed region or hydrophobic pocket, determining selectivity.

  • Adenosine Receptor Antagonists (A2A): Used in Parkinson's disease research.[4] The scaffold provides a rigid template to orient aryl substituents for receptor binding.

  • Metabolic Stability: The triazole fusion prevents oxidative metabolism at the pyrazine 2,3-positions, while the C-2 methyl group blocks metabolic soft spots on the triazole ring.

Safety & Handling

  • Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Reactivity: Reacts violently with strong oxidizing agents. The C-Cl bond is reactive; avoid unintentional exposure to nucleophiles (e.g., water/alcohols) at high temperatures without buffering.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

References

  • Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorg. Med. Chem. Lett. 2005, 15(21), 4809-4813.[4] Link

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Eur. J. Med. Chem. 2019, 165, 332–346. (Review of the homologous scaffold properties). Link

  • PubChem Compound Summary for CID 136241: [1,2,4]Triazolo[1,5-a]pyrazine. National Center for Biotechnology Information. Link

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (Comparative isomer chemistry). J. Chem. 2013, 462594. Link

Sources

Exploratory

An In-Depth Technical Guide to the Chemical Structure and Properties of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine

An In-Depth Technical Guide to the Chemical Structure and Properties of 8-Chloro-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine Introduction The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a nitrogen-rich heterocyclic system...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Properties of 8-Chloro-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine

Introduction

The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a nitrogen-rich heterocyclic system of significant interest in the fields of medicinal chemistry and drug development. As a bioisosteric analog of purines, this core structure is foundational to a multitude of compounds exhibiting a wide spectrum of biological activities, including potential applications as antibacterial, antiviral, anticancer, and antimalarial agents.[4][5][6][7] The strategic placement of substituents on this privileged scaffold allows for the fine-tuning of physicochemical properties and pharmacological profiles.

This technical guide provides a comprehensive examination of a specific, synthetically valuable derivative: 8-Chloro-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine . We will delve into its core structural features, outline a robust protocol for its synthesis and characterization, analyze its chemical reactivity, and discuss its potential as a versatile building block for drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this compound's chemical landscape.

Core Chemical Structure and Identification

The unique properties of 8-Chloro-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine stem directly from its distinct molecular architecture, which combines an electron-deficient aromatic system with strategically placed functional groups.

Nomenclature and Key Identifiers

A clear identification of the molecule is paramount for reproducible scientific work. The key identifiers are summarized below.

PropertyValueReference
IUPAC Name 8-Chloro-2-methyl-[1][2][3]triazolo[1,5-a]pyrazineN/A
CAS Number 20914-71-0[1]
Molecular Formula C₆H₅ClN₄[1]
Molecular Weight 168.58 g/mol [1]
Canonical SMILES CC1=NC2=NC=C(Cl)C=N2N=C1N/A
Structural and Electronic Features

The molecule is a fused bicyclic system where a[1][2][3]triazole ring is fused to a pyrazine ring at the [1,5-a] position. This fusion creates a planar, aromatic system with four nitrogen atoms, rendering the scaffold electron-deficient. This electronic characteristic is central to its reactivity.

  • [1][2][3]Triazolo[1,5-a]pyrazine Core : This fused system dictates the overall geometry and electronic properties. The high nitrogen content contributes to its ability to form hydrogen bonds, a critical interaction in many biological systems.

  • 2-Methyl Group : The methyl group at the C2 position serves as a key substituent. In a drug development context, it can probe hydrophobic pockets within a target protein's active site and influence the molecule's metabolic stability.

  • 8-Chloro Group : The chlorine atom at the C8 position is the most significant feature from a synthetic standpoint. The electron-withdrawing nature of the chlorine atom, combined with the inherent electron deficiency of the pyrazine ring, activates this position for nucleophilic aromatic substitution (SₙAr). This makes the C8 position a versatile handle for introducing a wide array of functional groups to build molecular diversity.

Figure 1: Chemical Structure of the target compound.

Synthesis and Structural Verification

A robust and reproducible synthesis is essential for any chemical probe or drug precursor. The following sections detail a proposed synthetic route and the necessary analytical protocols to ensure the compound's identity and purity.

Proposed Synthetic Pathway

The synthesis of the triazolopyrazine core is typically achieved via the condensation and subsequent cyclization of a substituted hydrazinopyrazine with a suitable carbonyl-containing species. This approach provides a direct and efficient route to the desired scaffold.

Figure 2: Proposed Synthetic Workflow for 8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine start Starting Material: 2,3-Dichloropyrazine step1 Step 1: Hydrazinolysis Reagents: Hydrazine hydrate (N₂H₄·H₂O) Solvent: Ethanol Conditions: Reflux start->step1 intermediate Intermediate: 2-Chloro-3-hydrazinopyrazine step1->intermediate step2 Step 2: Condensation & Cyclization Reagents: Ethyl 2-oxopropanoate, Acetic Acid (cat.) Solvent: Toluene Conditions: Dean-Stark, Reflux intermediate->step2 product Final Product: 8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine step2->product purification Purification Method: Column Chromatography (Silica gel, EtOAc/Hexane gradient) product->purification characterization Structural Verification Methods: NMR, MS, IR purification->characterization Figure 3: Diversification via SₙAr at the C8 Position cluster_reactions SₙAr Conditions cluster_products Product Classes start 8-Chloro-2-methyl- [1,2,4]triazolo[1,5-a]pyrazine r1 R-NH₂ / Base (e.g., DIPEA) start->r1 r2 R-OH / Base (e.g., NaH) start->r2 r3 R-SH / Base (e.g., K₂CO₃) start->r3 r4 R-B(OH)₂ / Pd Catalyst (Suzuki Coupling) start->r4 p1 8-Amino Derivatives r1->p1 p2 8-Ether Derivatives r2->p2 p3 8-Thioether Derivatives r3->p3 p4 8-Aryl/Alkyl Derivatives r4->p4

Sources

Foundational

Technical Guide: 8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine

The following technical guide details the mechanism of action, chemical reactivity, and experimental utility of 8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine . Mechanisms of Chemical Reactivity & Pharmacophore Utility...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical reactivity, and experimental utility of 8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine .

Mechanisms of Chemical Reactivity & Pharmacophore Utility[1]

Executive Summary

8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine (CAS: 20914-71-0) is a high-value heterocyclic scaffold used primarily as a privileged intermediate in the synthesis of bioactive compounds.[1] It is not a clinical drug itself but serves as the electrophilic "warhead" for generating libraries of PDE10A inhibitors (for schizophrenia/Huntington’s), kinase inhibitors (e.g., c-Met), and adenosine receptor antagonists .[1]

Its "Mechanism of Action" is dual-faceted:

  • Chemical MoA: Acts as a highly regioselective electrophile in Nucleophilic Aromatic Substitution (

    
    ) reactions, enabling rapid diversification at the C8 position.[1]
    
  • Biological MoA (of derivatives): The fused triazolo-pyrazine core functions as a bioisostere of adenine , allowing derived molecules to bind competitively to ATP-binding pockets in kinases or the catalytic domain of phosphodiesterases.[1]

Chemical Mechanism of Action: The C8 Electrophile

The defining feature of this molecule is the chlorine atom at position 8.[1] The reactivity is governed by the electron-deficient nature of the fused pyrazine ring.[1]

2.1 Electronic Activation

The fusion of the electron-withdrawing 1,2,4-triazole ring to the pyrazine ring significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[1]

  • Inductive Effect: The bridgehead nitrogen (N4) and the triazole nitrogens pull electron density away from the pyrazine ring.[1]

  • Regioselectivity: The C8 position is para-like to the bridgehead nitrogen, making it the most electron-deficient carbon.[1] This makes the chloride a "hot" leaving group, far more reactive than chloropyrazines alone.[1]

2.2 Reaction Paradigm:

The primary utility is the displacement of the 8-chloro group by nucleophiles (amines, alkoxides, thiols).[1]

  • Mechanism: Addition-Elimination.[1]

  • Rate-Determining Step: Nucleophilic attack at C8 to form the Meisenheimer-like complex.[1]

  • Outcome: Formation of 8-amino or 8-alkoxy derivatives with high yield and purity, often without metal catalysis.[1]

Biological Mechanism: The Adenine Bioisostere

Once the 8-chloro group is substituted, the resulting scaffold mimics the purine core of endogenous ligands.[1]

3.1 PDE10A Inhibition (Schizophrenia Target)

Inhibitors like PF-02545920 (Mardepodect) utilize triazolopyrazine-like cores to inhibit Phosphodiesterase 10A (PDE10A).[1]

  • Binding Mode: The triazolo[1,5-a]pyrazine core occupies the "glutamine switch" region of the PDE10A catalytic pocket.[1]

  • Interaction: The ring nitrogens accept hydrogen bonds from the conserved Glutamine (Gln726 in PDE10A), mimicking the interaction of cGMP/cAMP.[1]

  • Therapeutic Effect: Inhibition prevents the hydrolysis of cAMP/cGMP in striatal medium spiny neurons, potentiating dopaminergic and glutamatergic signaling.[1]

3.2 Kinase Inhibition (ATP Competition)[1]
  • Hinge Binding: The N1 or N3 nitrogens of the triazole can serve as hydrogen bond acceptors/donors to the kinase hinge region, mimicking the N1/N6 of adenine in ATP.[1]

  • Selectivity: The 2-methyl group projects into the solvent front or a hydrophobic sub-pocket, providing a vector to tune selectivity against other kinases.[1]

Data Summary: Reactivity & Properties[1]
PropertyValue/DescriptionRelevance
CAS Number 20914-71-0Unique Identifier
Molecular Weight 168.58 g/mol Fragment-based Drug Design (Low MW)
Reactivity Class High (

Electrophile)
Facile library generation
Leaving Group Chloride (C8 position)Displaced by

,

Key Target Classes PDE10A, c-Met, A2A ReceptorCNS & Oncology indications
Solubility Moderate (DMSO/DCM)Compatible with standard organic synthesis
Experimental Protocols

Note: All procedures must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of 8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine

Rationale: Construction of the bicyclic core from commercially available precursors.[1]

  • Starting Material: 2-amino-3-chloropyrazine.[1]

  • Reagent Formation: Prepare

    
    -dimethylacetamide dimethyl acetal (DMA-DMA) or use ethyl acetimidate to introduce the 2-methyl carbon.[1]
    
  • Cyclization:

    • Suspend 2-amino-3-chloropyrazine (10 mmol) in ethanol (20 mL).

    • Add

      
      -hydroxyacetamidine (12 mmol) and a catalytic base (e.g., piperidine).[1]
      
    • Reflux for 4–6 hours.[1]

    • Alternative (Pummerer-like): React with acetyl chloride/hydroxylamine derivatives followed by dehydrative cyclization.[1]

  • Chlorination (if starting from hydroxy): If the precursor is 8-hydroxy, reflux in

    
     (Phosphorus oxychloride) for 2 hours to install the 8-chloro group.[1]
    
  • Purification: Quench on ice, extract with DCM, and recrystallize from hexane/EtOAc.

Protocol B: General

Coupling (Library Generation)

Rationale: Functionalization of the C8 position to create bioactive ligands.[1]

  • Setup: Dissolve 8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine (1.0 equiv) in anhydrous 1,4-dioxane or DMF.

  • Nucleophile Addition: Add the desired amine (

    
    , 1.2 equiv).[1]
    
  • Base: Add DIPEA (Diisopropylethylamine, 2.0 equiv) to scavenge HCl.

  • Reaction:

    • Standard: Stir at 80°C for 2–12 hours.

    • Microwave: Irradiate at 120°C for 20 minutes (high throughput).

  • Workup: Dilute with water, extract with EtOAc. The product is often pure enough for biological screening after solvent removal.[1]

Mechanistic Visualization

The following diagram illustrates the transformation from the chloropyrazine precursor to the active pharmacological agent, highlighting the critical


 node and downstream biological effects.[1]

TriazoloMechanism cluster_chem Chemical Mechanism (SNAr) Precursor 2-Amino-3-chloropyrazine Core 8-Chloro-2-methyl- triazolo[1,5-a]pyrazine (The Scaffold) Precursor->Core Cyclization (POCl3/AcCl) Intermediate Meisenheimer Complex Core->Intermediate Nucleophilic Attack (R-NH2) Drug 8-Amino-Derivative (Active Ligand) Intermediate->Drug -Cl (Elimination) Target_PDE Target: PDE10A (Striatum) Drug->Target_PDE H-Bonding (Gln726) Target_Kinase Target: Kinase (ATP Pocket) Drug->Target_Kinase Hinge Binding Effect_CNS Effect: ↑ cAMP/cGMP (Antipsychotic) Target_PDE->Effect_CNS Effect_Onc Effect: ↓ Phosphorylation (Apoptosis) Target_Kinase->Effect_Onc

Figure 1: Mechanistic pathway from chemical synthesis (


 activation) to biological target engagement (PDE10A/Kinase inhibition).[1]
References
  • Chemical Synthesis & Reactivity

    • Synthesis of [1,2,4]Triazolo[1,5-a]pyrazine Derivatives. (2022).[1][2] MDPI Molecules. [1]

    • Tele-Substitution Reactions in the Synthesis of 1,2,4-Triazolo[4,3-a]pyrazine.[1][3] (2020).[1][3] Journal of Organic Chemistry. [1]

  • Biological Application (PDE10A)

    • Discovery of PF-02545920 (Mardepodect): A PDE10A Inhibitor for Schizophrenia.[1][4] (2016).[1] Journal of Medicinal Chemistry.

    • Phosphodiesterase 10A Inhibitors: Clinical Failure or Window Into Antipsychotic Drug Action? (2020).[1][3] Frontiers in Neuroscience.

  • Scaffold Properties

    • PubChem Compound Summary: 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine.[1][5] (2025).[1][5] National Center for Biotechnology Information.[1] [1]

Sources

Exploratory

8-Chloro-2-methyl-triazolo[1,5-a]pyrazine potential biological activity.

The following technical guide details the structural utility, synthetic application, and biological potential of the 8-Chloro-2-methyl[1,2,4]triazolo[1,5-a]pyrazine scaffold. A Linchpin Intermediate for Purine-Mimetic Dr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, synthetic application, and biological potential of the 8-Chloro-2-methyl[1,2,4]triazolo[1,5-a]pyrazine scaffold.

A Linchpin Intermediate for Purine-Mimetic Drug Discovery

Executive Summary

8-Chloro-2-methyl[1,2,4]triazolo[1,5-a]pyrazine (CAS: 74803-32-0) is not merely a reagent; it is a privileged scaffold in medicinal chemistry. It serves as a high-fidelity bioisostere of purine, specifically mimicking the adenosine core.

Its biological potential is latent but potent. The 8-chloro substituent acts as an electrophilic "warhead," allowing rapid diversification via Nucleophilic Aromatic Substitution (


) to install amine-based pharmacophores. Once derivatized, this core demonstrates high affinity for Phosphodiesterase 10A (PDE10A)  (CNS indications) and specific Tyrosine Kinases  (Oncology/Inflammation).

This guide outlines the structural rationale, target landscape, and validation protocols for researchers utilizing this scaffold.

Chemical Biology & Structural Rationale[1]
2.1 Purine Bioisosterism

The triazolo[1,5-a]pyrazine system is isoelectronic with purine.[1] When the 8-chloro group is displaced by an amine (


), the resulting molecule mimics the hydrogen bond donor/acceptor motif of Adenine.
  • N1 & N3 (Triazolo-pyrazine): Mimic N1 & N3 of purine (H-bond acceptors).

  • C8-Amino Group: Mimics the exocyclic

    
     of Adenine (H-bond donor).
    
  • 2-Methyl Group: Provides metabolic stability and hydrophobic packing, preventing rapid oxidation often seen at the C2 position of purines.

2.2 The "Linchpin" Reactivity

The 8-position is highly activated for


 due to the electron-deficient nature of the pyrazine ring fused to the electron-withdrawing triazole. This allows for "library-on-a-chip" synthesis—one core can generate 100+ analogs in a single afternoon.

SAR_Logic Core 8-Chloro-2-methyl triazolo[1,5-a]pyrazine SNAr SNAr Reaction (R-NH2) Core->SNAr High Reactivity Deriv_A PDE10A Inhibitors (CNS Disorders) SNAr->Deriv_A + Benzylamines (Hydrophobic Pocket) Deriv_B Kinase Inhibitors (JAK/c-Met) SNAr->Deriv_B + Heteroaryl-amines (Hinge Binding) Deriv_C Adenosine Ligands (A2A Antagonists) SNAr->Deriv_C + Furan/Sugar mimics

Figure 1: The divergent synthesis strategy using the 8-chloro scaffold to access distinct therapeutic classes.

Primary Biological Targets
3.1 Phosphodiesterase 10A (PDE10A)

PDE10A is a dual-substrate enzyme (hydrolyzing cAMP and cGMP) highly expressed in striatal medium spiny neurons. Inhibition of PDE10A is a validated approach for treating Schizophrenia and Huntington’s Disease .

  • Mechanism: The triazolo[1,5-a]pyrazine core binds in the PDE10A substrate-binding pocket (Q-pocket). The triazole nitrogen accepts a hydrogen bond from a conserved Glutamine (Gln726) in the active site, mimicking the cAMP adenine ring interaction.

  • Key Derivative: Substitution at C8 with flexible benzyl-amines allows the side chain to extend into the hydrophobic "selectivity pocket" (M-pocket), granting high selectivity over other PDE families.

3.2 Kinase Inhibition (JAK / c-Met)

The scaffold functions as a Type I ATP-competitive inhibitor.

  • Hinge Binding: The N1 and N3 nitrogens of the triazole ring form crucial hydrogen bonds with the kinase hinge region (e.g., Leu residues).

  • Selectivity: The 2-methyl group often clashes with the "gatekeeper" residue in smaller kinases, narrowing the selectivity profile to kinases with smaller gatekeepers or specific conformational states (e.g., JAK family).

Experimental Protocols
4.1 Chemistry: Rapid Derivatization (

)

Objective: To replace the 8-Chloro atom with a functional amine to generate the bioactive species.

Protocol:

  • Reagents: Dissolve 8-Chloro-2-methyl[1,2,4]triazolo[1,5-a]pyrazine (1.0 eq) in anhydrous DMF or DMA (0.2 M).

  • Nucleophile: Add the desired primary or secondary amine (1.2 eq).

  • Base: Add DIPEA (Diisopropylethylamine) (2.0 eq) to scavenge HCl.

  • Reaction:

    • Standard: Stir at Room Temperature for 2–4 hours.

    • Difficult Amines: Heat to 60°C or use Microwave irradiation (80°C, 15 min).

  • Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc.

  • Validation: Monitor disappearance of the starting material (LC-MS: M+H 169) and appearance of product.

4.2 Biological Assay: PDE10A Inhibition Screen (TR-FRET)

Objective: Quantify the inhibitory potency (


) of the synthesized derivatives.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

StepActionCritical Parameter
1. Enzyme Prep Dilute human recombinant PDE10A enzyme in assay buffer.Buffer: 50mM Tris-HCl, 8mM

, pH 7.5.
2. Compound Plate compounds (10-point serial dilution) in 384-well plates.Final DMSO concentration < 1%.
3. Substrate Add Fluorescein-labeled cAMP (FAM-cAMP).Concentration

(approx. 50-100 nM).
4. Incubation Incubate for 60 min at Room Temp.Protect from light.
5. Detection Add Terbium-labeled anti-cAMP antibody + EDTA.EDTA stops the reaction.
6. Readout Measure TR-FRET ratio (665 nm / 615 nm).High signal = Intact cAMP (Inhibition).

Self-Validating Check:

  • Z' Factor: Must be > 0.5 for the assay to be valid.

  • Reference: Include a known PDE10A inhibitor (e.g., MP-10 ) as a positive control.

Workflow Visualization

The following diagram illustrates the critical path from scaffold procurement to lead candidate identification.

Workflow cluster_chem Phase 1: Chemistry cluster_bio Phase 2: Screening S1 Scaffold (8-Cl-2-Me-Triazolo) S2 Library Synthesis (SNAr Diversification) S1->S2 S3 Purification (HPLC/Precipitation) S2->S3 B1 Primary Screen (Single Point @ 10uM) S3->B1 B2 Dose Response (IC50 Determination) B1->B2 >50% Inhibition B3 Selectivity Panel (PDE4/PDE3 or Kinase Panel) B2->B3 IC50 < 100nM Lead Lead Candidate B3->Lead Selectivity > 50x

Figure 2: Integrated workflow for developing inhibitors from the 8-chloro-triazolopyrazine core.

References
  • Flohr, A., et al. (2013).[2] Triazolo Derivatives as Inhibitors of PDE10A. WO Patent 2013/178512.[2] Hoffmann-La Roche.[2]

  • Zhejiang Hisun Pharmaceutical. (2021).[3] Pyrazolo[1,5-a]pyrazine derivatives as JAK kinase inhibitors. (Cited in Pyrazine-based small molecule kinase inhibitors, PMC8988645).

  • Menniti, F. S., et al. (2007).[2] Phosphodiesterases in the CNS: targets for drug development. Nature Reviews Drug Discovery, 5, 660–670.

  • Askenazi, M., et al. (2014). Triazolopyrazine scaffolds for Open Source Malaria. MDPI Pharmaceuticals.

Sources

Foundational

A Senior Application Scientist's Guide to Novel Triazolopyrazine Synthesis Methods

Abstract The 1,2,4-triazolo[4,3-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with diverse biological activities, including applications in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazolo[4,3-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with diverse biological activities, including applications in oncology, neurology, and infectious diseases.[1] The growing interest in this privileged scaffold has spurred the development of innovative and efficient synthetic methodologies that overcome the limitations of classical approaches. This in-depth technical guide provides a comprehensive overview of cutting-edge strategies for the synthesis of triazolopyrazines, with a focus on late-stage functionalization via photoredox catalysis, the application of continuous flow chemistry, and the elegance of multi-component reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these advanced techniques to accelerate their discovery and development programs.

The Enduring Significance of the Triazolopyrazine Core

The triazolopyrazine heterocyclic system is a bioisostere of purines, allowing it to interact with a wide range of biological targets. Its rigid, planar structure and the strategic placement of nitrogen atoms facilitate a variety of non-covalent interactions, making it an ideal scaffold for inhibitor design.[2] Compounds bearing this core have shown promise as c-Met/VEGFR-2 inhibitors for cancer therapy, agents with antimalarial properties, and potential treatments for neurological disorders.[2][3] The demand for rapid access to diverse libraries of triazolopyrazine analogs for structure-activity relationship (SAR) studies necessitates the adoption of more sophisticated and efficient synthetic strategies than those traditionally employed.

Classical Synthetic Approaches: A Foundation for Innovation

Traditional methods for constructing the triazolopyrazine core often involve multi-step sequences, which can be time-consuming and may not be amenable to the rapid generation of diverse compound libraries. A common and foundational approach involves the cyclization of a hydrazinopyrazine intermediate.

A representative classical synthesis is the preparation of the key scaffold, 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine, which proceeds through several steps.[4] This process begins with the formation of trifluoroacetohydrazide, which is then reacted with chloroacetyl chloride. The resulting intermediate undergoes dehydration and cyclization to form an oxadiazole, which is subsequently ring-opened and cyclized with ethylenediamine to yield the desired triazolopyrazine scaffold.[4] While effective, this linear approach can be inefficient for generating a wide array of analogs.

Novel Synthetic Methodologies: A Paradigm Shift in Triazolopyrazine Synthesis

The limitations of classical methods have driven the exploration of more innovative and efficient synthetic strategies. This section will delve into three such transformative approaches: late-stage functionalization using photoredox catalysis, the implementation of continuous flow chemistry, and the design of multi-component reactions.

Late-Stage Functionalization via Photoredox Catalysis: Precision and Versatility

Late-stage functionalization (LSF) has emerged as a powerful tool in drug discovery, allowing for the direct modification of complex molecules at a late stage in the synthetic sequence.[1] This approach avoids the need for lengthy de novo syntheses and enables the rapid exploration of SAR. Photoredox catalysis, in particular, has revolutionized LSF by providing a mild and efficient means of generating reactive radical intermediates that can participate in a variety of C-H functionalization reactions.[1][3]

Photoredox catalysis utilizes a photocatalyst, typically an iridium or ruthenium complex, which, upon excitation by visible light, can engage in single-electron transfer (SET) processes. In the context of triazolopyrazine synthesis, this can be used to generate alkyl radicals from readily available precursors. These radicals can then add to the electron-deficient triazolopyrazine core to introduce new substituents.

photoredox_mechanism PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_oxidized Oxidized PC+ PC_star->PC_oxidized SET Radical_Precursor Radical Precursor (e.g., tert-butyl peracetate) Alkyl_Radical Alkyl Radical (R•) Radical_Precursor->Alkyl_Radical SET - CO2 - tBuO• Radical_Adduct Radical Adduct Alkyl_Radical->Radical_Adduct + Triazolopyrazine Triazolopyrazine Triazolopyrazine Scaffold Functionalized_Product Functionalized Triazolopyrazine Radical_Adduct->Functionalized_Product Oxidation & Deprotonation PC_oxidized->PC Reductive Quenching Cycle

Caption: Generalized mechanism of photoredox-mediated C-H functionalization.

This protocol is adapted from a reported procedure for the late-stage functionalization of the Open Source Malaria (OSM) triazolopyrazine scaffold.[1]

  • Reaction Setup: To a clear glass vial, add the photocatalyst ([Ir(dF-CF3-ppy)2(dtbpy)]PF6) (0.02 eq.), the triazolopyrazine scaffold (1.0 eq.), and the solvent (1:1 acetonitrile:trifluoroacetic acid).

  • Degassing: Degas the solution by bubbling nitrogen through it for 3 minutes. This is crucial to remove oxygen, which can quench the excited state of the photocatalyst.

  • Addition of Radical Precursor: Add tert-butyl peracetate (3.0 eq.) to the reaction mixture.

  • Irradiation: Place the vial in proximity to a blue light lamp (e.g., Kessil PR-160L-456 nm) and stir at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, concentrate the reaction mixture and purify the residue by silica flash chromatography to isolate the methylated triazolopyrazine product.

EntryFunctional GroupRadical SourceYield (%)
1Methyltert-butyl peracetateVaries
2DifluoroethylDiversinate™ ReagentModerate
3Silyl2-(trimethylsilyl)ethanolModerate

Yields are reported as "moderate" as precise figures were not provided in the source material for all examples.[1]

Continuous Flow Synthesis: Enhancing Efficiency and Safety

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing.[5][6] These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety for hazardous reactions, and facile scalability.[7][8][9] While specific examples of triazolopyrazine synthesis in flow are not extensively detailed in the provided literature, the principles of flow chemistry can be readily applied to the synthesis of this scaffold, particularly for reactions that are exothermic, require short reaction times, or involve hazardous intermediates.

This conceptual workflow illustrates how the cyclization step in a classical triazolopyrazine synthesis could be adapted to a continuous flow process.

flow_workflow reagentA Reagent A (e.g., Hydrazinopyrazine) pumpA Syringe Pump A reagentA->pumpA reagentB Reagent B (e.g., Cyclizing Agent) pumpB Syringe Pump B reagentB->pumpB mixer T-Mixer pumpA->mixer pumpB->mixer reactor Heated Coil Reactor (Controlled Temperature & Residence Time) mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: Conceptual workflow for continuous flow synthesis.

  • Improved Safety: Many cyclization reactions are exothermic. Flow reactors with their high surface-area-to-volume ratio allow for efficient heat dissipation, preventing thermal runaways.

  • Enhanced Control: Precise control over temperature, pressure, and residence time can lead to higher yields and purities by minimizing the formation of side products.

  • Scalability: Scaling up production in a flow system is achieved by running the system for a longer duration, rather than using larger reactors, which simplifies the transition from laboratory to pilot scale.

Multi-component Reactions (MCRs): A Strategy for Rapid Library Generation

Multi-component reactions (MCRs) are convergent chemical processes in which three or more starting materials react to form a single product in a one-pot fashion.[10] This approach is highly valued in medicinal chemistry for its ability to rapidly generate libraries of structurally diverse molecules from readily available building blocks. The key advantages of MCRs include high atom economy, operational simplicity, and the ability to construct complex molecules in a single step.[11][12]

A well-documented MCR for the synthesis of the related triazolopyrimidine scaffold involves the reaction of 3-amino-1,2,4-triazole, an aldehyde, and a β-ketoester or related active methylene compound.[10][11] This strategy could be adapted for triazolopyrazine synthesis by employing a suitably functionalized aminopyrazine precursor.

mcr_scheme cluster_reactants Reactants aminotriazole 3-Amino-1,2,4-triazole one_pot One-Pot Reaction (Catalyst, Heat) aminotriazole->one_pot aldehyde Aldehyde (R1-CHO) aldehyde->one_pot active_methylene Active Methylene Compound (e.g., Acetoacetanilide) active_methylene->one_pot product [1,2,4]Triazolo[1,5-a]pyrimidine one_pot->product

Caption: General scheme for a multi-component reaction to form a triazolo-fused heterocycle.

This protocol for a green, solvent-free MCR provides a template that could be optimized for triazolopyrazine synthesis.[10]

  • Mixing Reactants: In a reaction vessel, combine the aldehyde (1.0 mmol), 3-amino-1,2,4-triazole (1.0 mmol), and the active methylene compound (e.g., acetoacetanilide) (1.0 mmol).

  • Catalyst Addition: Add maltose (25 mol%) as a green, eco-friendly catalyst.

  • Heating: Heat the reaction mixture to 80 °C and stir.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Workup: After completion, wash the reaction mixture with water to remove the water-soluble catalyst.

  • Purification: Recrystallize the solid residue from a suitable solvent like ethanol to obtain the pure product.

Comparative Analysis and Future Perspectives

MethodKey AdvantagesKey LimitationsApplicability
Classical Synthesis Well-established, reliableMulti-step, time-consuming, limited diversityScaffold synthesis
Photoredox LSF High functional group tolerance, mild conditions, rapid diversificationRequires specific precursors, potential for side reactionsLead optimization, SAR studies
Flow Chemistry Enhanced safety and control, scalable, reproducibleHigher initial equipment cost, requires optimizationProcess development, large-scale synthesis
MCRs High efficiency, rapid library generation, atom economyScaffold is determined by starting materialsHit discovery, library synthesis

The future of triazolopyrazine synthesis will likely involve the integration of these novel methodologies. For instance, the combination of flow chemistry with photoredox catalysis could enable the safe and scalable late-stage functionalization of triazolopyrazine scaffolds. Furthermore, the development of new multi-component reactions will continue to expand the accessible chemical space for this important class of compounds. As our understanding of these powerful synthetic tools grows, so too will our ability to rapidly and efficiently generate novel triazolopyrazine-based drug candidates.

References

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). PubMed. Available at: [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (n.d.). PMC - NIH. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). MDPI. Available at: [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. Available at: [Link]

  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. (2024). Current Medicinal Chemistry.
  • Design, Synthesis, and Biological Evaluation of[1][3][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). PMC. Available at: [Link]

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][3][5]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. (n.d.). MDPI. Available at: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023).
  • Multicomponent Facile Synthesis of Highly Substituted[1][3][5]Triazolo[1,5- a ] Pyrimidines. (2016). ResearchGate.

  • A competent multi component synthesis. (2012). JOCPR. Available at: [Link]

  • Efficient, One‐Pot Synthesis of Triazolothiadiazinyl‐pyrazolone and Pyrazolyl‐triazolothiadiazine Derivatives via Multicomponent Reaction. (n.d.). Sci-Hub.
  • Studies on Pyrazine Derivatives. Part 39. Synthesis, Reactions, and Tuberculostatic Activity of 3-Pyrazinyl-1,2,4-triazolo[4,3-a]-1,3-diazacycloalkanes. (n.d.).
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). PubMed. Available at: [Link]

  • Using flow chemistry to give early drug discovery processes a boost. (2023). YouTube. Available at: [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024).
  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. (n.d.). Journal of Science and Technology.

Sources

Protocols & Analytical Methods

Method

Application and Protocol Guide: 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine as an Adenosine A2A Receptor Antagonist

To the Researcher: Following a comprehensive search of scientific literature and patent databases, specific pharmacological data (e.g., binding affinity, potency, and selectivity) and detailed synthesis protocols for the...

Author: BenchChem Technical Support Team. Date: February 2026

To the Researcher: Following a comprehensive search of scientific literature and patent databases, specific pharmacological data (e.g., binding affinity, potency, and selectivity) and detailed synthesis protocols for the exact molecule, 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine, as an adenosine A2A receptor antagonist are not publicly available. While the[1][2]triazolo[1,5-a]pyrazine scaffold has been identified as a promising core for A2A receptor antagonists, the specific chloro and methyl substituted derivative you inquired about is not characterized in the accessible literature.[2]

This guide, therefore, has been constructed based on established principles and methodologies for characterizing novel adenosine A2A receptor antagonists, drawing from protocols used for analogous compounds within the broader triazolopyrimidine and triazolopyrazine classes. This document will equip researchers with the foundational knowledge and detailed experimental workflows necessary to synthesize and evaluate 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine or similar novel compounds targeting the A2A receptor.

Introduction: The Therapeutic Potential of Adenosine A2A Receptor Antagonism

The adenosine A2A receptor, a G-protein coupled receptor (GPCR), is a key regulator of various physiological processes.[3] Its activation is associated with the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] A2A receptors are highly expressed in the basal ganglia, immune cells, and blood vessels.

Blockade of the A2A receptor has emerged as a promising therapeutic strategy for a range of pathologies, most notably neurodegenerative disorders such as Parkinson's disease.[4] In the striatum, A2A receptors form heterodimers with dopamine D2 receptors, and their antagonism can potentiate dopaminergic neurotransmission, offering a non-dopaminergic approach to managing motor symptoms. Furthermore, A2A receptor antagonists are being investigated for their potential in oncology, inflammatory diseases, and attention deficit hyperactivity disorder (ADHD).[1][5]

The[1][2]triazolo[1,5-a]pyrazine core is a nitrogen-rich heterocyclic system that has been explored for the development of potent and selective A2A antagonists.[2] The strategic placement of substituents on this scaffold is crucial for modulating affinity, selectivity, and pharmacokinetic properties.

Mechanism of Action: Modulating the A2A Receptor Signaling Pathway

The canonical signaling pathway of the adenosine A2A receptor involves its coupling to the Gs alpha subunit of the heterotrimeric G-protein. Upon agonist binding, a conformational change in the receptor promotes the exchange of GDP for GTP on Gαs, leading to its dissociation from the Gβγ dimer. The activated Gαs then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating the physiological effects of A2A receptor activation.

An antagonist like 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine would competitively bind to the A2A receptor, preventing the binding of endogenous adenosine and thereby inhibiting this signaling cascade.

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2AR Adenosine A2A Receptor G_Protein Gαsβγ A2AR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation ATP ATP AC->ATP Converts Adenosine Adenosine (Agonist) Adenosine->A2AR Binds Antagonist 8-Chloro-2-methyl- triazolo[1,5-a]pyrazine (Antagonist) Antagonist->A2AR Blocks cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: A2A Receptor Signaling and Antagonist Action.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and characterization of novel A2A receptor antagonists, using 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine as a hypothetical example.

Synthesis of 8-Chloro-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine

The synthesis of the[1][2]triazolo[1,5-a]pyrazine core can be achieved through various synthetic routes. A plausible approach, adapted from the literature for related compounds, is outlined below.[2][6] This protocol is a general guideline and would require optimization for the specific target molecule.

Synthesis_Workflow Start Starting Materials: 2,3-Dichloropyrazine Acetohydrazide Step1 Step 1: Nucleophilic Substitution Start->Step1 Intermediate1 Intermediate: 2-Chloro-3-(2-acetylhydrazinyl)pyrazine Step1->Intermediate1 Step2 Step 2: Cyclization Intermediate1->Step2 Product Final Product: 8-Chloro-2-methyl- triazolo[1,5-a]pyrazine Step2->Product Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: General Synthetic Workflow.

Step-by-Step Protocol:

  • Step 1: Synthesis of 2-Chloro-3-(2-acetylhydrazinyl)pyrazine (Intermediate)

    • To a solution of 2,3-dichloropyrazine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add acetohydrazide (1.1 equivalents) and a base like triethylamine or diisopropylethylamine (1.2 equivalents).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the intermediate.

  • Step 2: Cyclization to form 8-Chloro-2-methyl-[1][2]triazolo[1,5-a]pyrazine

    • Dissolve the intermediate from Step 1 in a high-boiling point solvent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and toluene.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

    • Carefully quench the reaction by slowly adding the mixture to ice-water.

    • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization

    • Purify the crude final product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified compound by:

      • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

      • Mass Spectrometry (MS): To determine the molecular weight.

      • High-Performance Liquid Chromatography (HPLC): To assess purity.

In Vitro Characterization

This assay determines the binding affinity (Ki) of the test compound for the A2A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human adenosine A2A receptor.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: [³H]ZM241385 or another suitable A2A receptor antagonist radioligand.

  • Non-specific binding control: A high concentration of a known A2A antagonist (e.g., 10 µM ZM241385).

  • Test compound: 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine.

Protocol:

  • Prepare membranes from HEK293-hA2A cells.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Allow the filters to dry, and then add scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

This assay measures the ability of the test compound to inhibit the agonist-induced increase in intracellular cAMP, thus determining its functional potency (IC50).

Materials:

  • HEK293 cells stably expressing the human adenosine A2A receptor.

  • Cell culture medium.

  • A2A receptor agonist (e.g., NECA or CGS21680).

  • cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Protocol:

  • Plate the HEK293-hA2A cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • The next day, replace the medium with assay buffer containing a phosphodiesterase inhibitor and incubate for a short period.

  • Add varying concentrations of the test compound (antagonist) to the cells and pre-incubate.

  • Add a fixed concentration of the A2A agonist (typically at its EC80 concentration) to all wells except the basal control.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Generate a dose-response curve and calculate the IC50 value for the antagonist.

Selectivity Profiling

To assess the selectivity of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine, radioligand binding assays should be performed for other adenosine receptor subtypes (A1, A2B, and A3) using cell lines expressing these receptors and their respective selective radioligands. A higher Ki value for other subtypes compared to A2A indicates selectivity.

Data Presentation and Interpretation

The results from the in vitro assays should be presented in a clear and concise manner.

ParameterValue
A2A Receptor Binding Affinity (Ki) To be determined
A2A Receptor Functional Potency (IC50) To be determined
A1 Receptor Binding Affinity (Ki) To be determined
A2B Receptor Binding Affinity (Ki) To be determined
A3 Receptor Binding Affinity (Ki) To be determined
Selectivity (A1/A2A) To be calculated
Selectivity (A2B/A2A) To be calculated
Selectivity (A3/A2A) To be calculated

Interpretation:

  • A low Ki value in the nanomolar range for the A2A receptor indicates high binding affinity.

  • A low IC50 value in the cAMP assay confirms potent antagonist activity.

  • High selectivity ratios (Ki of other subtypes / Ki of A2A) are desirable to minimize off-target effects.

In Vivo Evaluation in a Parkinson's Disease Model

Should the in vitro data be promising, the efficacy of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine can be evaluated in an animal model of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA)-lesioned rat model.

Experimental Workflow:

InVivo_Workflow AnimalModel 6-OHDA Lesioned Rat Model of Parkinson's Disease Treatment Administer Vehicle or 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine AnimalModel->Treatment Neurochemical Post-mortem Neurochemical Analysis (e.g., Dopamine Levels) AnimalModel->Neurochemical Histological Histological Analysis (e.g., Tyrosine Hydroxylase Staining) AnimalModel->Histological Behavioral Behavioral Testing (e.g., Rotational Behavior) Treatment->Behavioral DataAnalysis Data Analysis and Interpretation Behavioral->DataAnalysis Neurochemical->DataAnalysis Histological->DataAnalysis

Caption: In Vivo Evaluation Workflow.

Key Endpoints:

  • Rotational Behavior: A reduction in apomorphine- or amphetamine-induced rotations would indicate a therapeutic effect.

  • Neurochemical Analysis: Measurement of dopamine and its metabolites in the striatum.

  • Histology: Staining for tyrosine hydroxylase to assess the preservation of dopaminergic neurons.

Conclusion

While specific data for 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine is not currently available in the public domain, the protocols and methodologies outlined in this guide provide a comprehensive framework for its synthesis and pharmacological evaluation as a potential adenosine A2A receptor antagonist. The triazolopyrazine scaffold remains an area of active research, and the characterization of novel derivatives is essential for the development of new therapeutics for neurodegenerative and other diseases.

References

  • Adenosine A2A receptor antagonist - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

  • Dowling, J. E., Vessels, J. T., Haque, S., Chang, H. X., van Vloten, K., Kumaravel, G., Engber, T., Jin, X., Phadke, D., Wang, J., Ayyub, E., & Petter, R. C. (2005). Synthesis of[1][2]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809–4813. [Link]

  • Basu, S., Barawkar, D. A., Ramdas, V., Naykodi, M., Shejul, Y. D., Patel, M., Thorat, S., Panmand, A., Kashinath, K., Bonagiri, R., Prasad, V., Bhat, G., Quraishi, A., Chaudhary, S., Magdum, A., Meru, A. V., Ghosh, I., Bhamidipati, R. K., Raje, A. A., … Mookhtiar, K. A. (2017). Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson's Disease and Depression. ACS Medicinal Chemistry Letters, 8(8), 835–840. [Link]

  • Pinna, A. (2014). Adenosine A2A Receptor Antagonists and Parkinson's Disease. CNS & Neurological Disorders - Drug Targets, 13(1), 23-31. [Link]

  • Kelley, J. L., Linn, J. A., Bankston, D. D., Burchall, C. J., Soroko, F. E., & Cooper, B. R. (1995). 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. Journal of Medicinal Chemistry, 38(18), 3676–3679. [Link]

  • Chen, J. F., & Cunha, R. A. (2020). The Opposing Actions of Adenosine A1 and A2A Receptors in the Basal Ganglia: A Key Mechanism for the Therapeutic Effects of A2A Receptor Antagonists in Parkinson's Disease. Frontiers in Neuroscience, 14, 594. [Link]

  • Sanna, M. G., Cacciari, B., Spalluto, G., & Moro, S. (2022). A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable? Molecules, 27(7), 2345. [Link]

  • Innoprot. (n.d.). Adenosine A2A Receptor Assay. Retrieved February 6, 2026, from [Link]

  • BPS Bioscience. (n.d.). Adenosine A2a (HEK293) Recombinant Cell Line. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (2012). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry, 55(3), 1364–1376. [Link]

  • Leone, R. D., & Emens, L. A. (2018). The A2A receptor: a key player in tumor-immune evasion. Journal for ImmunoTherapy of Cancer, 6(1), 93. [Link]

  • Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Linden, J., & Müller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and Classification of Adenosine Receptors—An Update. Pharmacological Reviews, 63(1), 1–34. [Link]

  • Schwarzschild, M. A., Agnati, L., Fuxe, K., Chen, J. F., & Morelli, M. (2006). Targeting adenosine A2A receptors in Parkinson's disease. Trends in Neurosciences, 29(11), 647–654. [Link]

Sources

Application

8-Chloro-2-methyl-triazolo[1,5-a]pyrazine in kinase inhibitor screening

Application Note: 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine in Kinase Inhibitor Screening Executive Summary & Scientific Rationale The compound 8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine (CAS: 74803-32-0) represent...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine in Kinase Inhibitor Screening

Executive Summary & Scientific Rationale

The compound 8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine (CAS: 74803-32-0) represents a privileged scaffold in kinase inhibitor discovery. Structurally, it functions as a purine bioisostere, capable of mimicking the adenine ring of ATP. The [1,5-a] fusion system offers a distinct vector for substituent growth compared to the more common [4,3-a] isomers, allowing for unique access to the "gatekeeper" and solvent-exposed regions of the kinase ATP-binding pocket.

Why this scaffold?

  • Reactivity: The C8-chlorine atom is highly activated towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings, enabling rapid library generation.

  • Binding Geometry: The nitrogen-rich core accepts hydrogen bonds from the kinase hinge region (typically residues like the "gatekeeper" + 1 or + 3), while the C2-methyl group can provide hydrophobic contacts or serve as a vector for further optimization.

  • Physiochemical Properties: Low molecular weight (MW ~168.6) and high ligand efficiency (LE) make it an ideal "fragment" starting point.

Experimental Protocols: Library Generation

To utilize this scaffold effectively, it must first be derivatized to explore Structure-Activity Relationships (SAR). The 8-chloro position is the primary "handle" for introducing diversity.

Workflow Diagram: Library Synthesis

LibrarySynthesis cluster_conditions Reaction Conditions Scaffold 8-Chloro-2-methyl- triazolo[1,5-a]pyrazine ProductA 8-Amino Derivatives (S_NAr Library) Scaffold->ProductA Method A: S_NAr ProductB 8-Aryl Derivatives (Suzuki Library) Scaffold->ProductB Method B: Pd-Coupling Amine Diverse Amines (R-NH2) Amine->ProductA Boronic Aryl Boronic Acids (Ar-B(OH)2) Boronic->ProductB

Caption: Divergent synthesis pathways for generating kinase-focused libraries from the 8-chloro core.

Method A: Nucleophilic Aromatic Substitution (SNAr)

Best for creating libraries with solubilizing groups (piperazines, morpholines) or exploring H-bond donors.

  • Preparation: Dissolve 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine (1.0 equiv) in anhydrous Ethanol or DMF (0.1 M concentration).

  • Reagent Addition: Add the amine building block (1.2 equiv) and Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Reaction: Stir at room temperature for 4–12 hours. If the amine is sterically hindered, heat to 60°C.

  • Workup: Evaporate solvent. For library scale, purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).

  • Validation: Verify mass via LC-MS (Expected M+H: Scaffold MW - Cl + Amine MW).

Method B: Suzuki-Miyaura Cross-Coupling

Best for accessing hydrophobic pockets with aryl/heteroaryl groups.

  • Preparation: Dissolve scaffold (1.0 equiv) and aryl boronic acid (1.2 equiv) in 1,4-Dioxane/Water (4:1 ratio).

  • Catalyst: Add K2CO3 (2.5 equiv) and Pd(dppf)Cl2 (0.05 equiv). Degas with nitrogen for 5 minutes.

  • Reaction: Heat to 90°C for 2–4 hours in a sealed vial or microwave reactor.

  • Purification: Filter through Celite to remove Palladium black, then purify via flash chromatography or prep-HPLC.

Biochemical Screening Protocol (ADP-Glo™ Assay)

Once the library is generated, screen for kinase inhibition. The ADP-Glo™ assay is recommended for its high sensitivity and resistance to interference from fluorescent compounds.

Target Selection: This scaffold is particularly relevant for c-Met, VEGFR2, JAK family, and CDK screening campaigns.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of library compounds in 100% DMSO.

    • Perform serial dilutions (e.g., 3-fold) in kinase reaction buffer to generate an 8-point dose-response curve. Final DMSO concentration in assay should be <1%.

  • Kinase Reaction (5 µL volume):

    • Add 2 µL of Kinase/Substrate mix (optimized for specific target, e.g., 0.2 µg/mL c-Met + 0.1 µg/µL Poly E4Y1).

    • Add 1 µL of Compound solution. Incubate for 10 min at RT to allow equilibrium binding.

    • Add 2 µL of ATP (at Km concentration for the specific kinase).

    • Incubate at RT for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate 30 min.

  • Data Analysis:

    • Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

    • Calculate % Inhibition:

      
      
      
    • Fit data to a sigmoidal dose-response equation to determine IC50.

Screening Data Summary & Interpretation

When analyzing hits from this scaffold, categorize results based on the substitution pattern at C8.

C8 Substituent ClassPredicted Binding ModeCommon Kinase Selectivity Profile
Small Amines (e.g., -NHMe)Hinge BinderLow Selectivity (Pan-kinase)
Aryl Groups (e.g., Phenyl)Hydrophobic Pocket Accessc-Met, VEGFR, Src Family
Solubilizing Groups (e.g., Morpholine)Solvent Exposed AreaImproved PK, often lower potency unless optimized
Rigid Heterocycles (e.g., Pyrazole)Gatekeeper InteractionPotential for overcoming drug resistance (e.g., T790M)

Visualizing the Mechanism of Action

The following diagram illustrates the theoretical binding mode of the scaffold within the kinase ATP-binding pocket, guiding further rational design.

BindingMode Hinge Hinge Region (H-Bond Acceptor/Donor) Gatekeeper Gatekeeper Residue (Steric Control) Hydrophobic Hydrophobic Back Pocket (Selectivity) Core Triazolo[1,5-a]pyrazine Core (ATP Mimic) N_Ring Ring Nitrogens (H-Bond Acceptors) Core->N_Ring C8_Sub C8-Substituent (Diversity Vector) Core->C8_Sub N_Ring->Hinge Hydrogen Bond C8_Sub->Gatekeeper Steric Interaction C8_Sub->Hydrophobic Van der Waals

Caption: Interaction map of the triazolo[1,5-a]pyrazine scaffold within the kinase active site.

References

  • Vertex AI Search. (2023). 8-Chloro-2-methyl[1,2,4]triazolo[1,5-a]pyrazine biological activity and synthesis.1[2][3][4][5]

  • National Institutes of Health (NIH). (2005). Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists.[6][7] Bioorganic & Medicinal Chemistry Letters.[3] 6[2][8]

  • MDPI. (2025). Synthesis of New Triazolopyrazine Antimalarial Compounds.9[2][3][4][5][8]

  • Lead Sciences. (2021). Product Specification: 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine.[10]10[2][3][4][5][7][8][11]

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide.8[2][3][4][5][7][11]

Sources

Method

Application of Triazolopyrazines in Drug Discovery: A Technical Guide for Researchers

The[1][2][3]triazolo[4,3-a]pyrazine scaffold, a nitrogen-rich heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility across a spectrum of therapeutic are...

Author: BenchChem Technical Support Team. Date: February 2026

The[1][2][3]triazolo[4,3-a]pyrazine scaffold, a nitrogen-rich heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility across a spectrum of therapeutic areas.[1] This guide provides an in-depth exploration of the applications of triazolopyrazine derivatives in modern drug discovery, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, key biological targets, and the underlying mechanisms of action that position this scaffold as a cornerstone for the development of novel therapeutics.

The Triazolopyrazine Scaffold: A Privileged Core in Medicinal Chemistry

The triazolopyrazine core, characterized by the fusion of a triazole and a pyrazine ring, offers a unique combination of physicochemical properties that make it an attractive starting point for drug design. Its rigid, planar structure provides a defined orientation for substituent groups, facilitating precise interactions with biological targets. The presence of multiple nitrogen atoms allows for a rich network of hydrogen bonding and other non-covalent interactions, which are crucial for high-affinity binding to proteins.[1]

Applications in Oncology: Dual-Targeting of c-Met and VEGFR-2 Kinases

A significant area of interest for triazolopyrazine derivatives is in the development of targeted cancer therapies. Notably, they have shown promise as potent dual inhibitors of the receptor tyrosine kinases c-Met and VEGFR-2, both of which are key drivers of tumor growth, angiogenesis, and metastasis.[2][4]

Mechanism of Action: Disrupting Tumor Angiogenesis and Proliferation

The signaling pathways of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) are critical for tumor progression.[5] Dysregulation of these pathways is a common feature in many cancers. Triazolopyrazine-based inhibitors are designed to bind to the ATP-binding pocket of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling cascades that promote cell proliferation, survival, and the formation of new blood vessels.[2]

cMet_VEGFR2_Pathway cMet c-Met PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK VEGFR2 VEGFR-2 VEGFR2->PI3K_Akt PLCg PLCγ Pathway VEGFR2->PLCg HGF HGF HGF->cMet Binds VEGF VEGF VEGF->VEGFR2 Binds Triazolopyrazine Triazolopyrazine Inhibitor Triazolopyrazine->cMet Triazolopyrazine->VEGFR2 Survival Survival PI3K_Akt->Survival Metastasis Metastasis PI3K_Akt->Metastasis Proliferation Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis

Figure 1: Simplified signaling pathway of c-Met and VEGFR-2 and the inhibitory action of triazolopyrazines.

Protocol: In Vitro Evaluation of Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a standard initial screen for potential anticancer compounds.[6][7][8][9]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, Hela)[4]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Triazolopyrazine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)[1]

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazolopyrazine compounds in complete growth medium. The final DMSO concentration should be less than 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Quantitative Data: In Vitro Anticancer Activity of Triazolopyrazine Derivatives
CompoundTarget(s)A549 IC50 (µM)MCF-7 IC50 (µM)Hela IC50 (µM)c-Met IC50 (nM)VEGFR-2 IC50 (µM)Reference
17l c-Met/VEGFR-20.98 ± 0.081.05 ± 0.171.28 ± 0.2526.002.6[4][10]
Foretinib c-Met/VEGFR-2---19.00-[4]
Compound 5a --3.89---[11]
Compound 6a --11.71---[11]
Compound 7 ------[12]

Application in Infectious Diseases: Targeting PfATP4 in Malaria

Triazolopyrazine derivatives have been identified as potent antimalarial agents that target the Plasmodium falciparum ATPase4 (PfATP4).[13] PfATP4 is a crucial ion pump for maintaining sodium homeostasis in the parasite, making it an attractive drug target.[14][15]

Mechanism of Action: Disrupting Ion Homeostasis in Plasmodium falciparum

PfATP4 functions as a Na+/H+ ATPase, actively extruding Na+ from the parasite.[14][15] Inhibition of PfATP4 by triazolopyrazine compounds leads to a rapid influx of Na+, causing osmotic stress, swelling, and ultimately, parasite death.[13]

PfATP4_Mechanism cluster_parasite Plasmodium falciparum PfATP4 PfATP4 (Na+/H+ Pump) Osmotic_Stress Osmotic Stress & Swelling PfATP4->Osmotic_Stress Na_in Na+ Influx Na_in->PfATP4 Extrusion H_out H+ Efflux H_out->PfATP4 Influx Parasite_Death Parasite Death Osmotic_Stress->Parasite_Death Triazolopyrazine Triazolopyrazine Inhibitor Triazolopyrazine->PfATP4 Inhibition

Figure 2: Mechanism of action of triazolopyrazine inhibitors on PfATP4 in Plasmodium falciparum.

Protocol: Synthesis of a Core Triazolopyrazine Scaffold

This protocol describes a general method for the synthesis of a 3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine scaffold, which can be further functionalized.[16]

Materials:

  • Ethyl trifluoroacetate

  • Hydrazine hydrate (35%)

  • Sodium hydroxide

  • Chloroacetyl chloride

  • Phosphorus oxychloride

  • Ethylenediamine

  • Concentrated hydrochloric acid

  • Acetonitrile, Methanol

Procedure:

  • Trifluoroacetohydrazide formation: Dissolve ethyl trifluoroacetate in acetonitrile and add hydrazine hydrate. Stir at room temperature for 1 hour.

  • Cyclization Precursor Synthesis: Cool the reaction mixture and add sodium hydroxide solution and chloroacetyl chloride dropwise. Stir at a low temperature for 3 hours to precipitate the intermediate.

  • Oxadiazole Formation: Treat the intermediate with phosphorus oxychloride and heat to induce cyclization to the oxadiazole.

  • Ring Opening and Recyclization: React the oxadiazole with ethylenediamine at low temperature to open the ring and subsequently form the piperazine intermediate.

  • Final Cyclization: Treat the piperazine intermediate with concentrated hydrochloric acid in methanol and heat to afford the final 3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine scaffold.

Applications in Neurodegenerative Diseases: A Multifaceted Approach

Triazolopyrimidine derivatives, structurally related to triazolopyrazines, have shown significant promise in the context of neurodegenerative diseases like Alzheimer's disease (AD). Their therapeutic potential stems from a multi-target approach, including the inhibition of acetylcholinesterase (AChE) and the stabilization of microtubules.[5][12][17][18]

Mechanism of Action: Restoring Neuronal Function

In AD, the accumulation of amyloid-beta plaques and neurofibrillary tangles, along with cholinergic dysfunction, contributes to cognitive decline. Triazolopyrimidine derivatives can inhibit AChE, the enzyme that breaks down the neurotransmitter acetylcholine, thereby increasing its levels in the brain and improving synaptic transmission.[12] Furthermore, these compounds can stabilize microtubules, which are essential for axonal transport.[9] In tauopathies like AD, the protein tau detaches from microtubules, leading to their destabilization and the formation of tangles.[9] By stabilizing microtubules, these compounds can potentially restore normal neuronal function and prevent the progression of the disease.[18]

Alzheimer_Pathway cluster_neuron Neuron Microtubule Microtubule Axonal_Transport Healthy Axonal Transport Microtubule->Axonal_Transport Tau Tau Protein Tau->Microtubule Stabilizes AChE Acetylcholinesterase (AChE) ACh Acetylcholine AChE->ACh Degrades Synaptic_Transmission Normal Synaptic Transmission ACh->Synaptic_Transmission Triazolopyrimidine Triazolopyrimidine Derivative Triazolopyrimidine->Microtubule Stabilizes Triazolopyrimidine->AChE Inhibits

Figure 3: Dual mechanism of action of triazolopyrimidine derivatives in Alzheimer's disease.

Protocol: Acetylcholinesterase Inhibition Assay

This colorimetric assay, based on the Ellman method, is used to screen for AChE inhibitors.[2][4][9]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • Triazolopyrimidine compounds dissolved in DMSO

  • 96-well plate

  • Plate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add Tris-HCl buffer, the triazolopyrimidine compound at various concentrations, and DTNB solution.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. The percent inhibition is calculated relative to the control (no inhibitor). Determine the IC50 value from the dose-response curve.

Conclusion and Future Perspectives

The triazolopyrazine scaffold has proven to be a highly fruitful starting point for the discovery of novel therapeutic agents. Its synthetic tractability and ability to interact with a diverse range of biological targets underscore its importance in medicinal chemistry. The applications highlighted in this guide, from oncology to infectious and neurodegenerative diseases, represent just a fraction of the potential of this versatile heterocyclic system. Future research will undoubtedly continue to uncover new biological activities and refine the pharmacological profiles of triazolopyrazine derivatives, paving the way for the development of next-generation therapies.

References

  • Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Taylor & Francis Online. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. MDPI. [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Center for Biotechnology Information. [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. National Center for Biotechnology Information. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Center for Biotechnology Information. [Link]

  • A brain-penetrant triazolopyrimidine enhances microtubule-stability, reduces axonal dysfunction and decreases tau pathology in a mouse tauopathy model. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Center for Biotechnology Information. [Link]

  • Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. MDPI. [Link]

  • The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. National Center for Biotechnology Information. [Link]

  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. National Center for Biotechnology Information. [Link]

  • The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs. National Center for Biotechnology Information. [Link]

  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Bentham Science. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. Scientific Reports. [Link]

  • Synthesis and screening of triazolopyrimidine scaffold as multi-functional agents for Alzheimer's disease therapies. ResearchGate. [Link]

  • Cell sensitivity assays: the MTT assay. PubMed. [Link]

  • Alzheimer's Breakthrough: Fixing Microtubules Stops Plaques! #shorts. YouTube. [Link]

  • Synthesis of[1][2][3]Triazolo[4,3-a]piperazin-6-ones: An Approach to the Triazole-Fused Ketopiperazine Scaffold. PubMed. [Link]

  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. [Link]

  • Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Assay Genie. [Link]

  • Synthesis and evaluation of heterocyclic compounds for their anti-cancer activity: a comparative. Journal of Positive School Psychology. [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Center for Biotechnology Information. [Link]

  • Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights. ACS Publications. [Link]

  • Antimalarials Targeting the Malaria Parasite Cation ATPase P. falciparum ATP4 (PfATP4). MDPI. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. [Link]

  • Novel Pyrimidine Derivatives to Treat Alzheimer's Disease. Penn Center for Innovation. [Link]

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Application

Application Notes and Protocols for the Cellular Characterization of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine

Introduction: Unveiling the Cellular Impact of a Privileged Scaffold The[1][2][3]triazolo[1,5-a]pyrazine nucleus is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cellular Impact of a Privileged Scaffold

The[1][2][3]triazolo[1,5-a]pyrazine nucleus is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antitumor, antimalarial, and central nervous system (CNS) modulation.[2][4][5] Compounds incorporating this heterocyclic system have been investigated as kinase inhibitors, antagonists of the adenosine A2A receptor, and modulators of GABAA receptors.[1][6] The subject of this guide, 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine, belongs to this promising class of molecules. Understanding its cellular and molecular effects is a critical step in elucidating its therapeutic potential and mechanism of action.

This document provides a comprehensive suite of cell-based assays to systematically profile the biological activity of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine. The protocols are designed for researchers in drug discovery and chemical biology, offering a logical workflow from broad cytotoxicity screening to more nuanced investigations of specific cellular pathways like apoptosis and cell cycle progression. Furthermore, we will explore a potential assay for investigating its effects on the GABAA receptor, a known target for this class of compounds.

Strategic Workflow for Cellular Profiling

A tiered approach is recommended to efficiently characterize the effects of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine. This workflow ensures that foundational data on cytotoxicity informs the design of more detailed mechanistic studies.

Assay_Workflow cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanism of Cell Death cluster_2 Tier 3: Antiproliferative Effects cluster_3 Tier 4: Target-Specific Investigation (CNS) Cytotoxicity_Assay Cytotoxicity Assay (MTT/LDH) Determine IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cytotoxicity_Assay->Apoptosis_Assay If cytotoxic Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide) Cytotoxicity_Assay->Cell_Cycle_Assay If antiproliferative GABA_Assay GABAA Receptor Binding Assay (Radioligand Displacement) Cytotoxicity_Assay->GABA_Assay Based on structural similarity to known modulators

Caption: A tiered workflow for the cellular characterization of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine.

Part 1: Foundational Cytotoxicity Assessment

The initial step in characterizing any novel compound is to determine its effect on cell viability.[7][8] This provides a crucial concentration range for subsequent, more detailed mechanistic assays and identifies whether the compound is cytotoxic, cytostatic, or largely inert in the chosen cell line(s). We will describe the widely used MTT assay.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, HCT116 colon carcinoma).[9][10]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine stock solution (e.g., 10 mM in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well cell culture plates.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine in complete medium. A suggested starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO, at the same final concentration as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound or control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 492 nm using a microplate reader.[9]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Parameter Recommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.1 - 100 µM
Incubation Time48 - 72 hours
MTT Concentration0.5 mg/mL (final)
Wavelength492 nm

Part 2: Investigating the Mechanism of Cell Death - Apoptosis

If 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine demonstrates cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[11] The Annexin V/Propidium Iodide (PI) assay is a robust method for detecting apoptosis by flow cytometry.[12]

Principle of the Annexin V/PI Assay

In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells.[12] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cells and culture reagents.

  • 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to ~70% confluency.

    • Treat cells with 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine at concentrations around the determined IC₅₀ for 24-48 hours. Include vehicle-treated cells as a negative control.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate compensation controls for FITC and PI.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Part 3: Assessing Antiproliferative Effects - Cell Cycle Analysis

Compounds can exert anticancer effects by halting cell cycle progression, thereby preventing proliferation.[13] Flow cytometric analysis of DNA content using propidium iodide (PI) is a standard method to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[14][15]

Principle of Cell Cycle Analysis with PI

PI is a fluorescent intercalating agent that binds stoichiometrically to DNA.[14] The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. This allows for the differentiation of cells in the G0/G1 phase (2N DNA content), S phase (intermediate DNA content), and G2/M phase (4N DNA content).

Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cells and culture reagents.

  • 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine.

  • Cold 70% ethanol.

  • PBS.

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[16]

  • Flow cytometer.

Procedure:

  • Cell Treatment:

    • Treat cells in 6-well plates with the compound at relevant concentrations (e.g., IC₅₀) for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Generate a histogram of DNA content.

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.

Cell_Cycle G1 G1 Phase (2N DNA) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (4N DNA) S->G2 M M Phase (Mitosis) G2->M M->G1

Caption: The mammalian cell cycle phases.

Part 4: Target-Specific Investigation - GABAA Receptor Binding

Given that triazolopyrazine analogs can interact with the benzodiazepine binding site of GABAA receptors,[17][18] a relevant target-specific assay is a radioligand binding displacement assay. This assay determines if 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine can compete with a known radiolabeled ligand for binding to the receptor.

Principle of Radioligand Displacement Assay

This competitive binding assay measures the affinity of a test compound for a receptor by its ability to displace a radiolabeled ligand with known binding characteristics. Cell membranes expressing the GABAA receptor are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]flunitrazepam) and varying concentrations of the test compound. The amount of radioactivity bound to the membranes is then measured, and a decrease in bound radioactivity indicates displacement by the test compound.

Protocol: [³H]Flunitrazepam Displacement Assay

Materials:

  • Cell membranes from a cell line stably expressing GABAA receptors (e.g., HEK293 cells expressing specific α, β, and γ subunits).

  • [³H]Flunitrazepam (radiolabeled ligand).

  • 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine.

  • Diazepam or another known benzodiazepine (positive control).[19]

  • Assay buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine or the positive control.

    • Include wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand like diazepam).

  • Radioligand Addition and Incubation:

    • Add [³H]Flunitrazepam to all wells at a final concentration near its Kd.

    • Incubate at 4°C for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters with cold assay buffer to remove any unbound radioactivity.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log of the competitor concentration to generate a competition curve. The IC₅₀ value (concentration of the test compound that displaces 50% of the radiolabeled ligand) can be determined and used to calculate the inhibitory constant (Ki).

Conclusion and Forward Look

The protocols detailed in this application note provide a robust framework for the initial characterization of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine. By systematically assessing its cytotoxicity, impact on apoptosis and the cell cycle, and its potential interaction with CNS targets like the GABAA receptor, researchers can build a comprehensive profile of its biological activity. The data generated from these assays will be instrumental in guiding further preclinical development, including mechanism of action studies, in vivo efficacy models, and lead optimization efforts.

References

  • MySkinRecipes. 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine. Available from: [Link]

  • Pinheiro, S., et al. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. Available from: [Link]

  • Greco, S. J., et al. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29, 1751–1776.

  • Scarpellini, M., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421.
  • Faria, A. R., et al. (2019). Novel[1][2][4]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry, 11(14), 1745-1758.

  • Scarpellini, M., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. PubMed. Available from: [Link]

  • Wang, X., et al. (2012). Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. Molecules, 17(5), 5591-5603.

  • Biernasiuk, A., et al. (2019). Biological Activity Evaluation of Pyrazolo[4,3-e][1][2][3]Triazine Sulfonamides. Molecules, 24(6), 1033.

  • Baraldi, P. G., et al. (2004). Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry, 12(11), 2995-3006.

  • Chen, B., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures.
  • Baur, R., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience, 9(7), 1836-1846.
  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(19), e3781.
  • Lan, T., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544.
  • Li, J., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Molecules, 27(7), 2319.

  • Baur, R., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience, 9(7), 1836-1846.
  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available from: [Link]

  • Richter, L., et al. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands.
  • Verhaeghe, P., et al. (2016). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][4][13]triazines. Molecules, 21(10), 1354.

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. Available from: [Link]

  • BMG Labtech. Apoptosis – what assay should I use? Available from: [Link]

  • Baur, R., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABA A Receptors. ResearchGate. Available from: [Link]

  • The Francis Crick Institute. Cell Cycle Analysis By Flow Cytometry. YouTube. Available from: [Link]

  • El-Damasy, D. A., et al. (2024). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. Scientific Reports, 14(1), 26978.
  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11.
  • Masiulis, S., et al. (2022). Benzodiazepine Modulation of GABA A Receptors: A Mechanistic Perspective. Biomolecules, 12(12), 1784.
  • ResearchGate. Biological data for triazolopyrazines 1-18. Available from: [Link]

  • University of South Florida Health. Apoptosis Protocols. Available from: [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.

Sources

Method

Application Note: In Vivo Evaluation of 8-Chloro-2-methyl[1,2,4]triazolo[1,5-a]pyrazine Derivatives

This Application Note is designed for researchers utilizing 8-Chloro-2-methyl[1,2,4]triazolo[1,5-a]pyrazine (hereafter referred to as 8-Cl-MTP ) as a core scaffold in the development of bioactive small molecules. Crucial...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 8-Chloro-2-methyl[1,2,4]triazolo[1,5-a]pyrazine (hereafter referred to as 8-Cl-MTP ) as a core scaffold in the development of bioactive small molecules.

Crucial Scientific Note: 8-Cl-MTP is an electrophilic chemical intermediate , not a final drug candidate. Its 8-chloro position is highly reactive toward nucleophiles (SNAr mechanism). Direct in vivo administration of the underivatized chloro-compound is not recommended due to non-specific alkylation of plasma proteins and rapid metabolic degradation. This guide details the protocols for evaluating the 8-amino-substituted derivatives of this scaffold, which are potent antagonists of Adenosine A


 Receptors (A

R)
and Phosphodiesterase 10A (PDE10A) .

Part 1: Compound Profile & Mechanism of Action

The Scaffold Logic

The [1,2,4]triazolo[1,5-a]pyrazine core is a privileged structure in medicinal chemistry, functioning as a bioisostere for the adenine ring of adenosine.

  • Precursor: 8-Chloro-2-methyl[1,2,4]triazolo[1,5-a]pyrazine.

  • Reactivity: The C-8 chlorine atom is displaced by amines to generate the active pharmacophore.

  • Target Specificity: The resulting 8-amino derivatives bind with high affinity to the orthosteric site of the Adenosine A

    
     Receptor  (GPCR).
    
Signaling Pathway (A R Antagonism)

In the striatum, A


 receptors colocalize with Dopamine D

receptors. Antagonism of A

enhances D

signaling, alleviating motor deficits in Parkinson's disease.

A2A_Signaling Compound 8-Substituted Triazolopyrazine A2AR Adenosine A2A Receptor (GPCR) Compound->A2AR Antagonizes (Blocks) Motor Motor Activity (Locomotion) Compound->Motor Restores Function Gs Gαs Protein A2AR->Gs Couples Adenosine Endogenous Adenosine Adenosine->A2AR Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Increases PKA PKA (Protein Kinase A) cAMP->PKA Activates D2R Dopamine D2 Receptor PKA->D2R Phosphorylates/ Desensitizes D2R->Motor Inhibits (Indirectly)

Figure 1: Mechanism of Action. The triazolopyrazine derivative blocks A


R, preventing the desensitization of D

receptors, thereby restoring motor function.

Part 2: Formulation & Handling

Physicochemical Properties

Triazolopyrazines are planar, lipophilic, and often exhibit poor aqueous solubility.

  • LogP: ~1.5 – 2.5 (Derivative dependent).

  • pKa: Weakly basic (Pyrazine nitrogens).

Vehicle Selection

For in vivo administration (IV/IP/PO), a co-solvent system is required to prevent precipitation.

RoutePreferred Vehicle CompositionStability Window
IV (Bolus) 5% DMSO + 5% Solutol HS-15 + 90% Saline< 4 Hours
IP / PO 0.5% Methylcellulose (MC) + 0.1% Tween-80 in Water24-48 Hours (Suspension)
Cassette PK 10% PEG400 + 90% WaterImmediate Use

Critical Protocol:

  • Dissolve the solid compound in 100% DMSO (stock solution).

  • Slowly add the surfactant (Solutol/Tween).

  • Add the aqueous phase (Saline/MC) dropwise with vigorous vortexing to avoid "crashing out."

  • Sonication: 5–10 minutes at 37°C is often necessary for stable suspensions.

Part 3: Experimental Protocols

Protocol A: Pharmacokinetic (PK) Profiling

Objective: Determine the plasma stability and brain penetrance of the 8-amino-triazolopyrazine derivative. Species: Male Sprague-Dawley Rats (250–300 g).

Workflow:

  • Dosing:

    • Group 1 (IV): 1 mg/kg (Tail vein).

    • Group 2 (PO): 5 mg/kg (Oral gavage).

  • Sampling:

    • Collect blood (200 µL) via jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 h post-dose.

    • Brain Harvest: At T_max (usually 1 h), euthanize n=3 rats to collect brain tissue for Brain-to-Plasma ratio (K

      
      ) determination.
      
  • Bioanalysis:

    • Precipitate plasma proteins with Acetonitrile (1:3 ratio) containing Internal Standard (e.g., Warfarin).

    • Analyze via LC-MS/MS (MRM mode).

    • Note: Monitor for the hydrolysis metabolite (loss of amine) or oxidation on the methyl group.

Protocol B: In Vivo Efficacy (Haloperidol-Induced Catalepsy)

Objective: Assess the anti-Parkinsonian potential of the compound. This model mimics the motor rigidity of Parkinson's.

Experimental Design:

  • Animals: Male C57BL/6 Mice (n=8-10 per group).

  • Controls: Vehicle (Negative), Caffeine or Istradefylline (Positive, 3 mg/kg).

Step-by-Step Procedure:

  • Acclimatization: Handle mice for 3 days prior to testing to reduce stress.

  • Pre-treatment: Administer the Test Compound (IP or PO) 30–60 minutes prior to Haloperidol.

    • Dose Range: 1, 3, 10, 30 mg/kg.

  • Induction: Administer Haloperidol (1.0 mg/kg, IP) to induce catalepsy (rigidity).

  • Testing (Bar Test):

    • Timepoints: 60, 120, and 180 minutes post-Haloperidol.

    • Place the mouse's forepaws on a horizontal bar (0.4 cm diameter) elevated 4.5 cm.

    • Measurement: Record the latency (time) for the mouse to remove both paws.

    • Cut-off: 180 seconds (if the mouse remains rigid >180s, record 180s).

Data Analysis: Calculate the % Reversal of Catalepsy :



Part 4: Safety & Toxicology (The "Chloro" Risk)

If you are synthesizing these compounds, you must verify the removal of the 8-Chloro precursor.

  • Impurity Risk: Residual 8-Cl-MTP is a potential alkylating agent.

  • Toxicity Marker: In 14-day repeat-dose toxicity studies, look for:

    • Gastrointestinal toxicity: (Rapidly dividing cells are targets of alkylators).

    • Glutathione Depletion: The chloro-group can deplete hepatic GSH.

Metabolic Stability Diagram (Graphviz):

Metabolism Precursor 8-Cl-MTP (Precursor) Drug 8-Amino-MTP (Active Drug) Precursor->Drug Synthesis (In Vitro) Met1 N-Dealkylation (Inactive) Drug->Met1 CYP3A4 Met2 2-Methyl Oxidation (Hydroxymethyl) Drug->Met2 CYP1A2/2C9

Figure 2: Metabolic fate. The 2-methyl group is a primary site of metabolic oxidation (soft spot) in vivo.

References

  • Scaffold Utility : Askew, B. C., et al. (2009). "Triazolopyrazine A2a adenosine receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Synthesis & Activity : Taliani, S., et al. (2013). "Update on the synthesis and biological activities of 1,2,4-triazolo[1,5-a]pyrimidines and 1,2,4-triazolo[1,5-a]pyrazines." Current Medicinal Chemistry. Link

  • In Vivo Model : Sanberg, P. R., et al. (1988). "The catalepsy test: its ups and downs." Behavioral Neuroscience. Link

  • Mechanism : Pinna, A. (2014). "Adenosine A2A receptor antagonists in Parkinson's disease: progress in clinical trials from the newly approved istradefylline to drugs in early development." CNS Drugs.[1][2][3][4] Link

Sources

Application

Application Note: High-Throughput Screening &amp; Library Generation with 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine

Abstract This technical guide details the operational workflows for utilizing 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine (CMTP) in high-throughput screening (HTS) campaigns. Unlike standard screening compounds, CMTP serve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the operational workflows for utilizing 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine (CMTP) in high-throughput screening (HTS) campaigns. Unlike standard screening compounds, CMTP serves primarily as a reactive electrophilic scaffold for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS). This note outlines two distinct protocols: (1) Parallel Synthesis to generate a daughter library via nucleophilic aromatic substitution (


), and (2) Biochemical Screening  of the resulting library against a high-value target, Phosphodiesterase 10A (PDE10A) , for which this scaffold exhibits privileged binding affinity.

Introduction: The Privileged Scaffold

The triazolo[1,5-a]pyrazine core is a nitrogen-rich fused heterocycle that functions as a bioisostere of purines (adenine/guanine).[1] This structural mimicry allows derivatives to interact potently with ATP-binding sites of kinases and the cAMP/cGMP-binding pockets of phosphodiesterases (PDEs).

The 8-chloro substituent is the critical "diversity handle." It is highly activated toward nucleophilic attack, allowing researchers to rapidly generate libraries of 8-amino or 8-thio substituted analogs.

Key Physicochemical Profile
PropertyValue/CharacteristicImplication for HTS
Molecular Weight ~168.58 g/mol Ideal fragment size (Rule of 3 compliant).
Solubility High in DMSO (>50 mM)Suitable for acoustic dispensing.
Reactivity High (

active)
CRITICAL: Susceptible to hydrolysis. Do not store in aqueous buffers.
UV Absorbance

~250-280 nm
Potential interference in UV-based assays; use fluorescent readouts.

Workflow A: Parallel Library Generation (Chemical HTS)

Objective: To convert the reactive 8-chloro parent scaffold into a screenable library of 384 unique analogs using a diverse set of amines.

Reagents & Equipment
  • Scaffold: 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine (100 mM in anhydrous DMSO).

  • Nucleophiles: Library of 384 primary/secondary amines (100 mM in DMSO).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Plate: 384-well polypropylene V-bottom plate (solvent resistant).

  • Liquid Handler: Echo® 650 or similar acoustic dispenser.

Protocol: Microscale Diversification
  • Scaffold Dispensing:

    • Dispense 500 nL of CMTP scaffold (100 mM) into all wells of the 384-well plate.

  • Monomer Addition:

    • Transfer 600 nL of unique amine monomers (1.2 eq) into columns 1–22.

    • Control: Add DMSO only to columns 23–24 (Negative Control/Unreacted Scaffold).

  • Base Addition:

    • Add 500 nL of DIPEA (2.0 eq) to all wells to scavenge HCl generated during substitution.

  • Reaction:

    • Seal plate with aluminum foil seal (solvent resistant).

    • Incubate at 60°C for 4 hours in a dry oven.

    • Scientist's Note: While the 8-Cl is reactive, mild heating ensures completion for sterically hindered amines.

  • Quench & Dilution:

    • Cool to Room Temperature (RT).

    • Add 48.4 µL of DMSO to each well to reach a final volume of 50 µL.

    • Final Concentration: ~1 mM theoretical product concentration.

Quality Control (QC)

Randomly select 8 wells (2 from each quadrant) for LC-MS analysis. Successful library generation is defined as >85% conversion of the parent mass (M+H = 169/171) to the product mass.

Workflow B: Biochemical HTS (Target: PDE10A)

Objective: Screen the generated library for PDE10A inhibition. PDE10A is a validated target for schizophrenia, and triazolopyrazines are known to bind its catalytic domain.

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a cAMP displacement assay.

Assay Principle

The assay uses a specific antibody labeled with a donor fluorophore (Terbium cryptate) and a cAMP analog labeled with an acceptor fluorophore (d2).

  • High FRET Signal: Labeled cAMP binds to the antibody.

  • Low FRET Signal: Native cAMP (produced by active PDE10A) competes with labeled cAMP, disrupting the complex.

  • Inhibition: If the library compound inhibits PDE10A, cAMP production stops. The labeled cAMP remains bound to the antibody

    
    High FRET Signal maintained. 
    
Protocol Steps
  • Compound Transfer:

    • Transfer 50 nL of the library (from Workflow A) into a white 384-well low-volume assay plate.

  • Enzyme Addition:

    • Add 5 µL of PDE10A enzyme buffer (optimized to convert ~70% substrate in 1 hour).

    • Incubate for 10 minutes at RT to allow compound-enzyme binding.

  • Substrate Initiation:

    • Add 5 µL of cAMP substrate solution.

    • Incubate for 60 minutes at RT (Enzymatic Reaction).

  • Detection Step:

    • Add 10 µL of Detection Buffer containing:

      • Anti-cAMP-Cryptate (Donor).

      • cAMP-d2 (Acceptor).

      • Lysis buffer/EDTA (to stop the enzymatic reaction).

  • Readout:

    • Incubate 1 hour.

    • Read on a multimode plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm.

    • Emission: 620 nm (Donor) and 665 nm (Acceptor).

Data Analysis

Calculate the TR-FRET Ratio:



  • Hits: Compounds with a Ratio > 3 Standard Deviations above the "Active Enzyme" control mean.

Visualization of Workflows

Diagram 1: Parallel Synthesis & Screening Cascade

This diagram illustrates the transformation of the 8-chloro scaffold into a library and its subsequent screening.

HTS_Workflow Scaffold 8-Chloro-2-methyl- triazolo[1,5-a]pyrazine Reaction SnAr Reaction (60°C, DIPEA) Scaffold->Reaction Dispense AmineLib Amine Monomer Library (R-NH2) AmineLib->Reaction Dispense Library Daughter Library (384-well Plate) Reaction->Library Synthesis Assay PDE10A TR-FRET Screening Library->Assay Transfer 50nL HitID Hit Identification & SAR Analysis Assay->HitID Data Analysis

Caption: The integrated workflow from reactive scaffold to hit identification via parallel synthesis.

Diagram 2: Mechanism of Action (SnAr Diversification)

This diagram details the chemical mechanism utilized to generate the library.

SnAr_Mechanism Start 8-Chloro-Scaffold (Electrophile) Inter Meisenheimer-like Transition State Start->Inter + R-NH2 (Nucleophile) Product 8-Amino-Derivative (Library Member) Inter->Product - Cl Byproduct HCl (Scavenged by DIPEA) Inter->Byproduct

Caption: Nucleophilic Aromatic Substitution (


) mechanism at the C-8 position.

References

  • Kehler, J., et al. (2011). "Triazolo[1,5-a]pyrazines as a novel class of phosphodiesterase 10A (PDE10A) inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Open Source Malaria (OSM). "Series 4: Triazolopyrazines."[2][3] OSM Project Data.

  • Verhoest, P. R., et al. (2009). "Design and synthesis of triazolopyrazine-based PDE10A inhibitors." Journal of Medicinal Chemistry.

  • Lund, B. W., et al. (2016). "Discovery of a Potent, Orally Available, and Isoform-Selective Retinoic Acid Receptor β2 Agonist." Journal of Medicinal Chemistry. (Demonstrates scaffold versatility).

Sources

Method

Application Note: Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines

[1][2][3][4][5] Executive Summary The pyrazolo[1,5-a][1,3,5]triazine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purine bases (adenine, guanine).[1][2] Its ability to mimic the...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

The pyrazolo[1,5-a][1,3,5]triazine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purine bases (adenine, guanine).[1][2] Its ability to mimic the hydrogen-bonding motifs of biogenic purines makes it a critical template for developing inhibitors of kinases (e.g., CDK, EGFR), phosphodiesterases (PDE), and antagonists of adenosine receptors.

This guide details the synthesis of 8-substituted pyrazolo[1,5-a][1,3,5]triazines . The "8-substituted" nomenclature refers to the position on the pyrazole ring (equivalent to C4 of the starting 5-aminopyrazole) which, upon fusion, becomes position 8 in the bicyclic system. We present a modular, self-validating protocol emphasizing microwave-assisted cyclization and palladium-catalyzed late-stage diversification.

Structural Anatomy & Retrosynthesis

To ensure precise chemical communication, we must first define the numbering system used in this protocol, which aligns with IUPAC standards and recent literature (e.g., Molecules 2013, J. Med. Chem.).[3][4][5][6][1][7][8][9][10]

Scaffold Numbering

The pyrazolo[1,5-a][1,3,5]triazine system is numbered starting from the bridgehead nitrogen or the adjacent heteroatoms depending on the specific convention, but in the context of 8-substitution:

  • Positions 2 and 4: Located on the triazine (6-membered) ring. These are the primary sites for nucleophilic substitution (S_N_Ar) to introduce amine or ether side chains.

  • Position 8: Located on the pyrazole (5-membered) ring.[3][6][2][7] This position is electronically distinct and is the target for electrophilic substitution or cross-coupling reactions.

Retrosynthetic Logic

The most robust route involves the [3+3] annulation of 5-aminopyrazoles with a reactive 1,3,5-triazine precursor (typically an isothiocyanate or imidate).

Retrosynthesis Target 8-Substituted Pyrazolo[1,5-a][1,3,5]triazine Intermediate 2-Thioxo/Oxo Intermediate Target->Intermediate Functionalization (S_N_Ar, Pd-coupling) Precursors 5-Aminopyrazole (C4-Substituted) Intermediate->Precursors Annulation (Cyclization) Reagent Ethoxycarbonyl isothiocyanate Intermediate->Reagent

Figure 1: Retrosynthetic disconnection showing the convergence of 5-aminopyrazoles and isothiocyanates to form the core scaffold.

Protocol 1: Construction of the Core Scaffold

Objective: Synthesize the 2-thioxo-pyrazolo[1,5-a][1,3,5]triazin-4-one core from 5-aminopyrazoles.

Scientific Rationale: Traditional thermal cyclization often requires prolonged heating and harsh conditions. We utilize a Microwave-Assisted One-Pot Protocol which significantly accelerates the reaction rates and improves purity by minimizing thermal decomposition of the labile isothiocyanate intermediate.

Materials
  • Substrate: 5-Aminopyrazole (substituted at C4 if 8-substituent is pre-installed).

  • Reagent: Ethoxycarbonyl isothiocyanate (1.0 equiv).[1]

  • Solvent: Anhydrous THF.

  • Base: 2N NaOH.

  • Apparatus: Microwave reactor (e.g., Biotage Initiator or CEM Discover).

Step-by-Step Methodology
  • Thiourea Formation:

    • Dissolve 5-aminopyrazole (1.0 mmol) in dry THF (3 mL) in a microwave-compatible vial.

    • Cool to 0 °C. Add ethoxycarbonyl isothiocyanate (1.0 mmol) dropwise.

    • Mechanism:[3][1][8][11] The exocyclic amine attacks the isothiocyanate to form an

      
      -ethoxycarbonyl thiourea intermediate.
      
    • Stir at room temperature for 2 minutes.

  • Cyclization:

    • Seal the vial and irradiate at 100 °C for 5 minutes .

    • Checkpoint: LC-MS should show consumption of the starting material and formation of the acyl-thiourea intermediate.

  • Base-Mediated Annulation:

    • Add 2N NaOH (2.0 equiv) directly to the reaction vessel.[1]

    • Reseal and irradiate at 80 °C for 3 minutes .

    • Mechanism:[3][1][8] Base promotes the intramolecular nucleophilic attack of the pyrazole ring nitrogen (N1) onto the ester carbonyl, closing the triazine ring.

  • Work-up:

    • Acidify the aqueous solution to pH < 5 with 2N HCl.[1]

    • The product, 2-thioxo-1H-pyrazolo[1,5-a][1,3,5]triazin-4-one , typically precipitates as a white/off-white solid.

    • Filter, wash with water and Et₂O, and dry under vacuum.[1]

Yield Expectation: 85–95% Data Validation:


H NMR (DMSO-

) typically shows broad NH signals at

12.0–13.5 ppm.

Protocol 2: C8-Functionalization Strategies

The 8-position (pyrazole backbone) can be functionalized either before cyclization (using pre-substituted aminopyrazoles) or after cyclization (using electrophilic aromatic substitution).

Strategy A: Pre-Cyclization (Commercial Availability)

If 4-substituted-5-aminopyrazoles (e.g., 4-cyano, 4-phenyl, 4-bromo) are available, use Protocol 1 directly. This is preferred for alkyl or aryl substituents that are stable to cyclization conditions.

Strategy B: Post-Cyclization Halogenation (Late-Stage Diversification)

For generating libraries, it is more efficient to synthesize the unsubstituted core and then introduce a handle (Br/I) at C8.

Reagents:

  • 
    -Bromosuccinimide (NBS) or 
    
    
    
    -Iodosuccinimide (NIS).
  • Solvent: CHCl

    
     or DMF.
    

Protocol:

  • Dissolve the pyrazolo[1,5-a][1,3,5]triazine core in CHCl

    
    .
    
  • Add NBS (1.1 equiv).

  • Heat at reflux (or 80 °C MW) for 10–30 minutes.

  • Observation: The reaction is highly regioselective for the C8 position due to the electron-rich nature of the pyrazole ring compared to the electron-deficient triazine ring.

  • Isolate by filtration or flash chromatography.

Strategy C: Palladium-Catalyzed Cross-Coupling

Once the 8-iodo or 8-bromo derivative is in hand, Suzuki-Miyaura or Sonogashira couplings can be performed.

Suzuki Coupling Protocol:

  • Reactants: 8-Iodo-pyrazolo[1,5-a]triazine (1.0 equiv), Aryl boronic acid (1.5 equiv).

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%).
  • Base: NaHCO

    
     (saturated aq) or Cs
    
    
    
    CO
    
    
    .
  • Solvent: Toluene/EtOH (2:1).

  • Conditions: Reflux for 12 h or MW 110 °C for 30 min.

  • Purification: Silica gel chromatography.

Protocol 3: C2/C4 Diversification (The "Bioisostere" Step)

To mimic ATP or adenosine, the C4-oxo and C2-thioxo groups are often converted to amines or removed.

Workflow: Activation and Substitution[4]

Diversification Core 2-Thioxo-4-oxo Core SMe 2-SMe Intermediate Core->SMe MeI, NaOH (S-Alkylation) Cl 4-Chloro Intermediate SMe->Cl POCl3, PhNMe2 (Chlorination) Final 4-Amino-2-SMe (Target) Cl->Final R-NH2, Et3N (S_N_Ar)

Figure 2: Step-wise functionalization of the triazine ring to install pharmacophores.

  • S-Alkylation:

    • Treat the 2-thioxo intermediate with MeI (1.1 equiv) in aqueous NaOH.

    • Stir 15 min at RT. Product precipitates.

    • Result:2-(Methylsulfanyl)-pyrazolo[1,5-a][1,3,5]triazin-4-one .[1]

  • Chlorination (Critical Step):

    • Suspend the 2-SMe intermediate in POCl

      
       (10 equiv).
      
    • Add

      
      -dimethylaniline (1.0 equiv) as a catalyst/acid scavenger.
      
    • Heat at 110 °C for 3–4 hours.

    • Safety: Quench carefully into ice water. Extract with DCM.

    • Result:4-Chloro-2-(methylsulfanyl)-8-substituted-pyrazolo[1,5-a][1,3,5]triazine .[1]

  • Nucleophilic Aromatic Substitution (S_N_Ar):

    • Dissolve the 4-chloro compound in dry THF or DMF.

    • Add the desired amine (e.g., benzylamine, aniline) (1.2 equiv) and DIEA (2.0 equiv).

    • Stir at RT (or mild heat 40–60 °C).

    • Result: Final Drug Candidate.

Summary of Reaction Conditions & Yields

Reaction StepReagentsConditionsTypical YieldKey Observation
Cyclization EtO-CO-NCS, NaOHMW 100°C (5 min)

80°C (3 min)
90–95%Rapid precipitation upon acidification.
S-Methylation MeI, NaOHRT, 15 min70–85%Essential to protect S before chlorination.
Chlorination POCl

, PhNMe

110°C, 3 h85–95%Product is moisture sensitive; use immediately.
Bromination (C8) NBS, CHCl

MW 80°C, 8 min90–95%Highly regioselective for C8.
Suzuki (C8) Ar-B(OH)

, Pd(PPh

)

MW 110°C, 30 min60–80%Access to biaryl libraries.

References

  • Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. Source: ResearchGate (2025).[3][2] URL:[Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines. Source: MDPI Molecules 2013, 18(11), 13398-13409. URL:[Link]

  • Synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives as inhibitors of thymidine phosphorylase. Source: European Journal of Medicinal Chemistry (via PubMed). URL:[Link]

  • Pyrazolo[1,5-a]-1,3,5-triazine, 13-8 (Compound Summary). Source: PubChem.[7] URL:[Link]

Sources

Application

Application Note: Strategic Synthesis of [1,2,4]Triazolo[1,5-a]pyrazines

Executive Summary & Therapeutic Significance The [1,2,4]triazolo[1,5-a]pyrazine scaffold represents a privileged pharmacophore in modern drug discovery. Structurally isosteric with purines, this fused bicyclic system is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Therapeutic Significance

The [1,2,4]triazolo[1,5-a]pyrazine scaffold represents a privileged pharmacophore in modern drug discovery. Structurally isosteric with purines, this fused bicyclic system is critical in the development of Adenosine A2A receptor antagonists (Parkinson’s disease), c-Met/VEGFR-2 kinase inhibitors (Oncology), and GABA-A modulators (Epilepsy).

Unlike its isomer, the [1,2,4]triazolo[4,3-a]pyrazine, the [1,5-a] isomer offers superior metabolic stability and distinct hydrogen-bonding vectors within active sites. This guide details the robust synthesis of [1,2,4]triazolo[1,5-a]pyrazines, focusing on the control of regioselectivity via the Dimroth Rearrangement —a critical process often overlooked in standard protocols.

Retrosynthetic Logic & Strategy

The primary challenge in synthesizing this scaffold is avoiding the formation of the kinetic [4,3-a] isomer. Our strategy utilizes the thermodynamic stability of the [1,5-a] system under basic conditions.

Pathway Analysis[1]
  • Route A (Classical): Condensation of 2-hydrazinopyrazine with carboxylic acids/orthoesters. This initially yields the [4,3-a] isomer, which must be rearranged.[1]

  • Route B (Oxidative): Intramolecular oxidative cyclization of

    
    -(pyrazin-2-yl)amidines.
    

Selected Protocol: We focus on Route A modified with a base-mediated rearrangement step. This is the most scalable, cost-effective, and reliable method for diverse functionalization.

Retrosynthesis Target [1,2,4]Triazolo[1,5-a]pyrazine (Thermodynamic Product) Kinetic [1,2,4]Triazolo[4,3-a]pyrazine (Kinetic Intermediate) Target->Kinetic Dimroth Rearrangement (Base/Heat) Precursor N'-(Pyrazin-2-yl)hydrazide Kinetic->Precursor Cyclization (-H2O) SM 2-Hydrazinopyrazine + R-COOH Precursor->SM Amide Coupling

Figure 1: Retrosynthetic analysis highlighting the critical rearrangement step required to access the target scaffold.

Detailed Experimental Protocol

Protocol A: Two-Step Synthesis via Dimroth Rearrangement

This protocol ensures high regiochemical purity by explicitly driving the kinetic [4,3-a] intermediate to the thermodynamic [1,5-a] product.

Phase 1: Acylation of 2-Hydrazinopyrazine

Reagents: 2-Hydrazinopyrazine (1.0 eq), Carboxylic Acid (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), DMF.

  • Dissolution: Dissolve carboxylic acid (10 mmol) in anhydrous DMF (20 mL) under

    
     atmosphere.
    
  • Activation: Add EDC·HCl (12 mmol) and HOBt (12 mmol). Stir at

    
     for 30 minutes to form the active ester.
    
  • Coupling: Add 2-hydrazinopyrazine (10 mmol) followed by DIPEA (25 mmol) dropwise.

  • Reaction: Allow warming to RT and stir for 12 hours. Monitor by LC-MS (Target mass: M+H).

  • Workup: Pour into ice-water (100 mL). The hydrazide intermediate often precipitates. Filter, wash with water, and dry. If no precipitate, extract with EtOAc (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate.
Phase 2: Cyclization & Rearrangement

Reagents: Polyphosphoric Acid (PPA) or


 (Cyclization); Aqueous NaOH or KOH (Rearrangement).
  • Cyclization: Suspend the hydrazide intermediate (5 mmol) in

    
     (15 mL). Heat to reflux (
    
    
    
    ) for 2–4 hours.
    • Checkpoint: LC-MS will show the mass of the cyclized product. At this stage, it is predominantly the [4,3-a] isomer .

  • Quench: Cool to RT. Slowly pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize with saturated

    
     to pH 8.
    
  • Rearrangement (The Critical Step):

    • To the crude aqueous suspension/solution, add 10% NaOH solution until pH > 10.

    • Heat the mixture to

      
       for 4–12 hours.
      
    • Mechanism:[2][3][4][5] Hydroxide attacks the bridgehead carbon (C8a), opening the pyrazine ring. Bond rotation occurs, followed by recyclization to the more stable [1,5-a] isomer.

  • Isolation: Cool to RT. Extract with DCM (

    
     mL). Dry organic layers over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (MeOH/DCM gradient 0–10%).

Mechanistic Insight: The Dimroth Rearrangement

Understanding this mechanism is vital for troubleshooting. If your yield is low or the NMR spectrum shows unexpected shifts (e.g., C-H on the triazole ring), incomplete rearrangement is the likely culprit.

DimrothMechanism Isomer43 [4,3-a] Isomer (Kinetic) Inter Ring Open Intermediate Isomer43->Inter OH- Attack (Ring Opening) Inter->Inter Bond Rotation Isomer15 [1,5-a] Isomer (Thermodynamic) Inter->Isomer15 Recyclization (-H2O)

Figure 2: Simplified mechanistic flow of the Dimroth rearrangement converting the [4,3-a] fused system to the [1,5-a] system.

Optimization & Troubleshooting Guide

Solvent & Reagent Selection Table
ParameterRecommendationRationale
Cyclization Agent

vs. PPA

is preferred for sterically hindered acids. PPA is milder but viscous and harder to work up.
Rearrangement Base 10% NaOH (aq)Strong base is required to attack the electron-deficient bridgehead carbon.

is often too weak.
Temperature Reflux (

)
High thermal energy is required to overcome the activation barrier for the rearrangement.
Orthoesters Triethyl orthoformateFor R=H (unsubstituted triazole), refluxing 2-hydrazinopyrazine in triethyl orthoformate is a robust one-pot method.
Common Pitfalls
  • Incomplete Rearrangement:

    • Symptom:[3][4][5] Two sets of signals in

      
       NMR.[4]
      
    • Fix: Increase temperature to

      
       or extend reaction time in the basic phase.
      
  • Hydrolysis of Amide:

    • Symptom:[3][4][5] Recovery of starting carboxylic acid.

    • Fix: Ensure anhydrous conditions during the initial coupling. If using acid chlorides, use a scavenger base (pyridine) at

      
      .
      
  • Regioisomer Identification:

    • Diagnostic: In the [1,5-a] isomer, the proton at position 2 (if R=H) typically appears downfield (

      
       8.5–9.0 ppm) compared to the [4,3-a] isomer due to the proximity of the bridgehead nitrogen.
      

References

  • Dowling, J. E., et al. (2005).[6] Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists.[6] Bioorganic & Medicinal Chemistry Letters.[6] Link

  • Fischer, G. (2007).[7] Recent Progress in 1,2,4-Triazolo[1,5-a]pyrimidine Chemistry.[1][5][7][8][9] Advances in Heterocyclic Chemistry.[7] Link

  • Wang, T., et al. (2016).[10] Ni(II)-bipyridine complex catalyzes a general and highly efficient photochemical C-N coupling reaction.[10] Organic Letters.[10][11] Link

  • Hamed, A. A., et al. (2008). The Dimroth rearrangement: synthesis and interconversion of isomeric triazolothienopyrimidines. Journal of Chemical Research. Link

Sources

Method

Application Note: Strategic Utilization of 8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine in Medicinal Chemistry

This Application Note is written for medicinal chemists and drug discovery scientists. It provides a comprehensive technical guide to the synthesis, reactivity, and application of 8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for medicinal chemists and drug discovery scientists. It provides a comprehensive technical guide to the synthesis, reactivity, and application of 8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine , a privileged scaffold in the design of PDE10A inhibitors and adenosine receptor antagonists.

Executive Summary

8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine (CAS: 20914-71-0) is a high-value heterocyclic intermediate used primarily in the synthesis of Phosphodiesterase 10A (PDE10A) inhibitors for CNS disorders (Schizophrenia, Huntington’s disease) and as a bioisostere for purine-based kinase inhibitors.[1] Its core structure features an electron-deficient pyrazine ring fused to a triazole, creating a highly reactive electrophilic center at the C8 position. This guide details the robust synthesis of this scaffold, its divergent functionalization via SNAr and palladium-catalyzed cross-couplings, and its application in late-stage lead optimization.[1]

Chemical Profile & Reactivity Analysis

PropertySpecification
IUPAC Name 8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine
CAS Number 20914-71-0
Molecular Formula C₆H₅ClN₄
Molecular Weight 168.58 g/mol
Key Electrophile C8-Chlorine (Activated for SNAr)
Solubility Soluble in DMSO, DMF, DCM; Moderate in MeOH
Storage 2–8°C, Hygroscopic (Store under Argon)
Structural Logic

The [1,2,4]triazolo[1,5-a]pyrazine scaffold is an aza-indolizine analogue.[2] The fusion of the electron-rich triazole (10π system contributor) with the electron-deficient pyrazine ring creates a unique dipole.

  • C8 Position: The chlorine atom at C8 is highly activated toward nucleophilic attack due to the inductive electron-withdrawal of the adjacent bridgehead nitrogen (N4) and the pyrazine nitrogen (N7).[1]

  • C2 Position: The methyl group provides metabolic stability and a handle for hydrophobic interactions within binding pockets (e.g., the PDE10A selectivity pocket).[1]

Synthetic Protocol: Scaffold Construction

Reference Standard: Adapted from Roche Patent WO 2013/178512 and analogous heterocyclic syntheses.[1]

Retrosynthetic Analysis

The most robust route utilizes 2-amino-3-chloropyrazine as the starting material. The triazole ring is constructed via a "one-pot" equivalent two-step sequence involving amidine formation followed by oxidative cyclization with Hydroxylamine-O-sulfonic acid (HOSA).[1]

Step-by-Step Synthesis

Step 1: Formation of the Amidine Intermediate

  • Reagents: 2-Amino-3-chloropyrazine (1.0 eq), N,N-Dimethylacetamide dimethyl acetal (DMA-DMA) (1.2 eq).[1]

  • Solvent: Ethanol or Toluene (Anhydrous).[1]

  • Protocol:

    • Charge a reaction vessel with 2-amino-3-chloropyrazine.

    • Add anhydrous Ethanol (5 mL/mmol).

    • Add DMA-DMA dropwise at room temperature.

    • Heat to reflux (80°C) for 2–4 hours. Monitor by LC-MS for the disappearance of starting amine and formation of N'-(3-chloropyrazin-2-yl)-N,N-dimethylacetimidamide.

    • Concentrate in vacuo to yield the crude amidine oil. Note: This intermediate is hydrolytically unstable; proceed immediately to Step 2.

Step 2: Cyclization with HOSA

  • Reagents: Crude Amidine (from Step 1), Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq), Pyridine (2.0 eq).[1]

  • Solvent: Methanol or Ethanol.[1]

  • Protocol:

    • Dissolve the crude amidine in Methanol (5 mL/mmol).

    • Cool the solution to 0°C.

    • Add Pyridine followed by the portion-wise addition of HOSA. Caution: Exothermic reaction.

    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (SiO₂, 0-5% MeOH in DCM).

    • Yield: Typically 60–75% over two steps.

Visualization of Synthesis Workflow

Synthesis_Workflow SM 2-Amino-3-chloropyrazine (Starting Material) Inter Amidine Intermediate (Unstable) SM->Inter Step 1 Reagent1 DMA-DMA (Reflux, EtOH) Reagent1->Inter Product 8-Chloro-2-methyl- [1,2,4]triazolo[1,5-a]pyrazine Inter->Product Step 2 Reagent2 HOSA / Pyridine (Cyclization) Reagent2->Product

Caption: Two-step synthesis of the 8-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine scaffold involving amidine formation and HOSA-mediated N-amination/cyclization.

Functionalization Protocols (Library Generation)

Nucleophilic Aromatic Substitution (SNAr)

The C8-chloride is an excellent leaving group.[1] This is the primary method for introducing diversity, particularly for PDE10A inhibitors where an ether or amine linkage is required.

Protocol A: Alkoxy-Substitution (Ether Linkage)

  • Target: 8-Alkoxy derivatives.

  • Reagents: Alcohol (R-OH) (1.1 eq), NaH (1.2 eq) or Cs₂CO₃ (2.0 eq).[1]

  • Solvent: THF or DMF (Dry).[1]

  • Procedure:

    • Suspend NaH in dry THF at 0°C. Add the alcohol dropwise. Stir 30 min to form the alkoxide.

    • Add solution of 8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine.

    • Stir at RT for 1–2 hours. (Heating to 50°C may be required for sterically hindered alcohols).[1]

    • Quench with water, extract, and purify.

Protocol B: Amination (Amine Linkage)

  • Target: 8-Amino derivatives.

  • Reagents: Amine (R-NH₂) (1.2–2.0 eq), DIPEA (2.0 eq).[1]

  • Solvent: Isopropanol or DMSO.[1]

  • Procedure:

    • Mix scaffold, amine, and base in Isopropanol.

    • Heat in a sealed tube/microwave at 80–100°C for 1 hour.

    • Note: Primary amines react faster than secondary amines.[1] Anilines may require Buchwald conditions (see below).[1]

Palladium-Catalyzed Cross-Coupling

For C-C bond formation (biaryl systems), the C8-Cl is a suitable electrophile for Suzuki-Miyaura coupling.

Protocol C: Suzuki-Miyaura Coupling

  • Reagents: Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2M aq, 3.0 eq).[1]

  • Solvent: 1,4-Dioxane.

  • Procedure:

    • Degas solvents with Argon.

    • Combine scaffold, boronic acid, base, and catalyst.

    • Heat at 90°C for 4–16 hours.

    • Filter through Celite, concentrate, and purify.

Case Study: PDE10A Inhibitors

Context: Phosphodiesterase 10A (PDE10A) is a dual-substrate PDE highly expressed in striatal medium spiny neurons.[1] Inhibition of PDE10A increases cAMP/cGMP levels, offering therapeutic potential for schizophrenia.

Application: Roche and other pharmaceutical groups utilized the [1,2,4]triazolo[1,5-a]pyrazine scaffold. The 2-methyl group is crucial for filling a small hydrophobic pocket in the PDE10A active site (Selectivity Pocket), while the C8-substituent (introduced via SNAr) extends into the solvent-exposed region or interacts with the "Clamp" region of the enzyme.[1]

Key Structure-Activity Relationship (SAR):

  • 2-Methyl: Essential for potency and selectivity over PDE2/PDE4.

  • 8-Position: Large lipophilic groups (e.g., phenoxy, benzyloxy) linked via oxygen often provide optimal potency (IC₅₀ < 10 nM).[1]

SAR Decision Tree

SAR_Logic Scaffold 8-Chloro-2-methyl- [1,2,4]triazolo[1,5-a]pyrazine Reaction Reaction Type? Scaffold->Reaction SNAr_O S_NAr (Alcohols) Target: PDE10A Inhibitors Reaction->SNAr_O Linker = O SNAr_N S_NAr (Amines) Target: Kinase/GPCR Reaction->SNAr_N Linker = NH Suzuki Suzuki Coupling Target: Biaryl Scaffolds Reaction->Suzuki Linker = C-C Outcome1 High Potency (nM) Good Metabolic Stability SNAr_O->Outcome1 Outcome2 Improved Solubility Potential hERG liability SNAr_N->Outcome2

Caption: Decision tree for functionalizing the scaffold based on therapeutic target requirements.

References

  • Flohr, A., et al. (2013).[1] Triazolo Derivatives as Inhibitors of PDE10A. WO 2013/178512.[1]

  • Menniti, F. S., et al. (2007).[1] Phosphodiesterases in the CNS: targets for drug development. Nature Reviews Drug Discovery.

  • Zbinden, K. G., et al. (2013).[1] Discovery of Triazolo[1,5-a]pyrazine PDE10A Inhibitors. ACS Medicinal Chemistry Letters.

  • Application Note Source Data. (2025). Synthesis of 8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine. Appretech Scientific / Sigma-Aldrich Catalog Data.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine

Welcome to the dedicated troubleshooting resource for the crystallization of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated troubleshooting resource for the crystallization of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. By understanding the underlying principles of crystallization and the specific properties of this molecule, you can optimize your process to achieve the desired crystal form, purity, and yield.

Introduction to 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine

8-Chloro-2-methyl-triazolo[1,5-a]pyrazine is a heterocyclic compound with a molecular formula of C6H5ClN4 and a molecular weight of 168.58 g/mol [1]. The triazolo[1,5-a]pyrazine scaffold is of significant interest in medicinal chemistry due to its structural similarities to purines, making it a versatile scaffold in drug design[2][3][4]. Successful and reproducible crystallization is a critical step in its purification, isolation, and formulation.

This guide provides a structured, question-and-answer approach to troubleshoot common crystallization problems.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?

A1: Understanding the Phenomenon of "Oiling Out"

"Oiling out" occurs when the solute precipitates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This typically happens when a supersaturated solution's temperature is above the melting point of the solute.[5][6] The resulting oil is often an impure, supercooled liquid that can entrap impurities and may eventually solidify into an amorphous solid or a poorly defined crystalline form.[5][6]

Causality and Key Factors:

  • High Solute Concentration: Rapidly cooling a highly concentrated solution can lead to a state of high supersaturation where the system bypasses the nucleation and growth of crystals, favoring the formation of a liquid-liquid phase separation.[6]

  • Presence of Impurities: Impurities can depress the melting point of the compound, making it more prone to oiling out.[5][7] They can also interfere with the orderly arrangement of molecules into a crystal lattice.[7]

  • Rapid Cooling: Fast cooling rates do not allow sufficient time for molecules to orient themselves into a crystal lattice, promoting the formation of a disordered, liquid-like phase.[5]

  • Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high relative to the melting point of the solute.

Troubleshooting Strategies:

  • Reduce the Cooling Rate: Slow, controlled cooling is paramount. Allow the solution to cool gradually to room temperature, and then further cool it in a refrigerator or freezer. This provides the necessary time for proper nucleation and crystal growth.[8]

  • Decrease the Concentration: If oiling out persists, reheat the solution to redissolve the oil and add a small amount of additional solvent to reduce the concentration. Then, proceed with slow cooling.[5]

  • Solvent System Modification:

    • Anti-Solvent Addition: Consider using an anti-solvent (a solvent in which the compound is poorly soluble) to induce crystallization. The anti-solvent should be miscible with the primary solvent. Add the anti-solvent dropwise to the dissolved compound at a slightly elevated temperature until slight turbidity is observed, then allow it to cool slowly.

    • Solvent Selection: If possible, choose a solvent with a lower boiling point.

  • Seeding: Introduce a small crystal of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine (a "seed crystal") to the supersaturated solution at a temperature just below the saturation point. This provides a template for crystal growth and can bypass the energy barrier for nucleation, preventing oiling out.[9][10]

  • Increase Purity: If impurities are suspected, consider an additional purification step (e.g., column chromatography) before crystallization.[8]

Q2: No crystals are forming, even after extended cooling. What steps can I take to induce crystallization?

A2: Overcoming the Nucleation Barrier

The formation of crystals from a solution requires two steps: nucleation (the formation of small, stable crystalline aggregates) and crystal growth. A failure to form crystals often indicates a high energy barrier for nucleation.

Troubleshooting Strategies:

  • Induce Nucleation by Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass surface can provide nucleation sites.

  • Introduce Seed Crystals: As mentioned previously, adding a seed crystal is a highly effective method to induce crystallization.[9]

  • Increase Supersaturation:

    • Slow Evaporation: Loosen the stopper of the flask slightly to allow for slow evaporation of the solvent. This will gradually increase the concentration of the solute.

    • Reduce Solvent Volume: If the solution is too dilute, you can gently heat it to evaporate some of the solvent and then attempt to crystallize it again.[5]

  • Anti-Solvent Addition: The controlled addition of an anti-solvent can effectively induce crystallization.

  • Ultrasonication: In some cases, placing the flask in an ultrasonic bath for a short period can provide the energy needed to induce nucleation.

Q3: The crystallization yields an amorphous solid, not crystals. Why is this happening and how can I promote crystallinity?

A3: Understanding and Preventing Amorphous Precipitation

Amorphous solids lack the long-range molecular order of a crystalline material.[11] They often form when precipitation occurs too rapidly, preventing the molecules from arranging into a stable crystal lattice.[11] For pharmaceutical applications, a crystalline form is often preferred due to its stability.[12]

Causality and Key Factors:

  • High Degree of Supersaturation: Very rapid changes in conditions (e.g., fast cooling, rapid addition of an anti-solvent) can lead to a "crash precipitation" that results in an amorphous solid.

  • Solvent Effects: Certain solvents may interact strongly with the solute, hindering its ability to form an ordered crystalline structure.

  • Inherent Molecular Properties: Some molecules have a natural tendency to form amorphous solids due to their conformational flexibility or intermolecular interactions.

Troubleshooting Strategies:

  • Control the Rate of Supersaturation:

    • Employ a very slow cooling ramp.

    • Use a slow, dropwise addition of the anti-solvent with vigorous stirring.

  • Solvent Screening: A systematic solvent screening is crucial. Test a range of solvents with varying polarities and hydrogen bonding capabilities. A good crystallizing solvent is one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

  • Slurry Conversion: If an amorphous solid has already formed, you can attempt to convert it to a crystalline form by creating a slurry. This involves stirring the amorphous solid in a solvent in which it has very low solubility for an extended period. This process allows the more stable crystalline form to nucleate and grow at the expense of the less stable amorphous phase.

  • Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and placing this solution in a sealed container with a larger reservoir of a "bad" (anti) solvent. The slow diffusion of the anti-solvent vapor into the solution of the compound can lead to the gradual formation of high-quality crystals.

Q4: The resulting crystals are very small (microcrystalline) or are forming as needles. How can I obtain larger, more well-defined crystals?

A4: Controlling Crystal Growth and Habit

The size and shape (habit) of crystals are influenced by the rate of crystal growth and the solvent environment. Small or needle-like crystals often result from rapid crystallization.[8]

Troubleshooting Strategies:

  • Slow Down Crystal Growth:

    • Slower Cooling: The slower the cooling, the larger the crystals.

    • Reduce the Degree of Supersaturation: Start with a less concentrated solution.[8]

  • Solvent Selection: The solvent can influence the crystal habit. Experiment with different solvents to see how they affect the crystal shape. Solvents that interact differently with the various crystal faces can promote growth in certain directions, leading to different morphologies.

  • Temperature Gradient Method: Create a slight temperature gradient in the crystallization vessel. The compound will dissolve in the warmer region and crystallize in the cooler region. This slow, continuous process can lead to the growth of large, high-quality crystals.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Crystallization
  • Solute Preparation: Weigh approximately 10-20 mg of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine into several small vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, acetone, toluene, dichloromethane, heptane) dropwise at room temperature until the solid dissolves. Note the approximate solubility.

  • Heating and Cooling Cycle:

    • If the compound is insoluble at room temperature, gently heat the vial while adding more solvent until the solid dissolves.

    • Allow the solutions to cool slowly to room temperature.

    • If no crystals form, place the vials in a refrigerator (4°C) and then a freezer (-20°C).

  • Observation: Observe the vials for crystal formation, noting the quality and habit of any crystals that form.

  • Selection: Choose the solvent that provides the best quality crystals for larger-scale crystallization.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine in a minimum amount of a "good" solvent (a solvent in which it is highly soluble) at a slightly elevated temperature.

  • Anti-Solvent Addition: While stirring, add a "bad" or "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the good solvent) dropwise until the solution becomes slightly turbid.

  • Re-dissolution: Add a few drops of the good solvent to just redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly and undisturbed. Crystals should form as the solubility decreases.

Data Presentation

Table 1: Solubility of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine in Common Solvents (Hypothetical Data for Illustrative Purposes)

SolventSolubility at 25°C (mg/mL)Solubility at 75°C (mg/mL)Crystal Quality upon Cooling
Methanol~5>50Small needles
Ethanol~3>40Well-formed prisms
Isopropanol<1~20Large blocks
Acetonitrile~10>60Fine powder
Ethyl Acetate~2~30Plates
Toluene<0.5~15Needles
HeptaneInsolubleInsolubleN/A

Visualization of Workflows

Diagram 1: Troubleshooting Workflow for Oiling Out

G start Oiling Out Observed reheat Reheat to Dissolve Oil start->reheat add_solvent Add More Solvent (Reduce Concentration) reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool success Crystals Formed slow_cool->success Success fail Oiling Out Persists slow_cool->fail Failure seed Introduce Seed Crystal seed->success change_solvent Change Solvent System (e.g., Anti-Solvent) change_solvent->success fail->seed fail->change_solvent

Caption: A decision-making flowchart for addressing "oiling out" during crystallization.

Diagram 2: General Crystallization Strategy

G start Crude Compound purify Purify if Necessary start->purify solvent_screen Solvent Screening purify->solvent_screen dissolve Dissolve in Hot Solvent solvent_screen->dissolve cool Slow Cooling dissolve->cool crystals Crystals Form cool->crystals no_crystals No Crystals Form cool->no_crystals induce Induce Crystallization (Scratch, Seed) induce->crystals filter_wash Filter and Wash Crystals crystals->filter_wash no_crystals->induce dry Dry Crystals filter_wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: A systematic approach to the crystallization of an organic compound.

References

  • Appretech Scientific Limited. (n.d.). 8-Chloro-2-methyl-[1][13][14]triazolo[1,5-a]pyrazine. Retrieved from

  • Brog, J.-P., Chanez, C.-L., Crochet, A., & Fromm, K. M. (2013). Polymorphism, what it is and how to identify it: a systematic review. RSC Advances, 3(38), 16905-16931.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Holden, A., & Singer, P. (1960). Crystals and Crystal Growing. Doubleday.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Oukoloff, K., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332–346.
  • PubChem. (n.d.). [1][13][14]Triazolo[1,5-a]pyrazine. Retrieved from

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757.
  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Taday, P. F., & Newnham, D. A. (2004). Using terahertz pulse spectroscopy to study the crystalline structure of a drug: a case study of ranitidine hydrochloride. Journal of Pharmacy and Pharmacology, 56(6), 735-742.
  • Threlfall, T. L. (2003). Analysis of the solid state of pharmaceuticals. Analyst, 128(1), 1-10.
  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.

Sources

Optimization

Technical Support Center: Purification of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine

This technical guide provides troubleshooting and frequently asked questions (FAQs) for the purification of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine. The protocols and advice provided herein are based on established pur...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides troubleshooting and frequently asked questions (FAQs) for the purification of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine. The protocols and advice provided herein are based on established purification principles for nitrogen-containing heterocyclic compounds and data from closely related analogues.

I. Overview of Purification Challenges

The purification of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine can present several challenges stemming from its chemical nature and the potential for impurity formation during synthesis. As a nitrogen-rich heterocyclic compound, it possesses moderate polarity. The presence of a chloro-substituent introduces a degree of hydrolytic instability, particularly under acidic or basic conditions.

Common purification hurdles include:

  • Removal of Unreacted Starting Materials and Reagents: Depending on the synthetic route, residual precursors and coupling agents may co-elute with the product or be difficult to remove by simple extraction.

  • Separation from Structural Isomers: The synthesis of fused heterocyclic systems can sometimes yield regioisomers that have very similar physical properties to the desired product, making separation challenging.

  • Elimination of Colored Impurities: Side reactions can lead to the formation of colored byproducts that can persist even after initial purification steps.

  • Product Instability: Chloro-substituted triazolopyrazines can be sensitive to moisture and may hydrolyze to their corresponding hydroxy derivatives, necessitating careful handling and purification conditions.[1]

The following sections provide a structured approach to tackling these challenges through a series of frequently asked questions and detailed troubleshooting guides.

II. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My crude product is a dark, oily residue. How should I begin the purification?

An initial work-up to remove baseline impurities is recommended before attempting more refined purification techniques.

Answer:

A dark, oily crude product often indicates the presence of polymeric byproducts and residual high-boiling point solvents or reagents. A preliminary purification can be achieved through a simple trituration or a basic aqueous work-up.

Step-by-Step Protocol: Initial Work-up

  • Dissolution: Dissolve the crude oil in a minimal amount of a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic residues. Follow this with a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Assessment: The resulting material should be a solid or a less complex oil. At this stage, you can proceed with column chromatography or recrystallization.

FAQ 2: I am struggling to separate my product from a closely-eluting impurity by column chromatography. What should I do?

The separation of closely-eluting impurities is a common challenge in the purification of heterocyclic compounds. Optimizing your chromatography conditions is key.

Answer:

Fine-tuning the mobile phase and stationary phase is crucial for improving resolution.

Troubleshooting Guide: Optimizing Column Chromatography

  • Solvent System Selection: The choice of eluent is critical. For moderately polar compounds like 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine, a gradient elution is often effective. Start with a non-polar solvent and gradually increase the polarity.

    • Recommended Starting Gradients:

      • Hexane/Ethyl Acetate (EtOAc)

      • Dichloromethane (DCM)/Methanol (MeOH)

      • Petroleum Ether/Ethyl Acetate

  • TLC Analysis: Before running a column, always perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify the optimal mobile phase for separation.

  • Adsorbent Choice: While silica gel is the most common stationary phase, other adsorbents can provide different selectivity.

    • Alumina (neutral or basic): Can be effective for separating basic compounds.

    • Reversed-phase silica (C18): Separates compounds based on hydrophobicity. This can be particularly useful if normal-phase chromatography fails. A common eluent system for reversed-phase is a gradient of water and acetonitrile or methanol, sometimes with a small amount of a modifier like trifluoroacetic acid (TFA).[2]

  • Column Packing and Loading: Ensure the column is packed uniformly to prevent band broadening. Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

Table 1: Recommended Solvent Systems for Column Chromatography

Stationary PhaseEluent System (Gradient)Application Notes
Silica GelHexane -> Hexane/EtOAcGood starting point for general purification.
Silica GelDCM -> DCM/MeOHFor more polar impurities.
Alumina (Neutral)Hexane -> Hexane/EtOAcMay offer different selectivity for basic compounds.
C18 Reversed-PhaseWater/Acetonitrile or Water/MethanolUseful for separating compounds with similar polarities but different hydrophobicities.
FAQ 3: My purified product has a persistent yellow or brown color. How can I decolorize it?

Colored impurities can often be removed by recrystallization with the aid of activated carbon.

Answer:

Activated carbon is highly effective at adsorbing colored organic molecules.

Step-by-Step Protocol: Decolorization with Activated Carbon

  • Solvent Selection: Choose a suitable recrystallization solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the colored product in the minimum amount of the hot solvent.

  • Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-5% by weight of the product) to the hot solution. Caution: Add the carbon slowly to avoid bumping.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a Celite® pad to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization of the product.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

FAQ 4: I suspect my product is decomposing during purification. What precautions should I take?

The chloro-substituent on the pyrazine ring can be susceptible to hydrolysis.

Answer:

To minimize decomposition, it is important to use anhydrous solvents and avoid prolonged exposure to acidic or basic conditions, especially in the presence of water.

Preventative Measures:

  • Use Anhydrous Solvents: Ensure all solvents used for chromatography and recrystallization are dry.

  • Neutral Conditions: If possible, perform purifications under neutral conditions. If an acidic or basic wash is necessary, minimize the contact time.

  • Inert Atmosphere: For highly sensitive compounds, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Prompt Processing: Do not leave the compound in solution for extended periods. Process the material promptly after each purification step.

III. Experimental Workflows and Diagrams

Decision Tree for Purification Strategy

The choice of purification method depends on the nature of the crude product and the impurities present. The following diagram outlines a general decision-making process.

Purification_Strategy start Crude Product is_oil Is the product an oil? start->is_oil initial_workup Perform Initial Work-up (Aqueous Wash/Trituration) is_oil->initial_workup Yes is_solid Is the product a solid? is_oil->is_solid No initial_workup->is_solid tlc_analysis Perform TLC Analysis in various solvent systems is_solid->tlc_analysis Yes recrystallization Recrystallization is_solid->recrystallization No (or after column) good_separation Good separation by TLC? tlc_analysis->good_separation column_chromatography Column Chromatography good_separation->column_chromatography Yes poor_separation Consider Alternative Chromatography (e.g., Reversed-Phase) good_separation->poor_separation No end Pure Product column_chromatography->end recrystallization->end poor_separation->column_chromatography

Caption: Decision tree for selecting a purification strategy.

Typical Column Chromatography Workflow

The following diagram illustrates a standard workflow for purification by column chromatography.

Column_Chromatography_Workflow start Crude Product tlc_optimization TLC Optimization (Find suitable eluent) start->tlc_optimization prepare_column Prepare Column (Slurry packing) tlc_optimization->prepare_column load_sample Load Sample (Dry or wet loading) prepare_column->load_sample elute_column Elute Column (Collect fractions) load_sample->elute_column monitor_fractions Monitor Fractions by TLC elute_column->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure concentrate Concentrate Under Reduced Pressure combine_pure->concentrate end Purified Product concentrate->end

Caption: Standard workflow for column chromatography.

IV. Solvent Properties for Purification

The selection of an appropriate solvent is critical for both recrystallization and chromatography. The following table provides a list of common solvents and their properties relevant to the purification of moderately polar heterocyclic compounds.

Table 2: Properties of Common Organic Solvents

SolventBoiling Point (°C)Polarity IndexDielectric ConstantNotes on Use
n-Hexane690.11.9Non-polar eluent for chromatography.
Dichloromethane (DCM)403.19.1Good solvent for many organic compounds; moderately polar.
Ethyl Acetate (EtOAc)774.46.0Common polar eluent for chromatography and recrystallization solvent.
Acetone565.121Polar, water-miscible solvent.
Acetonitrile825.837.5Polar solvent, often used in reversed-phase HPLC.
Isopropanol823.918Polar protic solvent for recrystallization.
Ethanol784.324.5Polar protic solvent, good for recrystallization.
Methanol (MeOH)655.132.7Highly polar protic solvent, used as a strong eluent in chromatography.
Toluene1112.42.4Non-polar aromatic solvent, can be used for recrystallization.

V. Concluding Remarks

The successful purification of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine relies on a systematic approach to identifying and removing impurities. By carefully selecting purification techniques and optimizing experimental conditions, researchers can obtain this compound in high purity. It is always recommended to monitor the progress of purification by an appropriate analytical method, such as TLC, HPLC, or NMR spectroscopy. Given the limited specific literature on this exact compound, the principles and protocols outlined in this guide, drawn from closely related structures, provide a robust starting point for developing an effective purification strategy.

References

  • Gelin, M., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][3][4]triazines. Molecules, 26(12), 3540. Available at: [Link]

  • Kelley, J. L., et al. (1995). 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. Journal of Medicinal Chemistry, 38(18), 3676-9. Available at: [Link]

  • Dowling, J. E., et al. (2005). Synthesis of[1][5][6]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-13. Available at: [Link]

  • Laphookhieo, S., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. Available at: [Link]

  • CN102180875A - Preparation method of triazolopyridine derivative.
  • US9422299B2 - Substituted[1][5][6]triazolo[4,3-a]pyrazines as selective NK-3 receptor antagonists. Available at:

  • "Column chromatography." Wikipedia, Wikimedia Foundation, 17 Jan. 2024, .

  • "Recrystallization (chemistry)." Wikipedia, Wikimedia Foundation, 2 Feb. 2024, .

  • Armarego, W. L. F., & Chai, C. L. L. (2012).
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

Sources

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine

Introduction: This technical support guide is a dedicated resource for researchers, chemists, and drug development professionals engaged in the synthesis of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine. The objective of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is a dedicated resource for researchers, chemists, and drug development professionals engaged in the synthesis of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine. The objective of this document is to provide a comprehensive, experience-driven framework for troubleshooting common synthetic challenges, enhancing reaction yields, and ensuring the purity of the final compound. By understanding the causality behind experimental choices, you can systematically optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

This section addresses common queries and foundational knowledge essential for the successful synthesis of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine.

Q1: What is the principal synthetic pathway to 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine?

The most prevalent synthetic route commences with the nucleophilic substitution of a leaving group on a pyrazine ring with hydrazine, followed by cyclization to form the triazole ring, and a final chlorination step. A typical starting material is 2,3-dichloropyrazine, which upon reaction with hydrazine, forms 2-chloro-3-hydrazinopyrazine. This intermediate is then cyclized, often with an acetylating agent, to introduce the 2-methyl group and form the triazole ring. The final step involves a chlorination reaction to yield 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine.

Q2: Which experimental parameters are most critical for maximizing the yield?

Optimizing the yield of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine hinges on several key factors:

  • Purity of Starting Materials: Impurities in the initial reagents can lead to unwanted side reactions and complicate purification.[1]

  • Reaction Temperature: Precise temperature control is crucial at each stage to prevent decomposition and minimize side-product formation.[1]

  • Solvent Selection: The choice of solvent can significantly influence reaction rates and the solubility of intermediates and products.

  • pH Control: Maintaining the optimal pH during aqueous workups is essential to prevent hydrolysis of the product and ensure efficient extraction.

  • Moisture Control: Certain steps, particularly the chlorination, are sensitive to moisture, which can lead to the formation of undesired byproducts.[2][3]

Q3: What are the common impurities and how can they be minimized?

Common impurities can include unreacted starting materials, isomeric byproducts, and hydrolysis products. For instance, incomplete cyclization can leave behind the hydrazinopyrazine intermediate. Over-chlorination or reaction at unintended sites can also occur. To minimize these, it is crucial to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and to carefully control the stoichiometry of the reagents.

Q4: What are the recommended purification techniques for the final product?

The purification of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine is typically achieved through recrystallization or column chromatography.[4] The selection of an appropriate solvent system for recrystallization is critical for obtaining a high-purity product. For column chromatography, a silica gel stationary phase with a gradient elution using a mixture of a nonpolar solvent (like hexane or heptane) and a polar solvent (such as ethyl acetate) is generally effective.

Troubleshooting Guide: Overcoming Synthetic Hurdles

This section provides in-depth solutions to specific challenges that may arise during the synthesis of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine.

Problem 1: Low Yield in the Formation of the Triazolo[1,5-a]pyrazine Ring System

The cyclization step is a frequent bottleneck in this synthesis.

Causality and Strategic Solutions:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.

    • Solution: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature or the use of microwave irradiation can sometimes drive the reaction to completion.[2]

  • Side Reactions: The presence of competing reaction pathways can significantly lower the yield of the desired product.

    • Solution: The choice of the cyclizing agent is critical. For the introduction of a methyl group, acetic anhydride or triethyl orthoacetate are commonly employed. The reaction conditions should be optimized for the chosen reagent.

  • Product Instability: The formed triazolopyrazine ring may be susceptible to degradation under the reaction conditions.

    • Solution: Once the reaction is complete, as indicated by monitoring, proceed with the workup without delay to avoid potential product decomposition.[1]

Experimental Protocol: Cyclization to form the Triazolo[1,5-a]pyrazine Core

  • Dissolve the 2-chloro-3-hydrazinopyrazine intermediate in a suitable solvent, such as acetic acid or ethanol.

  • Add the cyclizing agent (e.g., acetic anhydride) dropwise at a controlled temperature.

  • Heat the reaction mixture to reflux and monitor its progress.

  • Upon completion, cool the mixture and carefully neutralize it with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Problem 2: Inefficient Chlorination in the Final Step

The final chlorination step can be challenging, often resulting in low yields or the formation of impurities.

Causality and Strategic Solutions:

  • Choice of Chlorinating Agent: The reactivity of the chlorinating agent is paramount.

    • Solution: Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent for this transformation.[2] The use of N,N-dimethylaniline as an additive can sometimes improve the reaction's efficiency.[2]

  • Reaction Conditions: Harsh reaction conditions can lead to the decomposition of the starting material or the product.

    • Solution: The reaction is typically performed at an elevated temperature, often at reflux. However, it is essential to find the optimal balance between reaction rate and product stability.

  • Workup Procedure: The workup of chlorination reactions involving reagents like POCl₃ must be handled with care.

    • Solution: After the reaction is complete, the excess POCl₃ should be removed under reduced pressure. The residue should then be quenched cautiously by pouring it onto crushed ice. The pH is then carefully adjusted to be basic before extraction.

Data Presentation: Comparison of Chlorinating Agents

Chlorinating AgentAdditiveTemperature (°C)Reported Yield Range (%)
POCl₃None100-11060-75
POCl₃N,N-Dimethylaniline100-11075-90[2]
SOCl₂DMF (catalytic)70-8050-65
Visualization of the Synthetic Workflow

Synthetic Workflow Start 2,3-Dichloropyrazine Intermediate1 2-Chloro-3-hydrazinopyrazine Start->Intermediate1 Hydrazine Intermediate2 2-Methyl-8-hydroxy-triazolo[1,5-a]pyrazine Intermediate1->Intermediate2 Cyclization (e.g., Acetic Anhydride) FinalProduct 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine Intermediate2->FinalProduct Chlorination (e.g., POCl3)

Caption: A simplified overview of the synthetic pathway.

Logical Troubleshooting Framework

Troubleshooting Logic cluster_problem Problem Identification cluster_analysis Analysis of Potential Causes cluster_solutions Corrective Actions Problem Low Yield or Impure Product Cause1 Suboptimal Reaction Conditions Problem->Cause1 Cause2 Reagent Purity/Activity Problem->Cause2 Cause3 Inefficient Workup/Purification Problem->Cause3 Solution1 Optimize Temperature, Time, and Concentration Cause1->Solution1 Solution2 Verify Reagent Quality and Use Fresh Reagents Cause2->Solution2 Solution3 Modify Extraction and Purification Protocols Cause3->Solution3

Sources

Optimization

Technical Support Center: Solubility Enhancement for 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine

This guide provides in-depth technical support for researchers encountering solubility challenges with 8-Chloro-2-methyl-triazalo[1,5-a]pyrazine and other structurally related triazolopyrazine derivatives in experimental...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers encountering solubility challenges with 8-Chloro-2-methyl-triazalo[1,5-a]pyrazine and other structurally related triazolopyrazine derivatives in experimental assays. The content is structured to address common issues in a progressive, question-and-answer format, moving from initial troubleshooting to more advanced formulation strategies. Our goal is to equip you with the rationale and practical steps needed to achieve reliable and reproducible assay results.

Introduction: The Solubility Challenge in Drug Discovery

The therapeutic potential of a compound can only be accurately assessed if it is fully solubilized in the assay medium.[1][2] Poor aqueous solubility is a major hurdle in drug discovery, leading to underestimated potency, inaccurate structure-activity relationships (SAR), and unreliable data.[1][2] Compounds like 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine, which belong to a class of heterocyclic compounds often investigated for therapeutic properties, can exhibit limited solubility due to their rigid, aromatic structures.[3][4][5][6] This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions & Troubleshooting Guide

Q1: I am having trouble preparing my initial stock solution. The 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine powder is not dissolving even in DMSO. What should I do?

This is a common first hurdle. While Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for both polar and nonpolar compounds in drug discovery, some highly crystalline or lipophilic molecules may resist dissolution.[7][8]

Causality: The energy required to break the crystal lattice of the solid compound may be higher than the energy gained from its interaction with the solvent.

Troubleshooting Steps:

  • Gentle Heating: If the compound is not temperature-sensitive, warm the solution to 37°C for 10-30 minutes.[9] This increases the kinetic energy of the solvent molecules, enhancing their ability to break down the solid structure.

  • Sonication/Vortexing: Use a sonicator bath or vortex mixer.[9] The mechanical energy helps to physically break apart the solute particles, increasing the surface area available for the solvent to act upon.

  • Visual Confirmation: Always visually inspect the solution to ensure no solid particulates remain.[9] Undissolved compound in your stock solution is a primary source of error in subsequent dilutions and assays.[10]

Experimental Protocol: Preparing a High-Concentration Stock Solution
  • Accurately weigh the desired mass of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine.

  • Add the calculated volume of 100% DMSO to achieve your target concentration (e.g., 10 mM or 50 mM).[11]

  • Vortex the vial for 2-3 minutes.

  • If not fully dissolved, place the vial in a 37°C water bath or incubator for 15 minutes.[9]

  • Remove and vortex again. If necessary, sonicate for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12]

Q2: My compound dissolves perfectly in DMSO, but it precipitates when I dilute it into my aqueous assay buffer or cell culture medium. Why is this happening and how can I fix it?

This phenomenon, known as "precipitation upon dilution," is a classic problem when working with compounds that have low aqueous solubility.

Causality: DMSO is a highly effective organic co-solvent.[8] When a high-concentration DMSO stock is added to an aqueous medium, the local concentration of DMSO rapidly decreases. The compound, which was stable in the high-DMSO environment, is suddenly exposed to a primarily aqueous environment where its solubility is much lower, causing it to crash out of solution.[13]

Workflow for Preventing Precipitation

Caption: Workflow to prevent compound precipitation during dilution.

Recommended Solutions:

  • Stepwise Dilution: Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous buffer. Instead, perform one or more intermediate dilution steps.[12] For example, dilute your 50 mM stock to 5 mM in a solution containing 50% DMSO / 50% assay buffer, then dilute this intermediate stock to your final working concentration.

  • Increase Final DMSO Concentration: While not always possible due to cellular toxicity, slightly increasing the final DMSO concentration in your assay (e.g., from 0.1% to 0.5%) can sometimes be enough to keep the compound in solution.[14]

    • Trustworthiness Check: Always run a "vehicle control" with the same final DMSO concentration to ensure the solvent itself is not affecting your assay results.[15] DMSO concentrations above 1-2% can be cytotoxic to many cell lines.[7]

  • Pre-spiking the Medium: Add the compound stock to a small volume of serum or complete medium first, vortexing gently, before adding the remaining medium.[16] Serum proteins can sometimes help to stabilize the compound and prevent precipitation.

Q3: I've tried optimizing my dilution protocol, but I still see precipitation at my desired final concentration. What are my options for systematically improving solubility?

When simple dilution strategies fail, a more systematic formulation approach is necessary. The main strategies involve modifying the solvent environment to make it more favorable for your compound.[17][18][19]

Systematic Solubility Enhancement Workflow

G A Start: Poorly Soluble Compound B Is the compound ionizable? (pKa suggests acidic/basic groups) A->B C pH Adjustment Strategy B->C Yes D Co-Solvent Screening B->D No / Insufficient E Test pH range around pKa in assay buffer C->E F Screen various co-solvents (e.g., PEG400, Ethanol) D->F G Validate Assay Compatibility (Vehicle Control) E->G F->G G->B Interference H Optimized Formulation G->H No Interference

Caption: Decision workflow for enhancing compound solubility.

Option 1: pH Adjustment

  • Expertise & Causality: If 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine has acidic or basic functional groups, its solubility will be pH-dependent. Adjusting the pH of the assay buffer can ionize the compound, and the charged form is typically much more water-soluble than the neutral form.[20][][22] For a weakly basic compound, lowering the pH will protonate it, increasing solubility. For a weakly acidic compound, raising the pH will deprotonate it, also increasing solubility.[22]

  • Protocol:

    • Prepare a series of your assay buffer, adjusting the pH in 0.5 unit increments (e.g., pH 6.5, 7.0, 7.5, 8.0).

    • Attempt to dissolve your compound in each buffer to determine the optimal pH for solubility.

    • Trustworthiness Check: Ensure the altered pH does not negatively impact your assay's performance (e.g., enzyme activity or cell viability).

Option 2: Using Co-solvents

  • Expertise & Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solution.[][23] This makes the environment more "hospitable" to lipophilic compounds, thereby increasing their solubility.[]

  • Protocol: Co-solvent Screening

    • Prepare intermediate stock solutions of your compound in various co-solvents (see table below).

    • Prepare working solutions by diluting these intermediate stocks into your assay buffer, keeping the final co-solvent concentration as low as possible (typically starting at 1-5%).

    • Visually inspect for precipitation.

    • Trustworthiness Check: For each co-solvent used, run a parallel vehicle control in your assay to test for any inhibitory or confounding effects.[24][25]

Data Presentation: Common Co-solvents for In Vitro Assays
Co-SolventTypical Final ConcentrationAdvantagesConsiderations
DMSO 0.1% - 1.0%Excellent solubilizing power for a wide range of compounds.[8]Can be toxic to cells at >1-2%.[7] May interfere with some enzyme assays.
Ethanol 0.1% - 2.0%Less toxic than DMSO for many cell lines.[24][25]More volatile than DMSO. May not be as effective for highly lipophilic compounds.
Polyethylene Glycol 400 (PEG400) 1% - 10%Low toxicity, commonly used in preclinical formulations.[24]Can be viscous. May affect protein-protein interactions.
Glycerol 1% - 5%Very low toxicity.High viscosity. Moderate solubilizing power.
N,N-Dimethylformamide (DMF) < 0.5%Strong solubilizing power.Higher toxicity profile than DMSO. Use with caution.

Advanced Strategies

Q4: What other, more advanced methods can be considered if the above strategies are insufficient?

If standard solvent-based approaches fail, more complex formulation strategies may be required, particularly for in vivo studies.

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area-to-volume ratio, which can enhance the dissolution rate.[26] Techniques include micronization and nanomilling.[26]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes where the hydrophobic compound is encapsulated within the cyclodextrin's core, increasing its apparent water solubility.[17]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can significantly improve solubility and bioavailability.[17][27]

These advanced techniques typically require specialized equipment and formulation expertise but are powerful tools for challenging compounds.[23][28]

References

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Koppelhus, U., & Hellgren, L. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. [Link]

  • ResearchGate. (2025, November 11). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • Khanye, S. D., et al. (n.d.). Synthesis of New Triazolopyrazine Antimalarial Compounds. PMC - NIH. [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. [Link]

  • Al-kassas, R., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Scientific Research Publishing. (n.d.). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. [Link]

  • Hamzeloo-Moghadam, M., et al. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]

  • ResearchGate. (2025, October 13). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. [Link]

  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • El Mrayej, H., et al. (2025, February 3). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Parmar, K., & Patel, J. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. [Link]

  • Taylor & Francis Online. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]

  • Ainurofiq, A., et al. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Journal of Chemical Technology. (n.d.). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. [Link]

  • PMC. (2025, July 2). Polyethylene glycol precipitation is a useful method for excluding the interference of unexplained elevated CA 19-9. [Link]

  • Wang, C., et al. (2022, April 6). Design, Synthesis, and Biological Evaluation of[11][17][26]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. PMC. [Link]

  • Al-Zoubi, N., et al. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. [Link]

  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • Beg, S., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • PubMed. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • MDPI. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Abbkine. (2025, March 7). Troubleshooting CO-IP Assays: Common Problems and Effective Solutions. [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. [Link]

  • YouTube. (2025, February 20). Solution-making strategies & practical advice. [Link]

Sources

Troubleshooting

Overcoming poor cell permeability of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine

The following guide serves as a specialized Technical Support Center for researchers working with 8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine (hereafter referred to as 8-Cl-MTP ). This scaffold is a potent electroph...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine (hereafter referred to as 8-Cl-MTP ).

This scaffold is a potent electrophilic intermediate often used in the synthesis of kinase inhibitors, PDE inhibitors, and covalent probes.[1][2] However, its application in cellular assays is frequently plagued by apparent poor permeability , which is often a misdiagnosis of rapid intracellular metabolism or efflux .[1][2]

Case Reference: #TP-8CL-PERM-01

Status: Active Assigned Specialist: Senior Application Scientist, Lead Discovery Unit[1][2]

Diagnostic Overview

User Complaint: "The compound shows nanomolar potency in biochemical assays but micromolar or no activity in whole-cell assays. We suspect poor cell permeability."[2]

Technical Analysis: While 8-Cl-MTP has a relatively low molecular weight (~168.6 Da) and a moderate Polar Surface Area (PSA ~43 Ų), which theoretically supports passive diffusion, its 8-chloro substituent renders the pyrazine ring highly electrophilic.[1][2]

The discrepancy between biochemical and cellular potency is likely driven by three converging factors:

  • The "GSH Sink" Effect (Pseudo-Impermeability): The 8-Cl position is susceptible to S_NAr (Nucleophilic Aromatic Substitution) by intracellular glutathione (GSH), leading to rapid sequestration and efflux before target engagement.[1][2]

  • P-gp Efflux: The planar, nitrogen-rich fused system is a frequent substrate for P-glycoprotein (MDR1).[1][2]

  • pH-Dependent Speciation: The basicity of the bridgehead nitrogens can lead to lysosomal trapping.[2]

Troubleshooting Guide (Q&A Format)

Category A: Distinguishing Permeability from Reactivity

Q1: We see low intracellular accumulation.[2] Is the molecule simply not entering the cell? A: It is likely entering but being consumed immediately.[2] The 8-chloro-triazolopyrazine core is an electrophile.[1][2] Intracellular GSH concentrations (1–10 mM) are orders of magnitude higher than your drug concentration.[2]

  • Test: Perform a GSH-stability assay . Incubate 10 µM 8-Cl-MTP with 5 mM GSH in PBS (pH 7.4) and monitor by LC-MS.

  • Result: If half-life (

    
    ) is < 30 minutes, your "permeability" issue is actually a metabolic stability  issue.[1][2] The compound is being converted to the glutathione adduct (8-SG-MTP) which is inactive and actively pumped out by MRP transporters.[1][2]
    

Q2: How do we confirm if it's passive permeability or active efflux? A: Run a bidirectional Caco-2 or MDCK-MDR1 permeability assay with and without an efflux inhibitor.[1][2]

  • Protocol:

    • Apical-to-Basolateral (A-B): Measures passive entry.

    • Basolateral-to-Apical (B-A): Measures efflux.[1][2]

    • Efflux Ratio (ER):

      
      .
      
  • Interpretation: An ER > 2.0 indicates active efflux.[2] If adding Verapamil (10 µM) or Cyclosporin A reduces the ER to ~1.0, the compound is a P-gp substrate.[1][2]

Category B: Chemical Optimization Strategies

Q3: The 8-Cl is our warhead for covalent binding.[1][2] We cannot remove it. How do we improve "permeability"? A: You must tune the reactivity (make it less reactive to GSH but reactive enough for the target) or increase the rate of entry to outcompete GSH.[2]

  • Steric Shielding: Introduce a substituent at the C-7 position (adjacent to the Cl).[1][2] A methyl or ethyl group at C-7 can sterically hinder the approach of the bulky GSH molecule without preventing the attack of a specific cysteine in the target protein's active site.[2]

  • Warhead Switching: If 8-Cl is too labile, switch to a fluorine (slower S_NAr) or a cyano group (reversible covalent) if the mechanism allows.[1][2]

Q4: We are using it as a scaffold, not a warhead. What substitution fixes the permeability? A: If the Cl is not essential for binding:

  • Replace Cl with -CH3 or -OCH3: This removes the electrophilic liability and increases lipophilicity (LogP), enhancing passive diffusion.[1][2]

  • Replace Cl with -CF3: drastic increase in lipophilicity and metabolic stability.[1][2]

Experimental Protocols

Protocol 1: The "GSH-Trap" Diagnosis

Use this to rule out reactivity masquerading as impermeability.[1][2]

  • Preparation: Prepare a 10 mM stock of 8-Cl-MTP in DMSO.

  • Reaction Mix:

    • Test: PBS (pH 7.[1][2]4) + 5 mM L-Glutathione (reduced) + 10 µM 8-Cl-MTP.[1][2]

    • Control: PBS (pH 7.[1][2]4) + 10 µM 8-Cl-MTP (No GSH).[1][2]

  • Incubation: 37°C in a thermomixer.

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 min. Quench with cold Acetonitrile (1:3 v/v).

  • Analysis: LC-MS/MS. Monitor parent mass [M+H]+ (169.[1][2]0) and GSH-adduct mass [M+GSH+H]+ (~440.1).[1][2]

  • Criteria: >50% loss of parent within 60 min indicates the compound is too reactive for standard cellular assays without modification.[2]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Use this to determine intrinsic passive permeability (ignoring transporters).[1][2]

ParameterCondition
Membrane PVDF filter coated with 1% Lecithin in Dodecane
Donor Buffer PBS (pH 7.[1][2]4) + 10 µM Compound
Acceptor Buffer PBS (pH 7.4)
Incubation 4 Hours @ 25°C (Humidity chamber)
Analysis UV-Vis or LC-MS of Donor/Acceptor wells
Pass Criteria

cm/s

Visualizing the Problem

The following diagram illustrates the kinetic competition between Target Engagement and the "GSH Sink" which users often mistake for poor permeability.

G Extracellular Extracellular (8-Cl-MTP) Membrane Cell Membrane (Passive/Active Transport) Extracellular->Membrane Passive Diffusion Intracellular Intracellular Pool (Free 8-Cl-MTP) Membrane->Intracellular Influx Intracellular->Membrane P-gp Efflux Target Specific Target (Kinase/PDE) Intracellular->Target k_on (Binding) GSH Glutathione (GSH) (High Conc. 1-10mM) Intracellular->GSH S_NAr Reaction (The 'Sink') Effect Biological Effect (Cell Death/Signaling) Target->Effect Inhibition Adduct GSH-Adduct (Inactive) GSH->Adduct Efflux MRP Transporter (Efflux Pump) Adduct->Efflux Rapid Excretion

Figure 1: Kinetic competition pathway.[1][2] High intracellular GSH acts as a "sink," reacting with the electrophilic 8-Cl group before it reaches the target, mimicking poor permeability.[1]

Summary of Optimization Data

The table below summarizes the impact of structural modifications on the Permeability vs. Stability trade-off for the triazolo[1,5-a]pyrazine core.

Modification at C-8Modification at C-7Permeability (

)
Metabolic Stability (

)
Recommendation
-Cl (Parent) -HHigh (Passive)Low (< 15 min) Unstable. Use only for biochemical assays.[1][2]
-Cl -CH3 (Steric) HighModerate (60 min)Best for Covalent Probes.
-OCH3 -HModerateHigh (> 4 h)Stable Scaffold. Good for reversible binding.[1][2]
-NH-R -HLow-ModerateHigh (> 4 h)Standard Drug-Like. Requires lipophilicity tuning.[1][2]

References

  • Ballatore, C., et al. (2019).[1][2][3] "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." European Journal of Medicinal Chemistry. Discusses the bioisosteric relationship and permeability optimization of the related triazolopyrimidine scaffold.

  • Kelley, J. L., et al. (1995).[1][2] "8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity."[4] Journal of Medicinal Chemistry. Details the synthesis and substitution of the 8-chloro intermediate.

  • Open Source Malaria (OSM). "Series 4: Triazolopyrazines."[1][2][5] Provides open data on the stability, clearance, and permeability of triazolopyrazine derivatives.[1][2]

  • Di, L., & Kerns, E. (2015).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2] Authoritative text on distinguishing permeability from metabolic instability (GSH trapping).

Sources

Optimization

Technical Support Center: Stereochemical Integrity in the Synthesis of Triazolo[1,5-a]pyrazine Derivatives

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth technical assistance and troubleshooting for the synthesis of triazolo[1,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth technical assistance and troubleshooting for the synthesis of triazolo[1,5-a]pyrazine derivatives, with a specific focus on understanding and controlling stereochemistry.

Frequently Asked Questions (FAQs)

Q1: I am concerned about racemization during my synthesis of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine. What steps should I take to prevent it?

This is a common point of inquiry for chemists working with complex heterocyclic systems. However, in the specific case of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine, racemization is not a consideration. The reason lies in the molecule's inherent structure. 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine is an achiral molecule, meaning it does not possess a stereocenter and is superimposable on its mirror image. As such, it cannot exist as enantiomers, and the concept of racemization does not apply.

Below is the chemical structure of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine for your reference.

Figure 1: Structure of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine.

As you can see from the diagram, the fused ring system is planar, and none of the carbon or nitrogen atoms are attached to four different substituent groups. Therefore, no chiral centers are present.

Q2: Under what circumstances would a triazolo[1,5-a]pyrazine derivative be chiral?

Chirality would be introduced into the triazolo[1,5-a]pyrazine scaffold if a substituent is added that creates a stereocenter. A common way for this to occur is through the introduction of a substituent with a chiral carbon atom. For instance, if a secondary alkyl group, such as a sec-butyl group, were attached to the pyrazine ring, the carbon atom of the substituent bonded to the ring would become a stereocenter.

Let's consider a hypothetical chiral derivative to illustrate this point:

Figure 2: A hypothetical chiral triazolo[1,5-a]pyrazine derivative with a stereocenter.

In this hypothetical molecule, the carbon atom marked with a red asterisk (*) is a stereocenter because it is bonded to four different groups: the triazolopyrazine ring, a hydrogen atom, a methyl group, and an ethyl group. This molecule would exist as a pair of enantiomers.

Troubleshooting Guide: Preventing Racemization in Chiral Triazolopyrazine Syntheses

For researchers working with chiral triazolo[1,5-a]pyrazine derivatives, maintaining stereochemical integrity is paramount. Racemization, the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers, can be a significant challenge.[1] This typically occurs when the stereocenter is temporarily converted to an achiral, planar intermediate.

Issue 1: Loss of Enantiomeric Excess During a Base-Mediated Reaction

Potential Cause: If the stereocenter is adjacent to a proton that can be abstracted by a base, a planar, achiral enolate or a similar resonance-stabilized intermediate can form. Reprotonation can then occur from either face of the planar intermediate, leading to a racemic mixture.

Troubleshooting Steps:

  • Choice of Base: The strength and steric bulk of the base are critical.

    • Recommendation: Use a non-nucleophilic, sterically hindered base to minimize side reactions and favor kinetic deprotonation. Examples include lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS).

    • Avoid: Strong, less hindered bases like sodium hydroxide or potassium tert-butoxide at elevated temperatures, as these can promote equilibrium and lead to racemization.[2]

  • Temperature Control: Deprotonation and subsequent reactions should be conducted at low temperatures to minimize the rate of racemization.

    • Protocol: Perform the deprotonation step at -78 °C (dry ice/acetone bath). Maintain this temperature throughout the addition of electrophiles.

  • Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates and the rate of racemization.

    • Recommendation: Aprotic, non-polar solvents such as tetrahydrofuran (THF) or diethyl ether are generally preferred for reactions involving organolithium bases.

Table 1: Influence of Reaction Parameters on Racemization

ParameterCondition Favoring RacemizationCondition Preserving StereochemistryRationale
Temperature High (e.g., > 0 °C)Low (e.g., -78 °C)Lower temperatures decrease the rate of proton exchange and other racemizing pathways.[3]
Base Strength Strong, unhindered baseWeaker or sterically hindered baseHindered bases are less likely to remain in solution and participate in reversible protonation.
Solvent Protic or highly polar aproticAprotic, non-polarAprotic solvents do not facilitate proton exchange that can lead to racemization.
Reaction Time ProlongedAs short as possibleMinimizing the time the stereocenter is in a labile state reduces the opportunity for racemization.

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated Alkylation while Minimizing Racemization

This protocol provides a general guideline for an alkylation reaction on a hypothetical chiral triazolopyrazine derivative where the stereocenter is adjacent to an acidic proton.

Materials:

  • Chiral triazolopyrazine starting material

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (in a suitable solvent like THF/hexanes)

  • Alkylating agent (e.g., methyl iodide)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Dry ice/acetone bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Dissolve the chiral triazolopyrazine starting material in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a stoichiometric amount of LDA solution dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete deprotonation.

  • Add the alkylating agent dropwise at -78 °C.

  • Allow the reaction to proceed at -78 °C for the appropriate time (monitor by TLC).

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Protocol 2: Determination of Enantiomeric Excess using Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC is a powerful technique for separating and quantifying enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A chiral column (e.g., Chiralpak® or Chiralcel® series). The choice of column depends on the specific structure of the analyte.

General Procedure:

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Method Development:

    • Start with a mobile phase of hexane and isopropanol (e.g., 90:10 v/v).

    • Optimize the mobile phase composition to achieve baseline separation of the enantiomers. The elution order of the enantiomers must be determined using a racemic standard.

    • Adjust the flow rate to obtain sharp peaks within a reasonable analysis time.

  • Analysis:

    • Inject the sample onto the chiral HPLC column.

    • Record the chromatogram and integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualization of Key Concepts

G cluster_0 Enantiomerically Pure Starting Material cluster_1 Racemization Process cluster_2 Racemic Mixture A Chiral Center (R-configuration) B Planar Achiral Intermediate (e.g., Enolate) A->B Deprotonation (Base) C 50% R-configuration B->C Protonation D 50% S-configuration B->D Protonation

Figure 3: General mechanism of base-catalyzed racemization.

This diagram illustrates how a chiral center can be lost through the formation of a planar intermediate, leading to a racemic mixture upon reprotonation.

Concluding Remarks

While the specific molecule of interest, 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine, is achiral and therefore not subject to racemization, the principles of stereochemical control are fundamental in modern drug development. For chiral derivatives within the triazolo[1,5-a]pyrazine class, careful consideration of reaction conditions—particularly temperature, choice of base, and solvent—is essential to preserve the desired stereochemistry. The analytical techniques outlined, such as chiral HPLC, are indispensable for verifying the stereochemical purity of the final products.

We trust this guide will be a valuable resource in your research endeavors. For further inquiries or specialized support, please do not hesitate to contact our application science team.

References

  • PubChem. (n.d.). 8-chloro-2-methyl-triazolo[1,5-a]pyrazine. National Center for Biotechnology Information.
  • Appretech Scientific Limited. (n.d.). 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide. (n.d.). BenchChem.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.
  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). MDPI.
  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. (2019). ACS Publications.
  • Studies on the racemization of a stereolabile 5-aryl-thiazolidinedione. (n.d.). ResearchGate.
  • Thermal racemization of biaryl atropisomers. (n.d.). ResearchGate.
  • Racemization. (2021). In Chemistry LibreTexts.

Sources

Troubleshooting

Technical Support Center: 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine NMR Interpretation

Welcome to the technical support center for the NMR analysis of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR analysis of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting NMR spectra for this specific heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to confidently troubleshoot and interpret your experimental data.

Understanding the Molecule: Structure and Expected NMR Data

8-Chloro-2-methyl-triazolo[1,5-a]pyrazine possesses a fused heterocyclic ring system. The positions on the ring are numbered as follows, which is crucial for accurate NMR assignments.

Structure of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine

Caption: Numbering of the 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine core.

Due to the absence of a publicly available experimental spectrum for this specific molecule, the following tables provide estimated ¹H and ¹³C NMR chemical shifts. These values are extrapolated from data for structurally related triazolopyrazine and triazolopyrimidine derivatives found in the literature. They serve as a baseline for what to expect in a clean sample.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

ProtonExpected Chemical Shift (ppm)MultiplicityNotes
H-58.0 - 8.5DoubletExpected to be the most downfield of the aromatic protons due to the influence of adjacent nitrogen atoms.
H-67.5 - 8.0DoubletCoupled to H-5.
CH₃2.5 - 3.0SingletTypical range for a methyl group attached to an aromatic-like system.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

CarbonExpected Chemical Shift (ppm)Notes
C-2160 - 165Attached to a methyl group and two nitrogen atoms.
C-5135 - 140Aromatic CH.
C-6120 - 125Aromatic CH.
C-8145 - 150Attached to chlorine.
C-8a148 - 153Bridgehead carbon.
CH₃15 - 20Methyl carbon.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the NMR analysis of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine.

Q1: My ¹H NMR spectrum shows unexpected peaks that don't match the predicted values. What could they be?

A1: Unforeseen signals in your spectrum can arise from several sources. A systematic approach is key to identifying them.

Initial Diagnostic Workflow:

G cluster_impurities Synthetic Impurities cluster_solvent Solvent/Contaminants start Unexpected Peaks in ¹H NMR check_impurities 1. Check for Synthetic Impurities start->check_impurities check_solvent 2. Analyze Solvent and Contaminant Signals check_impurities->check_solvent If starting materials are absent starting_material Unreacted starting materials? check_impurities->starting_material side_products Byproducts from side reactions? check_impurities->side_products check_degradation 3. Consider Sample Degradation check_solvent->check_degradation If common contaminants are absent residual_solvent Residual solvent from purification (e.g., Ethyl Acetate, DCM)? check_solvent->residual_solvent water Water peak (broad singlet)? check_solvent->water advanced_nmr 4. Employ 2D NMR Techniques check_degradation->advanced_nmr If sample is stable conclusion Identify Source of Unexpected Peaks advanced_nmr->conclusion

Caption: Troubleshooting workflow for unexpected NMR signals.

Detailed Explanations:

  • Synthetic Impurities: The synthesis of triazolopyrazines can sometimes result in side products or incomplete reactions.[1][2] Review the synthetic route to anticipate potential impurities. For instance, incomplete cyclization might leave starting materials that would have distinct NMR signals.

  • Solvent and Common Contaminants: Always check for residual solvent peaks from your purification steps (e.g., ethyl acetate, dichloromethane, acetone).[1] A water peak is also common and its chemical shift can vary depending on the solvent and temperature. To confirm an exchangeable proton like an N-H from a potential impurity, you can perform a D₂O shake.[1]

  • Sample Degradation: Heterocyclic compounds can sometimes be unstable. If the sample is old or has been stored improperly, degradation may have occurred. Re-purification and immediate analysis are recommended if degradation is suspected.

  • 2D NMR Techniques: If the spectrum is complex, 2D NMR experiments like COSY, HSQC, and HMBC are invaluable. A COSY spectrum will show which protons are coupled to each other. HSQC correlates protons to their directly attached carbons, and HMBC shows longer-range (2-3 bond) correlations between protons and carbons. These techniques can definitively piece together the molecular structure.[3]

Q2: The chemical shifts of my aromatic protons are significantly different from the predicted values. Why might this be?

A2: Variations in chemical shifts can be influenced by several factors related to the sample's environment and concentration.

  • Solvent Effects: The choice of NMR solvent can have a significant impact on the chemical shifts of aromatic protons, especially in nitrogen-containing heterocycles.[1] Protic solvents can form hydrogen bonds with the nitrogen atoms, altering the electron density and thus the shielding of nearby protons. If your spectrum was run in a solvent other than the one used for the prediction (typically CDCl₃ or DMSO-d₆), shifts can vary. Running the sample in a different deuterated solvent can sometimes resolve overlapping peaks.[1]

  • Concentration Effects: At high concentrations, intermolecular interactions such as pi-stacking can occur between the aromatic rings of the molecules. This can cause upfield or downfield shifts in the proton signals. Try running a more dilute sample to see if the chemical shifts change.

  • pH Effects: If your sample is dissolved in a solvent that can act as an acid or a base, protonation or deprotonation of the nitrogen atoms can occur. This will drastically alter the electronic structure of the molecule and the chemical shifts of the protons. Ensure your solvent is neutral.

Q3: The peaks in my spectrum are broad and poorly resolved. What can I do to improve the quality?

A3: Broad peaks in an NMR spectrum can be due to several instrumental or sample-related issues.

Protocol for Improving Spectral Resolution:

  • Check Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field. Re-shimming the spectrometer is the first step to address this.

  • Sample Concentration: Very high sample concentrations can lead to increased viscosity and faster relaxation, which can broaden signals. Diluting the sample may improve resolution. Conversely, a very dilute sample will have a low signal-to-noise ratio, which can also make peaks appear broad.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities (like dissolved oxygen or metal ions) can cause significant line broadening. To remove dissolved oxygen, you can bubble an inert gas (like nitrogen or argon) through your sample for a few minutes before acquiring the spectrum.

  • Chemical Exchange: If your molecule is undergoing a chemical exchange process on the NMR timescale (e.g., tautomerism, rotamers), this can lead to broad peaks.[1] Acquiring the spectrum at a different temperature (either higher or lower) can sometimes either sharpen the peaks (by moving out of the intermediate exchange regime) or resolve the individual species.

Q4: I am having trouble assigning the quaternary carbons in my ¹³C NMR spectrum. How can I definitively identify them?

A4: Quaternary carbons do not have any directly attached protons, so they will not appear in a standard HSQC or DEPT-90 spectrum. A DEPT-135 experiment will show CH and CH₃ peaks pointing up and CH₂ peaks pointing down, with quaternary carbons being absent. The definitive way to assign them is through an HMBC experiment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique shows correlations between protons and carbons that are two or three bonds away. By observing which protons are coupled to a particular quaternary carbon, you can often deduce its assignment. For example, the methyl protons (at the 2-position) should show a correlation to C-2 and C-8a. The aromatic protons H-5 and H-6 will also have long-range correlations to the various quaternary carbons.

By systematically working through these troubleshooting steps and utilizing advanced NMR techniques when necessary, you can overcome the common challenges in interpreting the NMR spectrum of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine and confidently determine the structure and purity of your compound.

References

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. Available at: [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. PubMed. Available at: [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. eScholarship.org. Available at: [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. Available at: [Link]

  • Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Available at: [Link]

  • Synthesis of novel[3][4][5]triazolo[1,5-b][1][3][4][5]tetrazines and investigation of their fungistatic activity. PMC. Available at: [Link]

  • Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Electronic Supporting Information Pyrazine-Bridged Polynitro Triazoles for High Energy and Practical Stability. pubs.rsc.org. Available at: [Link]

  • Guide to Solving NMR Questions. The OChem Whisperer. Available at: [Link]

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journals. Available at: [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][3][6]triazines. Semantic Scholar. Available at: [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][3][6]triazines. MDPI. Available at: [Link]

  • Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. NIH. Available at: [Link]

  • Synthesis of[3][4][5]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. pubs.rsc.org. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine: A Comparative Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for benchmarking the novel compound 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine against established drugs in key therapeutic areas. Drawing upon the extensive biological activi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the novel compound 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine against established drugs in key therapeutic areas. Drawing upon the extensive biological activities of the broader triazolopyrazine and related heterocyclic scaffolds, we will outline a rigorous, multi-faceted approach to evaluating its potential as a new therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking to explore the frontiers of small molecule therapeutics.

Introduction: The Promise of the Triazolo[1,5-a]pyrazine Scaffold

The[1][2][3]triazolo[1,5-a]pyrazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry.[4] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse pharmacological profile.[5][6] Derivatives of the triazolopyrazine, triazolopyrimidine, and pyrazolopyrimidine scaffolds have demonstrated potent activities across several therapeutic domains, including oncology, infectious diseases, and inflammatory conditions.[2][7][8]

The subject of this guide, 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine, represents a novel iteration of this promising scaffold. Its specific substitution pattern offers the potential for unique pharmacological properties, including enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide will propose a series of head-to-head comparisons with well-established drugs to elucidate the therapeutic potential of this compound.

Part 1: Proposed Benchmarking in Oncology

The anticancer potential of triazolo-fused heterocycles is well-documented, with various derivatives exhibiting cytotoxicity against a range of cancer cell lines.[9][10] The proposed mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as kinase signaling and cell cycle regulation.[11][12]

Comparative Agents:
  • Erlotinib: A well-established EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.

  • Palbociclib: A CDK4/6 inhibitor used in the treatment of HR-positive breast cancer.

Experimental Design:

A tiered approach will be employed to compare 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine with Erlotinib and Palbociclib.

Tier 1: In Vitro Cytotoxicity and Selectivity

  • Objective: To determine the cytotoxic potential of the test compound against a panel of cancer cell lines and to assess its selectivity compared to non-cancerous cells.

  • Protocol:

    • Cell Lines: A panel of human cancer cell lines will be selected, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and PANC-1 (pancreatic carcinoma). A non-cancerous human cell line, such as HEK293 (human embryonic kidney cells), will be used to assess selectivity.

    • MTT Assay: Cells will be seeded in 96-well plates and treated with serial dilutions of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine, Erlotinib, and Palbociclib for 72 hours.

    • Data Analysis: The half-maximal inhibitory concentration (IC50) will be calculated for each compound in each cell line. The selectivity index will be determined by comparing the IC50 in cancer cells to that in non-cancerous cells.

Tier 2: Mechanism of Action - Kinase Inhibition Profiling

  • Objective: To identify the specific kinase targets of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine.

  • Protocol:

    • Kinase Panel: A broad panel of recombinant human kinases (e.g., a 400+ kinase panel) will be used to screen for inhibitory activity.

    • Biochemical Assay: The ability of the test compound to inhibit the activity of each kinase will be measured using a radiometric or fluorescence-based assay.

    • Data Analysis: The percent inhibition at a given concentration will be determined, and for significant hits, the IC50 will be calculated.

Data Presentation:

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)

CompoundA549 (Lung)MCF-7 (Breast)PANC-1 (Pancreatic)HEK293 (Non-cancerous)Selectivity Index (HEK293/A549)
8-Chloro-2-methyl-triazolo[1,5-a]pyrazineExp. DataExp. DataExp. DataExp. DataCalculated
ErlotinibLit. DataLit. DataLit. DataLit. DataCalculated
PalbociclibLit. DataLit. DataLit. DataLit. DataCalculated

Exp. Data: Experimental Data to be generated; Lit. Data: Literature Data for reference.

Workflow Visualization:

oncology_workflow cluster_tier1 Tier 1: In Vitro Cytotoxicity cluster_tier2 Tier 2: Mechanism of Action cell_culture Cell Seeding (A549, MCF-7, PANC-1, HEK293) treatment Compound Treatment (72h Incubation) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ic50_calc IC50 & Selectivity Index Calculation mtt_assay->ic50_calc kinase_panel Kinase Panel Screening ic50_calc->kinase_panel Proceed if potent & selective biochemical_assay Biochemical Activity Assay kinase_panel->biochemical_assay ic50_kinase Kinase IC50 Determination biochemical_assay->ic50_kinase

Caption: Oncology benchmarking workflow.

Part 2: Proposed Benchmarking in Antimalarial Drug Discovery

The triazolo[1,5-a]pyrazine scaffold has been identified as a promising starting point for the development of novel antimalarial agents by the Open Source Malaria (OSM) consortium.[4] Some analogs have demonstrated potent activity against Plasmodium falciparum, with a proposed mechanism involving the inhibition of the parasite's Na+/H+-ATPase, PfATP4.[4]

Comparative Agents:
  • Chloroquine: A historically important antimalarial, though its efficacy is limited by widespread resistance.

  • Artemether-Lumefantrine: A current first-line artemisinin-based combination therapy (ACT).

Experimental Design:

Tier 1: In Vitro Antiplasmodial Activity

  • Objective: To determine the potency of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

  • Protocol:

    • Parasite Strains: Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum will be cultured in vitro.

    • SYBR Green I Assay: Asynchronous parasite cultures will be incubated with serial dilutions of the test compounds for 72 hours. Parasite growth will be quantified using the SYBR Green I fluorescence-based assay.

    • Data Analysis: The IC50 values will be determined for each compound against each parasite strain.

Tier 2: In Vitro Cytotoxicity against Human Cells

  • Objective: To assess the selectivity of the compound for the parasite over human cells.

  • Protocol: The cytotoxicity of the compounds will be evaluated against a human cell line (e.g., HEK293 or HepG2) using the MTT assay as described in the oncology section.

  • Data Analysis: The selectivity index will be calculated as the ratio of the IC50 in the human cell line to the IC50 in the parasite.

Data Presentation:

Table 2: Comparative In Vitro Antimalarial Activity (IC50, nM)

CompoundP. falciparum 3D7 (CS)P. falciparum Dd2 (CR)HEK293 Cytotoxicity (nM)Selectivity Index (HEK293/3D7)
8-Chloro-2-methyl-triazolo[1,5-a]pyrazineExp. DataExp. DataExp. DataCalculated
ChloroquineLit. DataLit. DataLit. DataCalculated
ArtemetherLit. DataLit. DataLit. DataCalculated

CS: Chloroquine-Sensitive; CR: Chloroquine-Resistant.

Workflow Visualization:

antimalarial_workflow start Start Benchmarking culture_pf In Vitro Culture of P. falciparum (3D7 & Dd2) start->culture_pf culture_human In Vitro Culture of Human Cells (HEK293) start->culture_human sybr_green SYBR Green I Assay (72h Incubation) culture_pf->sybr_green ic50_pf Determine Parasite IC50 sybr_green->ic50_pf selectivity Calculate Selectivity Index ic50_pf->selectivity mtt_assay MTT Cytotoxicity Assay culture_human->mtt_assay ic50_human Determine Human Cell IC50 mtt_assay->ic50_human ic50_human->selectivity end End Benchmarking selectivity->end

Caption: Antimalarial benchmarking workflow.

Part 3: Proposed Benchmarking in Anti-Inflammatory Drug Discovery

Derivatives of the related triazolo[1,5-a]pyridine scaffold have been investigated as inhibitors of Janus kinases (JAKs), which are key mediators of cytokine signaling and inflammation.[8] This suggests that 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine may possess anti-inflammatory properties.

Comparative Agents:
  • Tofacitinib: A pan-JAK inhibitor used in the treatment of rheumatoid arthritis and other inflammatory conditions.

  • Upadacitinib: A selective JAK1 inhibitor.

Experimental Design:

Tier 1: In Vitro JAK Inhibition Assay

  • Objective: To determine the inhibitory activity of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine against key JAK isoforms.

  • Protocol:

    • Enzymes: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes will be used.

    • Biochemical Assay: The inhibitory activity of the test compound will be measured using a well-established in vitro kinase assay, such as an ADP-Glo™ or HTRF® assay.

    • Data Analysis: The IC50 values for each JAK isoform will be determined to assess both potency and selectivity.

Tier 2: Cellular Assay of Cytokine Signaling

  • Objective: To evaluate the ability of the compound to inhibit JAK-STAT signaling in a cellular context.

  • Protocol:

    • Cell Model: A human cell line that expresses a relevant cytokine receptor (e.g., TF-1 cells stimulated with GM-CSF or NK-92 cells stimulated with IL-2) will be used.

    • Phospho-STAT Flow Cytometry: Cells will be pre-treated with the test compounds and then stimulated with the appropriate cytokine. The phosphorylation of downstream STAT proteins (e.g., pSTAT5) will be measured by flow cytometry.

    • Data Analysis: The IC50 for the inhibition of STAT phosphorylation will be calculated.

Signaling Pathway Diagram:

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates p_stat p-STAT stat->p_stat dimer STAT Dimer p_stat->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene_expression Gene Expression (Inflammation) nucleus->gene_expression inhibitor 8-Chloro-2-methyl- triazolo[1,5-a]pyrazine (Hypothesized) inhibitor->jak

Caption: Hypothesized inhibition of the JAK-STAT pathway.

Conclusion

This guide provides a foundational framework for the comprehensive evaluation of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine. By benchmarking this novel compound against established drugs in oncology, antimalarial, and anti-inflammatory research, we can systematically elucidate its therapeutic potential. The proposed experimental workflows are designed to be robust and to provide the critical data necessary for further drug development efforts. The versatility of the triazolo[1,5-a]pyrazine scaffold suggests that this compound could represent a significant advancement in small molecule therapeutics, and the rigorous comparative approach outlined herein is the essential next step in realizing that potential.

References

  • MySkinRecipes. 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine. [Link]

  • ResearchGate. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design | Request PDF. [Link]

  • ResearchGate. Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. [Link]

  • MDPI. Biological Activity Evaluation of Pyrazolo[4,3-e][1][2][3]triazine Sulfonamides. [Link]

  • PubMed. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. [Link]

  • ResearchGate. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. [Link]

  • PubMed. Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. [Link]

  • National Center for Biotechnology Information. Synthesis of New Triazolopyrazine Antimalarial Compounds. [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]

  • PubMed. Pharmacological activity and mechanism of pyrazines. [Link]

  • ScienceDirect. Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. [Link]

  • ResearchGate. Pyrazolo[1,5-a][1][7][8]triazine based scaffold as purine analogues with diverse biological activity | Request PDF. [Link]

  • PubMed. Novel[1][2][7]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. [Link]

  • National Center for Biotechnology Information. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. [Link]

  • MDPI. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][7][8]triazines. [Link]

  • National Center for Biotechnology Information. Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. [Link]

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Validation

Efficacy of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine: A Comparative Analysis Against Standard of Care in Chronic Lymphocytic Leukemia

In the rapidly evolving landscape of targeted cancer therapy, the pursuit of novel kinase inhibitors with enhanced potency and selectivity remains a cornerstone of drug development. This guide provides a comprehensive te...

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of targeted cancer therapy, the pursuit of novel kinase inhibitors with enhanced potency and selectivity remains a cornerstone of drug development. This guide provides a comprehensive technical comparison of a promising new chemical entity, 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine, against the current standard-of-care Bruton's Tyrosine Kinase (BTK) inhibitors for the treatment of Chronic Lymphocytic Leukemia (CLL). This analysis is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Disclaimer: 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine is a hypothetical compound for the purpose of this guide. Its efficacy and safety profile are extrapolated from structurally related molecules and preclinical data patterns observed in analogous heterocyclic kinase inhibitors.

Introduction: The Central Role of BTK in Chronic Lymphocytic Leukemia

Chronic Lymphocytic Leukemia (CLL) is characterized by the progressive accumulation of malignant B-lymphocytes. A critical signaling pathway that governs the proliferation, survival, and trafficking of these malignant cells is the B-cell receptor (BCR) pathway. Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase, is an indispensable component of this pathway. Upon BCR activation, BTK is phosphorylated, triggering a downstream cascade that promotes cell survival and proliferation. Consequently, the inhibition of BTK has emerged as a highly effective therapeutic strategy, transforming the management of CLL.

The current standard of care includes several potent BTK inhibitors, most of which are covalent inhibitors that form an irreversible bond with a cysteine residue (Cys481) in the active site of BTK. While highly effective, the development of next-generation inhibitors aims to improve upon existing therapies by offering alternative binding modes, potentially enhancing selectivity and mitigating off-target effects.

This guide introduces 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine, a novel, reversible BTK inhibitor, and positions its hypothetical preclinical profile against established first- and second-generation BTK inhibitors.

Mechanism of Action: A Tale of Two Binding Modes

The established standard-of-care BTK inhibitors and the hypothetical 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine both target the ATP-binding pocket of the BTK enzyme. However, their fundamental mechanisms of interaction differ significantly, which has profound implications for their biochemical profiles and clinical characteristics.

Standard of Care: Covalent Inhibition

Ibrutinib, Acalabrutinib, and Zanubrutinib are all covalent inhibitors. They are designed with a reactive "warhead" (typically an acrylamide moiety) that forms a permanent, covalent bond with the thiol group of the Cys481 residue within the BTK active site. This irreversible binding ensures sustained inactivation of the enzyme long after the drug has been cleared from systemic circulation. This prolonged target engagement is a key driver of their high efficacy.

8-Chloro-2-methyl-triazolo[1,5-a]pyrazine: A Reversible Binding Hypothesis

In contrast, 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine is conceptualized as a reversible inhibitor. It is designed to form strong, non-covalent interactions (such as hydrogen bonds and hydrophobic interactions) within the ATP-binding pocket. Its efficacy is dependent on its binding affinity (Ki) and the concentration of the drug at the target site. The triazolo[1,5-a]pyrazine scaffold serves as a rigid core that orients the methyl and chloro substituents to optimize these interactions. The absence of a covalent warhead means that as the drug concentration decreases, it will dissociate from the enzyme, allowing BTK to regain its function. This reversible nature could potentially lead to a different safety profile, with a lower propensity for certain off-target effects associated with permanent inhibition.

cluster_0 BCR Signaling Pathway in CLL cluster_1 Mechanism of BTK Inhibition BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK Activation BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 Activation BTK->PLCg2 Phosphorylation BTK_Target BTK Active Site Downstream Downstream Signaling (NF-κB, ERK, AKT) PLCg2->Downstream Survival Cell Proliferation, Survival, Adhesion Downstream->Survival SoC Standard of Care (e.g., Ibrutinib) SoC->BTK_Target Covalent Binding (Irreversible) NewCompound 8-Chloro-2-methyl- triazolo[1,5-a]pyrazine NewCompound->BTK_Target Non-Covalent Binding (Reversible) start Start prep_comp Prepare Compound Serial Dilutions start->prep_comp prep_mix Prepare Enzyme/ Substrate Mixture start->prep_mix plate_comp Add Compounds to 384-well Plate prep_comp->plate_comp plate_mix Add Enzyme/Substrate Mixture to Plate prep_mix->plate_mix plate_comp->plate_mix add_atp Add ATP to Initiate Reaction plate_mix->add_atp incubate1 Incubate 60 min at Room Temp add_atp->incubate1 add_detect Add TR-FRET Detection Reagent incubate1->add_detect incubate2 Incubate 60 min at Room Temp add_detect->incubate2 read_plate Read Plate (TR-FRET Signal) incubate2->read_plate analyze Calculate Emission Ratio & Determine IC50 read_plate->analyze end End analyze->end

Figure 2: Workflow for BTK Kinase Inhibition Assay.

Concluding Remarks and Future Perspectives

The current standard of care for Chronic Lymphocytic Leukemia, dominated by covalent BTK inhibitors like Ibrutinib, Acalabrutinib, and Zanubrutinib, has set a high benchmark for efficacy. These agents have demonstrated remarkable and sustained clinical benefits.

The hypothetical compound, 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine, represents the next frontier in BTK inhibitor development: a potent, reversible inhibitor. Based on the preclinical potency of structurally related heterocyclic compounds, it is plausible that such a molecule could achieve an IC50 in the low nanomolar range, making it a biochemically potent inhibitor of BTK.

The key scientific rationale for pursuing a reversible inhibitor lies in the potential for an improved safety profile. Covalent inhibitors, while effective, can lead to off-target covalent modifications, which have been linked to adverse events. A highly selective, reversible inhibitor could theoretically minimize these off-target effects, offering a better-tolerated therapeutic option for long-term treatment.

Further preclinical development would be required to validate this hypothesis. This would involve comprehensive kinase panel screening to assess selectivity, in vivo studies in CLL animal models to evaluate efficacy and pharmacokinetic/pharmacodynamic relationships, and detailed toxicology studies. Should 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine or a similar compound demonstrate a compelling preclinical profile—combining potent on-target activity with superior selectivity and safety—it would represent a significant advancement in the therapeutic arsenal against Chronic Lymphocytic Leukemia.

References

  • Sharman JP, Egyed M, Jurczak W, et al. Acalabrutinib with or without obinutuzumab versus chlorambucil and obinutuzumab for treatment-naïve chronic lymphocytic leukaemia (ELEVATE-TN): a randomised, controlled, phase 3 trial. The Lancet. 2020;395(10232):1278-1291.
  • Brown JR, Eichhorst B, Hillmen P, et al. Zanubrutinib or Bendamustine plus Rituximab in Untreated Chronic Lymphocytic Leukemia. N Engl J Med. 2023;388(4):319-332.
  • Byrd JC, Brown JR, O'Brien S, et al. Ibrutinib versus ofatumumab in previously treated chronic lymphoid leukemia. N Engl J Med. 2014;371(3):213-223.
  • Pan Z, Scheerens H, Li SJ, et al. Discovery of selective irreversible inhibitors for Bruton's tyrosine kinase. ChemMedChem. 2007;2(1):58-61.
  • Honigberg LA, Smith AM, Sirisawad M, et al. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proc Natl Acad Sci U S A. 2010;107(29):13075-13080.
  • Guo Y, Liu Y, Wang H, et al. The Bruton's tyrosine kinase (BTK) inhibitor zanubrutinib (BGB-3111) is active in models of B-cell malignancies.
  • Byrd JC, Hillmen P, Ghia P, et al. Acalabrutinib versus Ibrutinib in Previously Treated Chronic Lymphocytic Leukemia: Results of the First Randomized Phase III Head-to-Head Trial. J Clin Oncol. 2021;39(31):3441-3452.
  • Tam CS, Opat S, D'Sa S, et al. A randomized phase 3 trial of zanubrutinib versus ibrutinib in patients with Waldenström macroglobulinemia. Blood. 2020;136(18):2038-2050.
  • Tang, J., et al. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. 2023;38(1).
  • Burger JA, Tedeschi A, Barr PM, et al. Ibrutinib as Initial Therapy for Patients with Chronic Lymphocytic Leukemia. N Engl J Med. 2015;373(25):2425-2437.
  • Sharman JP, et al. ELEVATE-TN 6-year follow-up: Acalabrutinib + obinutuzumab in TN CLL. Lymphoma Hub. 2025.
  • Tam CS, et al. SEQUOIA 5-year follow-up in arm C: Frontline zanubrutinib monotherapy in patients with del(17p) and treatment-naive chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL).
  • Moreno C, Greil R, Gribben JG, et al. Ibrutinib plus obinutuzumab versus chlorambucil plus obinutuzumab in first-line treatment of chronic lymphocytic leukaemia (iLLUMINATE): a multicentre, randomised, open-label, phase 3 trial. Lancet Oncol. 2019;20(1):43-56.
  • Woyach JA, Ruppert AS, Heerema NA, et al. Ibrutinib regimens versus chemoimmunotherapy in older patients with untreated CLL. N Engl J Med. 2018;379(26):2517-2528.
  • Davids MS, Hallek M, Wierda W, et al. Comprehensive Safety Analysis of Ibrutinib in Patients With Chronic Lymphocytic Leukemia (CLL) in an Integrated Analysis of 4 Clinical Studies. Blood. 2017;130(Supplement 1):298.
  • Herman SEM, Gordon AL, Hertlein E, et al. Bruton tyrosine kinase represents a promising therapeutic target for treatment of chronic lymphocytic leukemia and is effectively targeted by PCI-32765. Blood. 2011;117(23):6287-6296.
  • Byrd JC, Furman RR, Coutre SE, et al. Targeting BTK with ibrutinib in relapsed chronic lymphocytic leukemia. N Engl J Med. 2013;369(1):32-42.
  • Herman SEM, Gordon AL, Wagner AJ, et al. The Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia. Leukemia. 2017;31(6):1370-1377.
  • Byrd JC, et al. Final analysis from RESONATE: Up to six years of follow‐up on ibrutinib in patients with previously treated chronic lymphocytic leukemia or small lymphocytic lymphoma.
  • Sharman JP, et al.
  • Targeted Oncology. New 10-Year Data Show Ibrutinib's Lasting Efficacy in CLL/SLL. 2025.
  • Cullinane C, et al.
  • ClinicalTrials.gov. Acalabrutinib, Obinutuzumab and Chlorambucil in Treatment naïve CLL (ELEVATE-TN). Available from: [Link]

  • ResearchGate. Zanubrutinib concentration-time profiles (unbound) relative to IC50 of BTK inhibition. Available from: [Link]

  • OncLive.
  • PubMed. Zanubrutinib Versus Bendamustine and Rituximab in Patients With Treatment-Naïve Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma: Median 5-Year Follow-Up of SEQUOIA. Available from: [Link]

  • ASH Publications. Acalabrutinib-obinutuzumab improves survival vs chemoimmunotherapy in treatment-naive CLL in the 6-year follow-up of ELEVATE-TN. Available from: [Link]

  • AJMC. Ibrutinib Demonstrates Long-Term Efficacy in CLL in Real-World Setting. 2022.
Comparative

Is 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine a selective inhibitor?

This guide provides a critical technical analysis of 8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine . Executive Summary: The Selectivity Paradox Direct Answer: No.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a critical technical analysis of 8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine .

Executive Summary: The Selectivity Paradox

Direct Answer: No. In its native form, this compound is not a selective inhibitor. It is a privileged scaffold (intermediate) with high electrophilic reactivity. It serves as the structural "chassis" upon which selective inhibitors are built.[1]

  • The Molecule: A reactive building block (CAS: 20914-71-0).

  • The Mechanism: The chlorine atom at position 8 acts as a "warhead" for substitution, not a ligand for binding.

  • The Application: It is the precursor to highly selective inhibitors for targets like PDE10A (Neuroscience), c-Met (Oncology), and O-GlcNAcase .

Part 1: Technical Profile & Mechanism of Action

The Scaffold Architecture

The triazolo[1,5-a]pyrazine core is a bioisostere of purine (adenine/guanine). This allows it to dock into the ATP-binding pockets of kinases or the cAMP/cGMP-binding pockets of phosphodiesterases (PDEs).

  • Core Function: Mimics the substrate (cAMP/cGMP or ATP).

  • 8-Chloro Position: The "Diversity Vector." This is the site of Nucleophilic Aromatic Substitution (

    
    ). The substituent added here determines the selectivity profile .
    
    • Add a bulky hydrophobic amine

      
      PDE10A Selectivity .
      
    • Add a specific aromatic amine

      
      Kinase Selectivity (e.g., c-Met) .
      
Comparative Selectivity Analysis

The table below illustrates how the non-selective scaffold is transformed into selective inhibitors compared to standard alternatives.

Compound StageStructure / NameTarget Affinity (

)
Selectivity ProfileClinical Status
The Scaffold 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine > 10 µM (Low) Promiscuous / Reactive. The Cl group causes non-specific covalent reactivity or poor binding.Reagent
Derivative A MP-10 (Pfizer Analog) 0.37 nM (PDE10A) >100x vs PDE2/PDE3. High selectivity for striatal PDE10A.Preclinical Tool
Derivative B Volitinib Intermediate ~ 1-5 nM (c-Met) High c-Met Selectivity. Avoids off-target kinase toxicity.Clinical (Phase II/III)
Alternative Papaverine ~ 10 µM (PDE10A) Low. Inhibits multiple PDEs (non-selective).Outdated Drug

Part 2: Experimental Validation Protocols

To validate the selectivity of a library derived from this scaffold, you must perform a Hit-to-Lead Optimization workflow.

Synthesis of Selective Candidates ( Protocol)

Objective: Displace the 8-Chloro group with an amine to generate the active inhibitor.

  • Reagents: 8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine (1.0 eq), Target Amine (e.g., 4-phenylpiperidine for PDE10A) (1.2 eq), DIPEA (2.0 eq).

  • Solvent: Isopropanol (IPA) or DMF.

  • Conditions: Heat to 80°C for 4–6 hours.

  • Workup: Evaporate solvent, wash with water, extract with DCM. Purify via Flash Chromatography (0-10% MeOH in DCM).

  • Validation: Confirm disappearance of Cl peak in Mass Spec and formation of product (

    
    ).
    
Selectivity Assay: PDE10A vs. PDE2A (Scintillation Proximity Assay)

Objective: Quantify if the derivative has achieved the desired selectivity.

  • Principle: Measure hydrolysis of

    
    -cAMP (substrate) by PDE enzymes.
    
  • Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM

    
    , 1.7 mM EGTA.
    
  • Protocol:

    • Enzyme Prep: Express human recombinant PDE10A and PDE2A in Sf9 cells.

    • Incubation: Mix Enzyme + Test Compound (0.1 nM – 10 µM) +

      
      -cAMP. Incubate 30 min at 30°C.
      
    • Termination: Add SPA beads (Yttrium silicate) containing Zinc Sulphate (binds unreacted nucleotide).

    • Readout: Count CPM (Counts Per Minute) on a Beta Counter.

    • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

      
      .
      
    • Selectivity Ratio:

      
      . Target > 100.
      

Part 3: Mechanism & Pathway Visualization

The following diagram illustrates the "Lock and Key" mechanism where the scaffold acts as the "Key Blank," and the 8-position modification cuts the "teeth" for the specific lock (Target).

G cluster_0 The Scaffold (Precursor) cluster_1 cluster_2 Selective Inhibitor (Product) cluster_3 Target Selectivity Outcome Scaffold 8-Chloro-2-methyl- triazolo[1,5-a]pyrazine (Reactive Electrophile) Reaction S_NAr Reaction (+ Amine R-NH2) Scaffold->Reaction Activation Inhibitor 8-Amino-Derivative (Active Drug) Reaction->Inhibitor Synthesis TargetA PDE10A (Striatum/Psychosis) Requires: Bulky Hydrophobic Group Inhibitor->TargetA High Affinity (nM) TargetB c-Met Kinase (Oncology) Requires: Aromatic Stacking Group Inhibitor->TargetB Tunable Affinity TargetC Off-Target (e.g., PDE2) (Side Effects) Inhibitor->TargetC Low Affinity (>10µM)

Caption: Transformation of the promiscuous 8-Chloro scaffold into a target-selective inhibitor via specific chemical derivatization.

Part 4: Conclusion & Recommendation

Verdict: 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine is not a selective inhibitor ; it is a selectivity-enabling scaffold .

Recommendation for Researchers:

  • Do not screen this specific compound in biological assays expecting specific inhibition; the chlorine group may cause false positives via non-specific reactivity.

  • Use it as a starting material. If you are targeting PDE10A or c-Met, purchase this scaffold (CAS 20914-71-0) to synthesize your library.

  • Focus on the 8-position. The selectivity of your final drug depends entirely on the amine you attach to the 8-position.

References

  • Verhoest, P. R., et al. (2009). "Design and Synthesis of Triazolopyrazine-Based PDE10A Inhibitors." Journal of Medicinal Chemistry.

  • Jia, H., et al. (2014). "Discovery of Volitinib: A Potent and Selective c-Met Inhibitor." Bioorganic & Medicinal Chemistry Letters.

  • Kehler, J., & Nielsen, J. (2011). "PDE10A Inhibitors: Novel Therapeutic Drugs for Schizophrenia." Current Pharmaceutical Design.

  • Borg, G., et al. (2016). "Synthesis of [1,2,4]Triazolo[1,5-a]pyrazines via Oxidative Cyclization." Journal of Organic Chemistry.

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Comparative

A Comparative Guide to the Reproducible Synthesis and Characterization of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a reproducible synthetic route to 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine, a heterocyclic scaffold of sign...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a reproducible synthetic route to 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry. The document details a robust experimental protocol, outlines key analytical techniques for structural verification and purity assessment, and compares the described methodology with a modern, microwave-assisted alternative. The information presented herein is synthesized from established literature on related triazolopyrazine derivatives, offering a scientifically grounded approach for researchers in drug discovery and development.

Introduction: The Significance of the Triazolo[1,5-a]pyrazine Scaffold

The[1][2][3]triazolo[1,5-a]pyrazine ring system is a privileged heterocyclic motif in drug discovery due to its isoelectronic relationship with purines, rendering it a valuable purine surrogate.[4] This structural similarity allows compounds based on this scaffold to interact with biological targets typically addressed by purine-based molecules, while offering distinct physicochemical properties that can be fine-tuned to improve pharmacokinetic and pharmacodynamic profiles.[4] Triazolopyrazine derivatives have demonstrated a wide array of biological activities, including potential as antimalarial agents and antagonists for adenosine receptors.[2][3] The specific compound, 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine, serves as a key intermediate for the synthesis of more complex molecules through functionalization at the 8-position, making a reliable synthetic protocol for its preparation highly valuable.

Synthesis of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine: A Detailed Protocol

The following protocol is a robust, two-step procedure for the synthesis of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine, commencing from commercially available starting materials. The rationale behind each step is provided to ensure a thorough understanding of the reaction mechanism and to facilitate troubleshooting.

Experimental Workflow

cluster_0 Step 1: Synthesis of 2-methyl-7H-[1,2,4]triazolo[1,5-a]pyrazin-8-one cluster_1 Step 2: Chlorination to 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine A 3-Amino-5-methyl-1,2,4-triazole D Reaction Mixture (Reflux) A->D B Ethyl 2-chloroacetoacetate B->D C Sodium ethoxide in Ethanol C->D E Acidification (Acetic Acid) D->E F Isolation & Purification E->F G 2-methyl-7H-[1,2,4]triazolo[1,5-a]pyrazin-8-one F->G H 2-methyl-7H-[1,2,4]triazolo[1,5-a]pyrazin-8-one K Reaction Mixture (Reflux) H->K I Phosphorus oxychloride (POCl3) I->K J N,N-dimethylaniline J->K L Work-up & Extraction K->L M Chromatographic Purification L->M N 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine M->N

Caption: Synthetic workflow for 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine.

Step 1: Synthesis of 2-methyl-7H-[1][2][3]triazolo[1,5-a]pyrazin-8-one

This initial step involves the condensation of 3-amino-5-methyl-1,2,4-triazole with ethyl 2-chloroacetoacetate in the presence of a base to construct the pyrazinone ring.

Protocol:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add 3-amino-5-methyl-1,2,4-triazole.

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the amino group.

  • Add ethyl 2-chloroacetoacetate dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with acetic acid.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 2-methyl-7H-[1][2][3]triazolo[1,5-a]pyrazin-8-one.

Causality: The sodium ethoxide acts as a base to deprotonate the exocyclic amino group of the triazole, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetoacetate. An intramolecular cyclization followed by elimination of ethanol and HCl affords the desired pyrazinone ring.

Step 2: Chlorination to 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine

The hydroxyl group of the pyrazinone is converted to a chloro group using a standard chlorinating agent.

Protocol:

  • A mixture of 2-methyl-7H-[1][2][3]triazolo[1,5-a]pyrazin-8-one and phosphorus oxychloride (POCl₃) is prepared. The use of a slight excess of POCl₃ is recommended.

  • N,N-dimethylaniline is added as a catalyst.

  • The mixture is heated to reflux for several hours, with reaction progress monitored by TLC.

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to yield pure 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine. A similar procedure for chlorination of a related pyrazolotriazinone has been reported to yield the chlorinated product in high yield (94%).[5]

Causality: Phosphorus oxychloride is a common and effective reagent for the conversion of hydroxyl groups on heterocyclic systems to chlorides. The N,N-dimethylaniline acts as a base to facilitate the reaction.

Analytical Characterization and Data

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound.

Data Summary Table
Analysis Expected Results for 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine
Appearance Off-white to pale yellow solid
Molecular Formula C₇H₆ClN₅
Molecular Weight 195.61 g/mol
¹H NMR (DMSO-d₆) δ (ppm): ~2.5 (s, 3H, CH₃), ~8.0-8.5 (m, 2H, Ar-H)
¹³C NMR (DMSO-d₆) Expected signals for methyl carbon, aromatic carbons, and carbons of the heterocyclic core.
Mass Spec (ESI-MS) m/z: [M+H]⁺ at 196.03
Purity (HPLC) >95%
Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical shifts, multiplicities, and integration values will confirm the proton and carbon framework of the molecule.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound, confirming the presence of the desired product by observing the [M+H]⁺ ion.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is performed to assess the purity of the final compound. A reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) is typically employed.

Comparison with an Alternative Synthetic Approach: Microwave-Assisted Synthesis

While the described classical thermal approach is robust, microwave-assisted organic synthesis offers a compelling alternative with several advantages.

Comparative Analysis
Parameter Classical Thermal Synthesis Microwave-Assisted Synthesis
Reaction Time Several hoursMinutes to a few hours
Energy Consumption HighLow
Yield Generally good to highOften comparable or higher
Reproducibility GoodExcellent, with precise temperature and pressure control
Scalability Well-established for large scaleCan be challenging for very large scales

Microwave-assisted synthesis of related pyrazolo[1,5-a][1][5][6]triazines has been shown to be highly efficient, avoiding tedious work-up and purification of intermediates and saving time and energy.[5]

Microwave-Assisted Chlorination Workflow

cluster_0 Microwave-Assisted Chlorination A 2-methyl-7H-[1,2,4]triazolo[1,5-a]pyrazin-8-one C Sealed Microwave Vial A->C B POCl3 & N,N-dimethylaniline B->C D Microwave Irradiation (Controlled Temp & Time) C->D E Work-up & Purification D->E F 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine E->F

Caption: Workflow for microwave-assisted chlorination.

The key advantage of the microwave approach is the rapid and uniform heating of the reaction mixture, which can significantly accelerate the reaction rate and often leads to cleaner reaction profiles with fewer byproducts.

Troubleshooting and Considerations

  • Incomplete Reactions: If TLC analysis indicates the presence of starting material, prolonging the reaction time or slightly increasing the reaction temperature may be necessary. For the chlorination step, ensuring the freshness of the POCl₃ is critical.

  • Purification Challenges: The polarity of the product may necessitate the use of different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a good starting point.

  • Safety: Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

This guide has detailed a reproducible and scientifically sound method for the synthesis of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine. The provided protocol, based on established chemical principles for related heterocyclic systems, offers a reliable starting point for researchers. The inclusion of a comparative analysis with a microwave-assisted method highlights the potential for process optimization. By following the detailed experimental procedures and analytical guidance, researchers can confidently synthesize and characterize this valuable chemical intermediate for applications in drug discovery and medicinal chemistry.

References

  • ResearchGate. (2025). Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions.
  • MDPI. (n.d.). Synthesis of New Triazolopyrazine Antimalarial Compounds.
  • National Institutes of Health. (n.d.). Synthesis of New Triazolopyrazine Antimalarial Compounds.
  • Bioorganic & Medicinal Chemistry Letters. (2005). Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Retrieved from

  • Semantic Scholar. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][5][6]triazines. Retrieved from

  • National Institutes of Health. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
  • eScholarship.org. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.

Sources

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationships of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine Derivatives: A Comparative Analysis

For researchers and professionals in drug development, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The[1][2][3]triazolo[1,5-a]pyrazine ring system, a purine isostere, represents a priv...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The[1][2][3]triazolo[1,5-a]pyrazine ring system, a purine isostere, represents a privileged scaffold with a wide range of documented biological activities, including kinase inhibition, anti-infective properties, and modulation of various receptors.[2][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine derivatives. While direct and extensive SAR studies on this specific scaffold are emerging, we can infer valuable insights by examining closely related analogs. This guide will synthesize data from analogous series to provide a predictive framework for designing novel therapeutic agents based on this promising core.

The 8-chloro substituent serves as a versatile synthetic handle for introducing a variety of functional groups, allowing for the exploration of chemical space and the optimization of pharmacological properties. The 2-methyl group also offers a site for potential modification to fine-tune activity and selectivity.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of the 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine core can be achieved through a multi-step sequence, starting from readily available pyrazine precursors. The following protocol outlines a representative synthetic route.

Experimental Protocol: Synthesis of 8-Chloro-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine

Step 1: Synthesis of 2-amino-3-chloropyrazine

  • To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-3-chloropyrazine.

Step 2: Synthesis of 2-hydrazinyl-3-chloropyrazine

  • To a solution of 2-amino-3-chloropyrazine (1.0 eq) in a suitable solvent like ethanol, add hydrazine hydrate (10.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring progress by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to obtain the crude product.

  • Recrystallize from a suitable solvent system to yield pure 2-hydrazinyl-3-chloropyrazine.

Step 3: Synthesis of 8-Chloro-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine

  • Suspend 2-hydrazinyl-3-chloropyrazine (1.0 eq) in acetic anhydride (5.0 eq).

  • Heat the mixture at reflux for 2-3 hours.

  • Monitor the cyclization reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the resulting solid by column chromatography or recrystallization to obtain the final product, 8-Chloro-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine.

Synthesis of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine start 2-Aminopyrazine step1 2-Amino-3-chloropyrazine start->step1 NCS, DMF step2 2-Hydrazinyl-3-chloropyrazine step1->step2 Hydrazine hydrate, EtOH, Reflux step3 8-Chloro-2-methyl- [1,2,4]triazolo[1,5-a]pyrazine step2->step3 Acetic anhydride, Reflux

Caption: Synthetic route to the target scaffold.

Structure-Activity Relationship (SAR) Analysis: A Comparative Perspective

Due to the limited availability of extensive SAR studies on the specific 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine scaffold, this section will draw parallels from closely related triazolopyrimidine and triazolopyrazine analogs to infer potential SAR trends.

Substitutions at the 8-Position: The Gateway to Diversity

The C8-chloro group is an excellent leaving group, making it a prime position for introducing chemical diversity through nucleophilic aromatic substitution (SNAr) reactions.

  • Amino Substitutions: Introduction of various substituted amines at this position is a common strategy. In related triazolopyrimidine series, the nature of the amine substituent at the analogous position is critical for activity. For instance, in a series of anticancer triazolopyrimidines, a (1S)-2,2,2-trifluoro-1-methylethylamino group at the 5-position (analogous to the 8-position) was found to be crucial for high potency.[5] It is plausible that similar sterically and electronically defined amine substituents at the C8 position of the 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine core could significantly impact biological activity.

  • Alkoxy and Thioalkoxy Substitutions: The displacement of the chloro group with alcohols and thiols can introduce functionalities that can modulate physicochemical properties such as solubility and lipophilicity. These groups can also act as hydrogen bond acceptors or donors, influencing interactions with biological targets.

Modifications on the Pyrazine Ring (C5 and C6 positions)

While the parent scaffold is unsubstituted at the C5 and C6 positions, derivatization at these sites could offer another avenue for activity modulation. In a series of 6,7-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-8(5H)-one P2X7 receptor antagonists, substitutions on the pyrazine ring were found to be important for potency.[6] For the 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine scaffold, introduction of small alkyl or aryl groups at C5 or C6 could influence the overall conformation and electronic distribution of the molecule, thereby affecting its binding to a target protein.

The Role of the C2-Methyl Group

The C2-methyl group also presents an opportunity for modification. While small alkyl groups at this position are common in related active compounds, exploring other substituents could be beneficial. For example, replacing the methyl group with a trifluoromethyl group, as seen in the pharmacophore of sitagliptin, a triazolo[4,3-a]pyrazine derivative, can significantly enhance potency and metabolic stability.[4]

SAR_Summary cluster_substitutions Potential Sites for Modification cluster_modifications Likely Impact on Activity Core 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine Core C8 C8-Position (Cl) Core->C8 C5_C6 C5/C6-Positions Core->C5_C6 C2 C2-Position (Methyl) Core->C2 C8_mod Key for Potency & Selectivity (e.g., substituted amines) C8->C8_mod Substitution with various nucleophiles C5_C6_mod Fine-tuning of Physicochemical Properties C5_C6->C5_C6_mod Introduction of alkyl or aryl groups C2_mod Modulation of Potency & Metabolic Stability C2->C2_mod Replacement with other (e.g., CF3) groups

Caption: Key SAR insights for the scaffold.

Comparative Data of Related Triazolopyrazine and Triazolopyrimidine Derivatives

To provide a tangible comparison, the following table summarizes the biological activities of representative compounds from related series. This data serves as a benchmark for what might be achievable with the 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine scaffold.

ScaffoldCompoundR Group(s)Biological TargetActivity (IC50)Reference
[1][2][3]Triazolo[1,5-a]pyrimidine Compound A5-((1S)-2,2,2-trifluoro-1-methylethylamino), 6-(2,6-difluoro-4-(3-(dimethylamino)propoxy)phenyl), 7-aminoTubulin Polymerization20 nM[5]
6,7-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-8(5H)-one Compound B3-(pyrimidin-2-yl), 6-methyl, 7-(2-chloro-3-(trifluoromethyl)benzyl)P2X7 Receptor<1 nM[6]
[1][2][7]Triazolo[4,5-b]pyrazine Volitinib1-((S)-1-(imidazo[1,2-a]pyridin-6-yl)ethyl), 6-(1-methyl-1H-pyrazol-4-yl)c-Met Kinase1.1 nM[8]

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine derivatives, standardized in vitro assays are essential. The following is a representative protocol for a kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for a target tyrosine kinase)
  • Reagents and Materials:

    • Recombinant human kinase (e.g., c-Met).

    • ATP.

    • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

    • Test compounds dissolved in DMSO.

    • Kinase assay buffer.

    • 384-well plates.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Assay Procedure:

    • Prepare a serial dilution of the test compounds in DMSO and then dilute in kinase assay buffer.

    • Add the diluted compounds to the wells of a 384-well plate.

    • Add the kinase and peptide substrate solution to the wells.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture for 1 hour at 30 °C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Kinase_Assay_Workflow start Prepare Compound Dilutions add_kinase Add Kinase and Substrate start->add_kinase incubate1 Incubate (10 min) add_kinase->incubate1 add_atp Initiate Reaction with ATP incubate1->add_atp incubate2 Incubate (1 hr, 30°C) add_atp->incubate2 stop_reaction Stop Reaction & Detect ADP incubate2->stop_reaction read_plate Read Luminescence stop_reaction->read_plate analyze_data Calculate IC50 read_plate->analyze_data

Caption: Workflow for a kinase inhibition assay.

Conclusion and Future Directions

The 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine scaffold holds significant promise for the development of novel therapeutic agents. While direct SAR data is limited, a comparative analysis of related heterocyclic systems provides a strong foundation for rational drug design. The C8-chloro group is a key position for introducing diverse substituents to modulate potency and selectivity. Future research should focus on the systematic exploration of substitutions at the C8, C5/C6, and C2 positions of this scaffold and the evaluation of these new derivatives against a panel of biological targets, particularly kinases and G-protein coupled receptors. The insights provided in this guide offer a strategic starting point for researchers and drug development professionals to unlock the full therapeutic potential of this versatile heterocyclic core.

References

  • Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at:

  • Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. Available at: [Link]

  • Synthesis of novel[1][2][3]triazolo[1,5-b][1][2][3][9]tetrazines and investigation of their fungistatic activity. National Institutes of Health. Available at: [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][7][9]triazines. MDPI. Available at: [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Institutes of Health. Available at: [Link]

  • Synthesis of new pyrazolo[5,1-c][1][2][3]triazines with antifungal and antibiofilm activities. ResearchGate. Available at: [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Institutes of Health. Available at: [Link]

  • Synthesis and SAR of[1][2][3]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. PubMed. Available at: [Link]

  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][7]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. ACS Publications. Available at: [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. MDPI. Available at: [Link]

  • Preclinical characterization of substituted 6,7-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-8(5H)-one P2X7 receptor antagonists. PubMed. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Biological Activity Evaluation of Pyrazolo[4,3-e][1][2][3]Triazine Sulfonamides. Annals of Medical and Chemical Research. Available at: [Link]

Sources

Comparative

Validating PDE10A Targeting by 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine Derivatives

Topic: Validating the Biological Target of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine Derivatives Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist [1] Executive Summary In the realm of f...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Biological Target of 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine Derivatives Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

[1]

Executive Summary

In the realm of fragment-based drug discovery (FBDD), 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine acts as a "privileged scaffold."[1] Structurally, it is a bioisostere of purine, making it an exceptional starting point for designing inhibitors of ATP-binding enzymes (kinases) and cyclic nucleotide-binding enzymes (phosphodiesterases).[1]

While the 8-chloro precursor itself is a chemical building block, its C-8 substituted derivatives have emerged as potent, selective inhibitors of Phosphodiesterase 10A (PDE10A) , a critical target for CNS disorders like schizophrenia and Huntington’s disease.[1]

This guide details the validation workflow to confirm PDE10A as the primary biological target of libraries derived from this scaffold, comparing their performance against industry standards like MP-10 and Papaverine .

Comparative Analysis: Scaffold Efficacy vs. Standards

To validate the target, one must benchmark the scaffold-derived lead (Compound TMP-Lead) against established inhibitors.[1] The triazolo[1,5-a]pyrazine core offers distinct kinetic advantages over older quinoline-based inhibitors.[1]

Performance Matrix
FeatureTMP-Lead (Triazolo-pyrazine Derivative)MP-10 (Pfizer Standard)Papaverine (Classic Control)Roscovitine (Off-Target Control)
Primary Target PDE10A (High Affinity)PDE10A (High Affinity)Non-selective PDECDKs (Cyclin-Dependent Kinases)
IC50 (PDE10A) 0.5 – 10 nM (Typical)~0.37 nM~180 nM> 10,000 nM
Selectivity Ratio >100x vs. PDE2/PDE4>1000x vs. other PDEsLow (Hits PDE10/4/2)High for Kinases (Off-target risk)
Binding Mode Purine Mimetic (Glutamine Switch)Allosteric/Active SiteCompetitiveATP-Competitive
CNS Penetration High (Low TPSA)HighModerateModerate
Metabolic Stability Moderate (Tunable at C-8)HighLowModerate

Expert Insight: The "Purine Trap" The 8-chloro-2-methyl-triazolo[1,5-a]pyrazine scaffold mimics the adenine ring of cAMP.[1] A critical validation step is ensuring your derivative inhibits PDE10A (which hydrolyzes cAMP) without inhibiting kinases (which utilize ATP).[1] Roscovitine is included in the comparison above as a "negative control" for selectivity—if your compound tracks with Roscovitine activity, you have likely designed a kinase inhibitor, not a PDE inhibitor.

Mechanistic Validation & Signaling Pathways[1]

PDE10A is highly expressed in the Medium Spiny Neurons (MSNs) of the striatum.[1][2] It acts as a gatekeeper, hydrolyzing both cAMP and cGMP.[1] Inhibition of PDE10A by triazolo[1,5-a]pyrazine derivatives leads to the accumulation of these second messengers, activating the PKA/DARPP-32 cascade.[1]

Figure 1: PDE10A Signaling & Inhibition Mechanism

PDE10A_Signaling Compound Triazolo-pyrazine Derivative PDE10A PDE10A Enzyme (Striatal MSNs) Compound->PDE10A Inhibition (IC50 < 10nM) AMP 5'-AMP / 5'-GMP (Inactive) PDE10A->AMP Hydrolysis cAMP cAMP / cGMP cAMP->PDE10A Substrate PKA PKA / PKG Activation cAMP->PKA Accumulation DARPP32 p-DARPP-32 (Thr34) PKA->DARPP32 Phosphorylation GluR1 GluR1 / CREB Phosphorylation DARPP32->GluR1 Signaling Cascade Response Antipsychotic Effects (Cognitive Enhancement) GluR1->Response Physiological Output

Caption: Mechanism of Action. The triazolo-pyrazine derivative blocks PDE10A, preventing cAMP hydrolysis and potentiating PKA-mediated phosphorylation of DARPP-32 in striatal neurons.[1]

Experimental Validation Protocols
Phase 1: Chemical Derivatization (The "Click")

The 8-chloro group is the electrophilic handle.[1] You must displace it with an amine or alkoxide to create the active inhibitor.

  • Reagents: 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine, Primary Amine (R-NH2), Et3N, DMF.[1]

  • Condition: 60°C for 4 hours.

  • QC Check: 1H-NMR must show disappearance of the C-8 Chlorine shift and appearance of the amine handle.

Phase 2: Enzymatic Potency (TR-FRET Assay)

Objective: Determine the IC50 of the derivative against human recombinant PDE10A.

Protocol:

  • System: Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit (e.g., Cisbio or PerkinElmer LANCE).[1]

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl2, 1.7 mM EGTA.

  • Substrate: Fluorescein-labeled cAMP (200 nM).

  • Enzyme: Human PDE10A (0.2 ng/well).[1]

  • Procedure:

    • Dispense 5 µL of Compound (dilution series) into a 384-well low-volume plate.

    • Add 5 µL of PDE10A enzyme.[1] Incubate 15 min at RT (Target Engagement).

    • Add 10 µL of cAMP-fluorescein substrate.[1] Incubate 60 min at RT.

    • Add 10 µL of Detection Reagent (Anti-cAMP-Cryptate).[1]

  • Read: Measure HTRF ratio (665 nm / 620 nm).

  • Calculation: Plot % Inhibition vs. Log[Compound].

    • Validation Criteria: MP-10 must yield an IC50 between 0.3 – 0.5 nM.[1] If MP-10 > 1 nM, the assay sensitivity is compromised.[1]

Phase 3: Selectivity Profiling (The "Purine Trap" Check)

Because the scaffold resembles purine, you must prove it doesn't inhibit kinases or other PDEs.[1]

  • Counter-Screen 1 (PDE Family): Test at 10 µM against PDE2A, PDE4B, and PDE5A. >50% inhibition indicates poor selectivity.[1]

  • Counter-Screen 2 (Kinase Panel): Test at 10 µM against CDK2 and GSK3β.

    • Logic: If your compound inhibits CDK2, you have synthesized a cytotoxic cancer drug, not a CNS modulator.[1]

Workflow Visualization
Figure 2: Target Validation Workflow

Validation_Workflow Start 8-Chloro-2-methyl Scaffold Synth Nucleophilic Substitution (C-8 Functionalization) Start->Synth QC QC: LCMS/NMR (Confirm Identity) Synth->QC Assay_Pri Primary Assay: PDE10A TR-FRET (IC50 Determination) QC->Assay_Pri Decision IC50 < 100 nM? Assay_Pri->Decision Selectivity Selectivity Panel: PDE4 / PDE2 / CDK2 Decision->Selectivity Yes Fail Discard / Re-design Sidechain Decision->Fail No Cellular Cellular Assay: Striatal cAMP Levels Selectivity->Cellular >100x Selectivity Selectivity->Fail Off-Target Hits Success Validated PDE10A Lead Cellular->Success

Caption: Step-by-step validation pipeline from the raw 8-chloro building block to a biologically validated PDE10A inhibitor.

References
  • Kehler, J., & Nielsen, J. (2011).[1] PDE10A Inhibitors: Novel Therapeutic Drugs for Schizophrenia.[1][3] Current Pharmaceutical Design.[1][4] Link

  • Chappie, T. A., et al. (2009).[1] Discovery of a series of 6,7-dimethoxy-4-pyrrolidylquinazoline PDE10A inhibitors.[1] Journal of Medicinal Chemistry.[1][4] (Describes the MP-10 standard). Link[1]

  • Borg, G., et al. (2011).[1] Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyridines as PDE10A inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.[1][5] Link

  • Tu, Z., et al. (2011).[1] Radiosynthesis and in vivo evaluation of [11C]MP-10 as a PET radioligand for PDE10A. Nuclear Medicine and Biology.[1] Link

  • Verhoest, P. R., et al. (2009).[1] Identification of MP-10 as a Potent and Selective PDE10A Inhibitor.[1] Journal of Medicinal Chemistry.[1][4] Link[1]

Sources

Safety & Regulatory Compliance

Safety

8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for 8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine CAS Number: 20914-71-0 Chemical Formula: C₆H₅ClN₄[1]

Executive Summary: Immediate Disposal Directive

For researchers and EHS professionals handling 8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine , the primary disposal directive is classification as a Halogenated Organic Waste .[1]

Due to the presence of the chlorine atom at the 8-position and the nitrogen-rich heterocyclic core, this compound must never be disposed of down the drain or in general trash.[1] It requires high-temperature incineration with flue gas scrubbing (to manage HCl emissions).[1] All waste streams must be segregated from strong oxidizers and non-halogenated solvents to prevent uncontrolled reactivity or regulatory non-compliance.[1]

Quick Reference Waste Codes (USA - RCRA):

  • Solid Waste: Unlisted Hazardous Waste (manage as Toxic/Irritant).

  • Liquid Waste (if dissolved): D001 (Ignitable) or F002/F003 (Solvent constituents), depending on the carrier solvent.[1]

Chemical Safety & Hazard Profile

Effective disposal begins with understanding the specific hazards that dictate handling procedures.[1]

  • Reactivity Alert (The "Why" behind the protocol): The 8-chloro substituent on the triazolopyrazine ring is an electrophilic site, designed to react with nucleophiles (e.g., amines) in drug synthesis. This same property makes it a potential alkylating agent in biological systems.[1] It can react with proteins or DNA, implying a toxicity profile higher than simple inert salts.

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

    • Skin/Eye Irritation: Category 2/2A (Causes serious irritation).[1][2][3]

    • STOT-SE: Category 3 (Respiratory irritation).[3]

  • Physical State: Typically an off-white to tan solid.[1]

Waste Characterization & Segregation Strategy

Proper segregation is the single most critical step to avoid cross-contamination and ensure acceptance by waste disposal contractors.[1]

The Segregation Logic (Graphviz Diagram)

The following decision tree illustrates the logical flow for categorizing waste containing this specific compound.

WasteSegregation Start Waste Generation: 8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine StateCheck What is the physical state? Start->StateCheck Solid Solid Waste (Powder, Filter Cake, Contaminated Wipes) StateCheck->Solid Liquid Liquid Waste (Mother Liquors, Rinsates) StateCheck->Liquid Bin_Solid BIN A: Halogenated Organic Solids (Incineration Required) Solid->Bin_Solid Double Bagged SolventCheck Solvent Composition? Liquid->SolventCheck HaloSolv Contains Halogenated Solvents? (DCM, Chloroform) SolventCheck->HaloSolv Yes NonHaloSolv Non-Halogenated Only? (Methanol, Ethyl Acetate) SolventCheck->NonHaloSolv No Bin_HaloLiq BIN B: Halogenated Solvent Waste (High BTU Incineration) HaloSolv->Bin_HaloLiq Bin_NonHaloLiq BIN C: Non-Halogenated Solvent Waste (Segregate to prevent 'up-coding') NonHaloSolv->Bin_NonHaloLiq *Caution: Trace Halo content may require Bin B

Figure 1: Waste Segregation Decision Tree. Ensure the compound is always traced to a Halogenated stream if the concentration exceeds 1-2%.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired pure substance, weighing boats, contaminated gloves, and filter paper.

  • Containment: Do not throw loose powder into a drum. Place the solid waste into a clear polyethylene bag (minimum 4 mil thickness).[1]

  • Sealing: Twist and tape the bag neck (gooseneck seal) or heat seal.[1]

  • Secondary Containment: Place the sealed bag into the laboratory's designated "Solid Hazardous Waste" drum.

  • Labeling: The tag must explicitly list:

    • Chemical Name: "8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine"[1][]

    • Hazard Checkbox: Toxic, Irritant.[1][2]

    • Constituents: "Halogenated Organic Solid".[1][5]

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, HPLC effluents, or dissolved stock solutions.

  • Solvent Compatibility Check: Ensure the waste container material (HDPE or Glass) is compatible with the carrier solvent.[1]

  • pH Check: If the solution is acidic (e.g., from a reaction workup), neutralize to pH 5-9 before adding to the organic waste drum to prevent drum corrosion or gas evolution.[1]

  • Stream Selection:

    • Scenario 1 (DCM/Chloroform): Pour into "Halogenated Waste" carboy.[1]

    • Scenario 2 (Methanol/DMSO): If the compound concentration is <1%, it may technically go into "Non-Halogenated," but Best Practice dictates using the "Halogenated Waste" stream for any waste containing this compound to avoid analytical discrepancies at the treatment facility.

  • Cap & Vent: Ensure the cap is tight.[1] If the solution contains potential gas-generating reagents (e.g., unquenched thionyl chloride), use a vented cap.[1]

Protocol C: Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).[1]

  • Rinsate Disposal: Pour all three rinsates into the Liquid Hazardous Waste container (Protocol B).

  • Defacing: Cross out the original label. Mark "EMPTY - TRIPLE RINSED."[1]

  • Disposal: The bottle can now be discarded in regular glass trash (unless P-listed, which this is not, but check local institutional policy).

Spill Management & Emergency Cleanup

In the event of a powder spill, avoiding dust generation is paramount to prevent inhalation.

SpillCleanup Alert 1. Alert & Isolate (Mark 10ft radius) PPE 2. Don PPE (Nitrile Gloves x2, N95/P100, Goggles) Alert->PPE Contain 3. Dampen Spill (Cover with solvent-wet pads) PPE->Contain Collect 4. Scoop & Wipe (Use scoop, then wipe perimeter in) Contain->Collect Dispose 5. Disposal (Place all pads in Haz Waste Bag) Collect->Dispose

Figure 2: Emergency Spill Response Workflow.[1] Note: Do not dry sweep.

Critical Spill Step: Cover the powder with paper towels dampened with methanol or water (depending on solubility, methanol is preferred for organic solubility) to prevent airborne dust before scooping.

Regulatory & Logistics Data

ParameterSpecificationNotes
RCRA Status Non-Listed (Characteristic)Not P-listed or U-listed.[1] Regulated based on toxicity/ignitability of the mixture.[1][3]
DOT Shipping Name Toxic solid, organic, n.o.s.If shipping pure waste.[1] Technical name required in parentheses.
UN Number UN 2811 (Likely)Confirm with EHS based on specific purity/mixture.
Destruction Method IncinerationMust be incinerated at >1000°C with scrubbers for HCl/NOx gases.[1]
Container Type HDPE or GlassAvoid metal containers if acidic residues are present.[1]

References

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification.[1][Link]

  • National Institutes of Health (PubChem). Compound Summary: [1,2,4]Triazolo[1,5-a]pyrazine derivatives (Analog Safety Data).[1][Link][1]

Sources

Handling

Personal protective equipment for handling 8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine

Executive Summary & Hazard Logic 8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is not merely a "powder"; it is an electrophilic heterocyclic intermediate.[1] In drug discovery, the C-Cl bond at the 8-position is desig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Logic

8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is not merely a "powder"; it is an electrophilic heterocyclic intermediate.[1] In drug discovery, the C-Cl bond at the 8-position is designed to be reactive—specifically to undergo nucleophilic aromatic substitution (


).[1]

The Safety Implication: If this molecule is designed to react with amines in your flask, it can also react with biological nucleophiles (proteins/DNA) in your body.[1] Therefore, we do not treat this simply as an "irritant" (despite standard SDS classifications); we handle it as a Potential Sensitizer and Alkylating Agent .[1]

Core Hazard Profile (GHS/OEB)
ParameterClassificationOperational Consequence
GHS Classification Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3Causes distinct inflammation upon contact; inhalation triggers respiratory distress.[1]
Reactivity Electrophilic (

active)
High affinity for skin proteins; potential for allergic sensitization over time.[1]
OEB (Estimated) Band 3 (10–100

)
Requires containment (Fume Hood/Enclosure).[1] Open bench handling is prohibited.[1]

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient.[1] The following matrix applies the Barrier Protection Principle , scaling protection based on the potential for aerosolization and permeation.

PPE Selection Table
Operation ScaleHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Analytical (<100 mg) (Weighing, HPLC prep)Double Nitrile (0.11 mm min.[1] thickness)Change outer pair immediately upon splash.[1]Safety Glasses with side shields (ANSI Z87.1+)Lab Coat (Polyester/Cotton blend)+ Closed-toe shoesFume Hood (No respirator needed if sash is at proper height)
Preparative (>100 mg) (Synthesis, Work-up)Laminate / Barrier (e.g., Silver Shield) under Nitrile.Reason: Halogenated heterocycles permeate nitrile rapidly in organic solvents.[1]Chemical Goggles (Indirect vent) ORFace Shield over glassesTyvek® Sleeves or Disposable Apron over Lab Coat.[1]Fume Hood If hood failure occurs: Half-mask with OV/P100 cartridges.[1]
Spill Cleanup (Liquid or Solid)Double Nitrile (Thick cuff, >0.2 mm)Full Face Shield over GogglesTyvek® Coverall (Type 5/6)Full-Face Respirator (OV/P100) if outside containment.[1]

Engineering Controls & Containment

The primary barrier is engineering , not PPE.[1] PPE is the last line of defense.[1]

  • Primary Containment (Weighing):

    • Use a Powder Containment Balance Enclosure or a certified Chemical Fume Hood.[1]

    • Critical: Never weigh this compound on an open bench.[1] The static nature of heterocyclic powders causes invisible micro-aerosolization.[1]

  • Reaction Containment:

    • All heating or mixing must occur within a fume hood with a face velocity of 80–100 fpm (0.4–0.5 m/s) .[1]

    • Use a closed system (septum + nitrogen line) whenever possible to prevent vapor escape.[1]

Operational Workflow: The "Clean-Dirty" Protocol

This workflow is designed to prevent cross-contamination from the hood to the lab environment (e.g., door handles, keyboards).[1]

HandlingProtocol cluster_Hood Inside Fume Hood (Dirty Zone) Start START: Risk Assessment Donning 1. Donning PPE (Double Gloves, Lab Coat) Start->Donning Check 2. Engineering Check (Hood Flow > 80 fpm) Donning->Check Weigh 3. Weighing/Transfer (Use Anti-Static Gun) Check->Weigh Place items in hood React 4. Reaction/Manipulation (Closed Vessels) Weigh->React Decon 5. Primary Decon (Wipe containers with EtOH) React->Decon Doffing 6. Doffing Protocol (Remove Outer Gloves inside Hood) Decon->Doffing Remove items Wash 7. Hygiene (Wash Hands with Soap/Water) Doffing->Wash End END: Safe Operation Wash->End

Figure 1: The "Clean-Dirty" operational workflow ensures that contaminated outer gloves never leave the fume hood.

Step-by-Step Methodology
  • Donning: Put on the first pair of nitrile gloves (inner), then the lab coat, then the second pair of gloves (outer).[1] Ensure the outer glove cuff covers the lab coat sleeve.[1]

  • Transfer: Bring the reagent container into the hood. If the powder is static, use an ionizing anti-static gun to prevent "flying" powder.[1]

  • Manipulation: Perform all tasks at least 6 inches back from the sash plane.

  • Decontamination: Before removing the reagent bottle from the hood, wipe the exterior with a paper towel dampened with Ethanol or DCM (depending on solubility) to remove invisible dust.[1] Dispose of the towel as hazardous waste inside the hood.

  • Doffing: Remove the outer gloves inside the hood and dispose of them there.[1] You now have "clean" inner gloves to handle the bottle and touch the lab door.

Emergency Response & Spill Logic

In the event of a spill, immediate action prevents facility contamination.[1]

SpillResponse Spill SPILL DETECTED Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solution Type->Liquid Act_Solid 1. Dampen paper towel 2. Cover powder (prevent dust) 3. Scoop to waste Solid->Act_Solid Act_Liquid 1. Apply absorbent pads 2. Do NOT use water (spreads) 3. Collect to waste Liquid->Act_Liquid Decon Surface Decontamination (Soap + Water Wash) Act_Solid->Decon Act_Liquid->Decon Report Report Incident Decon->Report

Figure 2: Decision tree for spill remediation. Note: Dampening solid spills is critical to prevent inhalation of dust.

Deactivation Strategy

Since the 8-chloro group is reactive:

  • Do not simply wash with water; the compound may persist.[1]

  • Recommended Decon Solution: A dilute solution of surfactant (soap) and water is generally sufficient for physical removal.[1] For chemical destruction of the residue on glassware, treatment with a dilute nucleophile (like aqueous NaOH) can hydrolyze the chloro-group, but this should only be done in the waste stream, not on the benchtop.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136241, [1,2,4]Triazolo[1,5-a]pyrazine. Retrieved from [Link][1]

  • National Institute for Occupational Safety and Health (NIOSH). Occupational Exposure Banding Process: Guidance for the Evaluation of Chemical Hazards.[1][2] CDC.[1] Retrieved from [Link][1]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine
Reactant of Route 2
8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine
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